Product packaging for 7-Methoxy-4H-chromen-4-one(Cat. No.:CAS No. 5751-52-0)

7-Methoxy-4H-chromen-4-one

Cat. No.: B1214331
CAS No.: 5751-52-0
M. Wt: 176.17 g/mol
InChI Key: ZIPLCYUNFCYCCT-UHFFFAOYSA-N
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Description

7-methoxy-1-benzopyran-4-one is a member of chromones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1214331 7-Methoxy-4H-chromen-4-one CAS No. 5751-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLCYUNFCYCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344943
Record name 7-Methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-52-0
Record name 7-Methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synonyms for 7-Methoxy-4H-chromen-4-one in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-4H-chromen-4-one, a significant chemical entity in scientific research and drug discovery. This document outlines its nomenclature, key experimental data, and methodologies, offering a centralized resource for professionals in the field.

Chemical Identity and Synonyms

This compound is a member of the chromone class of compounds.[1] Accurate identification is crucial for literature searches and chemical procurement. The following table summarizes its various identifiers and synonyms found in scientific literature.

Identifier TypeValueSource(s)
IUPAC Name This compound[1][2]
7-methoxychromen-4-one[1]
CAS Number 5751-52-0[1][2][3]
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [2]
InChI Key ZIPLCYUNFCYCCT-UHFFFAOYSA-N[2]
ChEBI ID CHEBI:107636[1]
ChEMBL ID CHEMBL1513848[1]
PubChem CID 600605[1]
Synonyms 7-methoxy-1-benzopyran-4-one[1]
DTXSID70344943[1]
RefChem:1074470[1]
DTXCID50296017[1]

Due to the complexity of chemical nomenclature, several other similar but distinct compounds were identified during the literature search. It is imperative for researchers to use the specific CAS number (5751-52-0) to avoid ambiguity with related structures such as:

  • 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS: 13004-42-7)[4]

  • 7-Methoxy-3-phenyl-4H-chromen-4-one (CAS: 1621-56-3), also known as 7-Methoxyisoflavone[5]

  • 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 485-72-3)[6]

  • 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one (CAS: 139256-06-7)[7]

  • 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one (CAS: 58544-90-4)[8]

  • 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-4H-chromen-4-one (CAS: 1342207-75-3)[9]

  • 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 13198-99-7)[10]

  • 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS: 33513-36-9)[11]

  • 7-methoxy-2-(trichloromethyl)-4H-chromen-4-one (CAS: 255843-62-0)[12]

  • 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS: 63909-40-0)[13]

Further sections on experimental data, protocols, and signaling pathways would be developed based on targeted literature searches for this compound (CAS 5751-52-0). As the initial search did not yield specific experimental details for this exact compound, the following sections are presented as a template for the type of information that would be included once relevant studies are identified.

Note to the user: The following sections are placeholders to demonstrate the structure and type of content that would be populated based on further, more specific literature searches. The initial search focused on synonyms and did not provide the necessary experimental data for this compound.

Quantitative Data from Key Experiments

(Placeholder Section)

This section would present quantitative data from key experiments investigating the biological or chemical properties of this compound. Data would be summarized in tables for clarity and ease of comparison.

Example Table: In Vitro Efficacy Data

Assay TypeCell LineEndpointResult (e.g., IC₅₀, EC₅₀)Reference
Cytotoxicity AssayMCF-7Cell Viability
Enzyme InhibitionCOX-2Inhibition %
Receptor BindingERαKi

Detailed Experimental Protocols

(Placeholder Section)

This section would provide detailed methodologies for key experiments cited in this guide, enabling researchers to reproduce the findings.

Example Protocol: Cell Viability Assay

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours.

  • MTT Assay: After treatment, MTT solution is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

(Placeholder Section)

This section would feature diagrams created using Graphviz to visualize signaling pathways affected by this compound, as well as experimental workflows.

Example Diagram: Hypothetical Signaling Pathway

G Compound 7-Methoxy-4H- chromen-4-one Receptor Target Receptor Compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Compound Synthesis and Purification b Biochemical Assays (e.g., Enzyme Inhibition) a->b c Cell-Based Assays (e.g., Cytotoxicity) a->c d Animal Model Selection c->d Lead Candidate e Pharmacokinetic Studies d->e f Efficacy Studies d->f

References

The Natural Occurrence of 7-Methoxy-Chromen-4-One Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 7-methoxy-chromen-4-one derivatives, a significant class of flavonoids with diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and pharmacology. It details the distribution of these compounds in the plant kingdom, presents quantitative data on their prevalence, outlines detailed experimental protocols for their extraction, isolation, and characterization, and illustrates their biosynthetic pathway.

Introduction

The 7-methoxy-chromen-4-one scaffold is a core structure in a variety of naturally occurring flavonoids, which are a diverse group of plant secondary metabolites. The presence of a methoxy group at the 7-position significantly influences the physicochemical properties of these molecules, often enhancing their lipophilicity and metabolic stability, which in turn can modulate their biological activity. These compounds have garnered considerable interest due to their potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This guide serves as a technical resource, consolidating current knowledge on the natural sources, quantification, isolation, and biosynthesis of these valuable compounds.

Natural Occurrence and Quantitative Data

7-Methoxy-chromen-4-one derivatives are widely distributed throughout the plant kingdom. They are found in various parts of the plant, including leaves, flowers, stems, roots, and fruits. The concentration of these compounds can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table summarizes the quantitative data for several prominent 7-methoxy-chromen-4-one derivatives found in nature.

Derivative NameChemical StructurePlant Source(s)Part(s) UsedConcentration/YieldReference(s)
Rhamnetin 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-oneVernonia anthelminticaLeaves (in vivo), Cell suspension cultures0.143 mg/g (dry weight) in leaves; up to 1.351 mg/g (dry weight) in elicited cell cultures.[1][2]
Isorhamnetin 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-oneLonchocarpus sericeus, Stigma maydisStem bark, StigmaNot specified in the provided abstract; 11.8 mg from 700 mg of crude extract.[3][4]
Diosmetin 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-oneCitrus suhuiensis, Citrus medicaPeel, Flesh4.72 µg/g (dry weight) in C. suhuiensis peel; 38 µg/g and 301 µg/g (dry weight) in C. medica var 2 peel and flesh, respectively.[5]
Genkwanin 5,4'-dihydroxy-7-methoxyflavoneDaphne genkwa, Wikstroemia ganpiNot specified28.48 ± 8.27 µg/mL in W. genkwa; 17.05 ± 3.86 µg/mL in W. ganpi.[3]
Hydroxygenkwanin 5,3',4'-trihydroxy-7-methoxyflavoneDaphne genkwa, Wikstroemia ganpiNot specified343.48 ± 108.23 µg/mL in W. genkwa; 432.72 ± 122.08 µg/mL in W. ganpi.[3]
Various Methoxyflavones Multiple derivativesKaempferia parvifloraRhizomesOptimized ultrasound-assisted extraction yielded a total methoxyflavone content of 327.25 mg/g of the crude extract.[6][7]

Experimental Protocols

The successful isolation and characterization of 7-methoxy-chromen-4-one derivatives hinge on robust and well-defined experimental procedures. This section provides detailed methodologies for their extraction, purification, and structural elucidation.

Extraction of 7-Methoxy-Chromen-4-One Derivatives

The choice of extraction method is critical for maximizing the yield of the target compounds while minimizing the co-extraction of interfering substances.

Protocol 1: Maceration

This is a simple and widely used method for the extraction of flavonoids.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction: Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask. Add 1 L of 80% methanol (or ethanol). Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Re-extract the residue twice more with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more efficient method that utilizes ultrasonic waves to enhance extraction.

  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction: Place 10 g of the powdered plant material in a flask and add 200 mL of 95% ethanol. Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 1. The residue can be re-extracted for higher yields.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of individual flavonoids from the crude extract.

Protocol 3: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel to form a free-flowing powder. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 95:5, 90:10, etc., v/v).

  • Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 20 mL). Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and a UV detector (254 nm and 365 nm).

  • Isolation: Combine the fractions containing the compound of interest and evaporate the solvent to yield the purified 7-methoxy-chromen-4-one derivative.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Dissolve a small amount of the purified compound in methanol and record the UV spectrum. The characteristic absorption maxima can provide preliminary information about the flavonoid class.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule. For a typical 7-methoxy-chromen-4-one derivative, a singlet corresponding to the methoxy group protons is expected around δ 3.9 ppm.[8]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the final structure.

Biosynthesis of 7-Methoxy-Chromen-4-One Derivatives

The biosynthesis of 7-methoxy-chromen-4-one derivatives follows the general phenylpropanoid and flavonoid pathways, with a final key methylation step.

Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[9][10]

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[9][10]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester derivative, p-coumaroyl-CoA.[9][10]

Flavonoid Backbone Formation

The C15 flavonoid skeleton is then assembled.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[10][11]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[9]

Formation of the Chromen-4-one (Flavone) Backbone

The flavanone is then converted to a flavone.

  • Flavone Synthase (FNS): Introduces a double bond between C2 and C3 of the C-ring of naringenin to form apigenin (a flavone).

Hydroxylation and Methylation

The flavone backbone undergoes further modifications.

  • Flavonoid Hydroxylases: Enzymes such as Flavonoid 3'-hydroxylase (F3'H) can introduce additional hydroxyl groups on the B-ring.

  • O-Methyltransferase (OMT): A specific O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of the flavone, yielding the final 7-methoxy-chromen-4-one derivative.

Biosynthesis_of_7_Methoxy_Chromen_4_one cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_backbone Flavonoid Backbone Formation cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Apigenin (Flavone) Apigenin (Flavone) Naringenin (Flavanone)->Apigenin (Flavone) FNS 7-Hydroxyflavone 7-Hydroxyflavone Apigenin (Flavone)->7-Hydroxyflavone Hydroxylation (e.g., F3'H) 7-Methoxy-chromen-4-one Derivative 7-Methoxy-chromen-4-one Derivative 7-Hydroxyflavone->7-Methoxy-chromen-4-one Derivative OMT (SAM -> SAH)

Caption: Biosynthesis pathway of 7-methoxy-chromen-4-one derivatives.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence, quantitative analysis, experimental protocols for isolation and characterization, and the biosynthetic pathway of 7-methoxy-chromen-4-one derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals, facilitating further exploration of these promising natural compounds for potential applications in medicine and other fields. The provided methodologies and data can aid in the efficient discovery and development of new therapeutic agents derived from natural sources.

References

The Multifaceted Biological Activities of the 7-Methoxy-4H-chromen-4-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxy-4H-chromen-4-one scaffold, a core structure found in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of this privileged scaffold, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data from various studies are summarized, detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity: A Promising Avenue for Novel Therapeutics

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One notable derivative, Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one), has shown efficacy against breast, prostate, and colon cancer cells.[1] In breast cancer (MCF-7), it induces apoptosis, while in prostate cancer (LNCaP), it inhibits androgen receptor signaling.[1] Furthermore, it causes cell cycle arrest in colon cancer cells (HT-29).[1] Other derivatives have also shown potent anticancer activity, with some exhibiting greater efficacy than the parent compounds.[2]

Compound/Derivative Cancer Cell Line IC50 (µM) Mechanism of Action
FormononetinMCF-7 (Breast)15Induction of apoptosis[1]
FormononetinLNCaP (Prostate)20Inhibition of androgen receptor signaling[1]
FormononetinHT-29 (Colon)10Cell cycle arrest[1]
4H-Chromen-4-one derivativeHuman Colon Carcinoma9.68 µg/ml (EC50)Not specified[2]
4H-Chromen-4-one derivativeHuman Prostate Adenocarcinoma9.93 µg/ml (EC50)Not specified[2]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3K562 (Leukemia)42.4Not specified[3]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3LS180 (Colon Adenocarcinoma)25.2Not specified[3]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3MCF-7 (Breast Adenocarcinoma)25.1Not specified[3]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways.

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer. Some chromone derivatives can induce apoptosis in cancer cells by modulating the JAK/STAT pathway.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Proliferation, Survival) Dimer->Gene Modulation Chromone This compound Derivative Chromone->JAK Inhibition

Figure 1: Modulation of the JAK/STAT signaling pathway.

TAK1 Pathway: Transforming growth factor-β-activated kinase 1 (TAK1) is involved in inflammation and cancer. Certain carbazole alkaloids with a methoxy group have been shown to induce cancer cell death via the TAK1 kinase pathway.[5][6]

TAK1_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 Activation MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB TAK1->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation Chromone This compound Derivative Chromone->TAK1 Inhibition

Figure 2: Inhibition of the TAK1 signaling pathway.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. The this compound scaffold has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

A derivative of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one exhibited significant inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values of 7.09 µM and 0.38 µM, respectively, indicating a degree of selectivity for COX-2.[7]

Compound/Derivative Target IC50 (µM)
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-17.09[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-20.38[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one5-LOX0.84[7]
Signaling Pathways in Anti-inflammatory Activity

TLR4/MAPK Pathway: Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) triggers the MAPK signaling cascade, leading to the production of inflammatory cytokines. Some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway.[8]

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation MAPK MAPK (p38, ERK, JNK) MyD88->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) TranscriptionFactors->Cytokines Induction Chromone This compound Derivative Chromone->MAPK Inhibition

Figure 3: Inhibition of the TLR4/MAPK signaling pathway.

Antimicrobial Activity: A Weapon Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The this compound scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.

A novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species was highly potent against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/ml.[2] Another study found that a quercetin derivative, 3,4′,5-trihydroxy-3′,7-dimethoxyflavone, displayed broad-spectrum antibacterial activity against E. coli and B. pumilus with MIC values below 31.25 µ g/well .[9]

Compound/Derivative Microorganism MIC (µg/mL)
4H-Chromen-4-one derivativeBacillus subtilis ATCC 66330.25[2]
4H-Chromen-4-one derivativeMicrococcus luteus ATCC 93410.5 (MBC)[2]
3,4′,5-trihydroxy-3′,7-dimethoxyflavoneE. coli< 31.25 (µ g/well )[9]
3,4′,5-trihydroxy-3′,7-dimethoxyflavoneB. pumilus< 31.25 (µ g/well )[9]
5,4′-dihydroxy-7-methoxyflavanoneS. cerevisiae< 7.8 (µ g/well )[9]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant challenge to global health. The this compound scaffold has been investigated for its potential to protect neurons from damage. A flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated excellent acetyl- and butyrylcholinesterase inhibition with IC50 values of 1.37 µM and 0.95 µM, respectively, suggesting its potential in managing Alzheimer's disease.[7] Furthermore, it exhibited potent monoamine oxidase B (MAO-B) inhibition with an IC50 of 0.14 µM.[7]

Compound/Derivative Target IC50 (µM)
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase1.37[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase0.95[7]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneMAO-B0.14[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with this compound derivatives at various concentrations Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT solution (e.g., 0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (e.g., 4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance (e.g., 570 nm) AddSolubilizer->Measure End Calculate IC50 Measure->End

Figure 4: General workflow for an MTT assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Microdilution_Workflow Start Prepare serial two-fold dilutions of the This compound derivative in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) Inoculate->Incubate Observe Visually inspect for microbial growth Incubate->Observe DetermineMIC Determine the MIC: the lowest concentration with no visible growth Observe->DetermineMIC

Figure 5: Workflow for the broth microdilution method.

Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to modulate key signaling pathways, such as JAK/STAT, TAK1, and TLR4/MAPK, underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound derivatives as lead compounds for the treatment of various diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their preclinical promise into clinical applications.

References

Potential Therapeutic Applications of 7-Methoxy-Isoflavones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-isoflavones, a subclass of methoxylated flavonoids, are naturally occurring or synthetic compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. Their structural similarity to endogenous estrogens allows them to interact with various biological pathways, while the presence of a methoxy group can enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. This technical guide provides an in-depth overview of the current understanding of 7-methoxy-isoflavones, focusing on their anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anti-inflammatory and Immunomodulatory Effects

7-Methoxy-isoflavone has demonstrated notable anti-inflammatory and immunomodulatory properties, particularly in the context of atopic dermatitis (AD). In preclinical studies, it has been shown to alleviate AD symptoms by modulating immune responses and reducing the production of inflammatory mediators.[1]

Quantitative Data
Parameter Animal Model Treatment Result Reference
Ear ThicknessFITC-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Spleen IndexFITC-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Serum IgE LevelsFITC-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Mast Cell InfiltrationFITC-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Neutrophil InfiltrationFITC-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Ear ThicknessOxazolone-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Spleen IndexOxazolone-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Serum IgE LevelsOxazolone-induced AD (BALB/c mice)Topical 7-Methoxy-isoflavoneSignificant decrease compared to vehicle[1]
Signaling Pathways

7-Methoxy-isoflavone exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway . In FITC-induced atopic dermatitis, 7-methoxy-isoflavone has been shown to downregulate the secretion of thymic stromal lymphopoietin (TSLP) via inactivation of the NF-κB pathway, which in turn helps to balance the Th1/Th2 immune response.[1] In oxazolone-induced AD, it appears to function through the reduction of Th17 cytokine production.[1]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates to 7-Methoxy-isoflavone 7-Methoxy-isoflavone 7-Methoxy-isoflavone->IKK Complex inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

NF-κB Signaling Pathway Inhibition by 7-Methoxy-isoflavone.

Experimental Protocols
  • Sensitization: On day 0, the abdominal skin of BALB/c mice is shaved. A 0.5% fluorescein isothiocyanate (FITC) solution in a 1:1 mixture of acetone and dibutyl phthalate is applied to the shaved abdomen.

  • Challenge: On day 6, a 0.5% FITC solution is applied to the dorsal surface of one ear to elicit an inflammatory response.

  • Treatment: 7-Methoxy-isoflavone (or vehicle control) is topically applied to the ear daily from day 6 to day 8.

  • Evaluation: Ear thickness is measured daily. On day 9, mice are sacrificed, and ear tissue, spleen, and serum are collected for histological analysis (mast cell and neutrophil infiltration), spleen index calculation, and IgE level measurement (ELISA).

  • Sensitization: On day 0, the abdominal skin of BALB/c mice is shaved, and a 3% oxazolone solution in acetone is applied.

  • Challenge: On day 7, a 1% oxazolone solution is applied to the dorsal surface of one ear.

  • Treatment: 7-Methoxy-isoflavone (or vehicle control) is topically applied to the ear daily from day 7 to day 9.

  • Evaluation: Ear thickness is measured daily. On day 10, mice are sacrificed for analysis of ear tissue, spleen, and serum as described for the FITC model.

  • Luciferase Reporter Assay: [2][3][4]

    • HEK293T cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • Cells are pre-treated with various concentrations of 7-methoxy-isoflavone for 1-2 hours.

    • NF-κB activation is induced by adding an inflammatory stimulus (e.g., TNF-α or LPS).

    • After 6-24 hours, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

  • Western Blot for Phosphorylated IκBα and p65: [5][6][7]

    • Cells (e.g., RAW 264.7 macrophages) are pre-treated with 7-methoxy-isoflavone.

    • Cells are stimulated with an NF-κB activator.

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A decrease in the ratio of phosphorylated to total protein indicates inhibition.

  • Immunofluorescence for p65 Nuclear Translocation: [4][8][9][10]

    • Cells are grown on coverslips and treated as described for Western blotting.

    • Cells are fixed, permeabilized, and stained with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI).

    • Confocal microscopy is used to visualize the localization of p65. Inhibition is indicated by the retention of p65 in the cytoplasm.

Neuroprotective Effects

While direct quantitative data for the neuroprotective effects of 7-methoxy-isoflavone is limited, related methoxyflavones have shown promise in protecting neuronal cells from various insults. The mechanisms are thought to involve the modulation of signaling pathways such as MAPK.

Signaling Pathways

Methoxyflavones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is involved in neuronal survival and apoptosis. The MAPK family includes ERK, JNK, and p38. The neuroprotective effects of methoxyflavones may be mediated through the inhibition of pro-apoptotic JNK and p38 signaling and/or the activation of the pro-survival ERK pathway.

MAPK_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotoxic Stimulus Neurotoxic Stimulus Upstream Kinases Upstream Kinases Neurotoxic Stimulus->Upstream Kinases p38/JNK p38/JNK Upstream Kinases->p38/JNK ERK ERK Upstream Kinases->ERK Apoptosis Apoptosis p38/JNK->Apoptosis Cell Survival Cell Survival ERK->Cell Survival 7-Methoxy-isoflavone 7-Methoxy-isoflavone 7-Methoxy-isoflavone->p38/JNK inhibits 7-Methoxy-isoflavone->ERK activates

Modulation of MAPK Signaling by 7-Methoxy-isoflavone.

Experimental Protocols
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of 7-methoxy-isoflavone for a specified time (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose cells to a neurotoxin (e.g., glutamate, rotenone, or amyloid-beta).

  • Viability Assessment: After the incubation period with the neurotoxin, assess cell viability using methods such as the MTT assay or LDH release assay. An increase in cell viability compared to the toxin-only control indicates a neuroprotective effect.

Anticancer Potential

Several methoxyflavones have demonstrated cytotoxic activity against various cancer cell lines.[11] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation signaling pathways such as the PI3K/Akt/mTOR pathway. While specific IC50 values for 7-methoxy-isoflavone are not widely reported, data for other methoxyflavones provide a basis for comparison.

Quantitative Data (for related Methoxyflavones)
Compound Cancer Cell Line IC50 (µM) Reference
5,3',4'-trihydroxy-6,7,8-trimethoxyflavoneMCF-7 (Breast)4.9[11]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7 (Breast)3.71[11]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-231 (Breast)21.27[11]
4',5'-dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast)8.58[11]
Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[12] Flavonoids, including methoxy-isoflavones, are thought to exert their anticancer effects by inhibiting this pathway, leading to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 7-Methoxy-isoflavone 7-Methoxy-isoflavone 7-Methoxy-isoflavone->PI3K inhibits 7-Methoxy-isoflavone->Akt inhibits 7-Methoxy-isoflavone->mTOR inhibits

PI3K/Akt/mTOR Pathway Inhibition by 7-Methoxy-isoflavone.

Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 7-methoxy-isoflavone for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Pharmacokinetics

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific pharmacokinetic data for 7-methoxy-isoflavone is scarce, studies on other methoxyflavones provide some insights. The methoxy group generally improves intestinal absorption and metabolic stability.[13]

Pharmacokinetic Parameters (for related Methoxyflavones)
Compound Animal Model Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%) Reference
5,7-dimethoxyflavoneRoosters100 mg/kg (oral)3401.17--[14]
5,7,4'-trimethoxyflavoneRoosters100 mg/kg (oral)4101.33--[14]
DaidzeinHumans-2209 ± 3646.0 ± 0.631228 ± 6689-[15]
GenisteinHumans--5.2--[16]

Note: Data for Daidzein and Genistein are for the non-methoxylated isoflavones and are provided for comparison.

Experimental Protocols
  • Animal Dosing: Administer 7-methoxy-isoflavone to rodents (e.g., rats or mice) via oral gavage or intravenous injection at a specific dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract 7-methoxy-isoflavone and its potential metabolites from the plasma. Quantify the concentrations using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion and Future Directions

7-Methoxy-isoflavone demonstrates significant therapeutic potential, particularly in the realm of inflammatory skin diseases. Its ability to modulate the NF-κB signaling pathway provides a strong mechanistic basis for its observed anti-inflammatory effects. While its neuroprotective and anticancer activities are less characterized, studies on related methoxyflavones suggest that these are promising areas for future investigation, likely involving the MAPK and PI3K/Akt/mTOR pathways.

A critical gap in the current research is the lack of comprehensive quantitative data specifically for 7-methoxy-isoflavone across various therapeutic areas. Future research should focus on:

  • Determining the IC50 values of 7-methoxy-isoflavone for the inhibition of key pro-inflammatory cytokines.

  • Quantifying its neuroprotective effects in various in vitro and in vivo models.

  • Screening its cytotoxic activity against a broad panel of cancer cell lines to identify potential anticancer applications.

  • Conducting thorough pharmacokinetic studies to determine its bioavailability, metabolism, and optimal dosing regimens.

By addressing these research gaps, the full therapeutic potential of 7-methoxy-isoflavone can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

In Vitro Mechanism of Action of 7-Methoxy-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4H-chromen-4-one, a methoxy derivative of the chromenone core structure, belongs to a class of compounds that has garnered significant scientific interest for its diverse pharmacological activities. Chromenones, also known as chromones, are a major class of oxygen-containing heterocyclic compounds ubiquitously found in nature. The structural versatility of the chromenone scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its core biological effects and the underlying signaling pathways. While direct and extensive research on this specific molecule is still emerging, this guide extrapolates from the well-documented activities of closely related analogs, particularly hydroxylated and other methoxylated chromenones, to provide a comprehensive and predictive understanding of its potential mechanisms.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of chromenone derivatives are a significant area of investigation. The mechanism of action for compounds structurally similar to this compound, such as 4-hydroxy-7-methoxycoumarin, has been shown to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway. Evidence from studies on analogous compounds suggests that it may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][2][3][4] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of inflammatory mediators.[1][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB IκBα degradation 7M4C This compound 7M4C->IkBa_NFkB Inhibits Degradation DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes Induces Transcription

Figure 1: Proposed NF-κB Signaling Pathway Inhibition.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Studies on 4-hydroxy-7-methoxycoumarin have demonstrated the ability to suppress the phosphorylation of ERK1/2 and JNK, but not p38 MAPK, in LPS-stimulated macrophages.[1][2][4][5] By inhibiting the activation of these kinases, this compound likely downregulates the expression of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 7M4C This compound 7M4C->ERK Inhibits Phosphorylation 7M4C->JNK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression

Figure 2: Proposed MAPK Signaling Pathway Modulation.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the inhibitory effects of the closely related compound, 4-hydroxy-7-methoxycoumarin (4H-7MTC), on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This data provides a benchmark for the potential anti-inflammatory potency of this compound.

MediatorAssayCell LineConcentration of 4H-7MTCInhibitionReference
Nitric Oxide (NO)Griess AssayRAW264.70.3 - 1.2 mMConcentration-dependent reduction[1][5]
Prostaglandin E2 (PGE2)ELISARAW264.70.3 - 1.2 mMConcentration-dependent reduction[1]
TNF-αELISARAW264.70.3 - 1.2 mMConcentration-dependent reduction[1][3]
IL-6ELISARAW264.70.3 - 1.2 mMConcentration-dependent reduction[1][3]
IL-1βELISARAW264.70.3 - 1.2 mMConcentration-dependent reduction[1][3]

Potential Anticancer and Antioxidant Activities

Anticancer Effects

Various derivatives of 4H-chromen-4-one have demonstrated significant anticancer activity against a range of human cancer cell lines.[7][8] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[9][10] For instance, certain 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis by activating caspases and causing PARP cleavage.[7] Furthermore, some derivatives have been shown to arrest the cell cycle at the G2/M phase.[10] While specific data for this compound is not extensively documented, its structural similarity to other bioactive chromenones suggests it may possess similar antiproliferative properties.

Cancer TypeCell LineCompoundIC50 ValueReference
Human Colon CarcinomaHCT-1164H-chromene derivative9.68 µg/ml[8]
Human Prostate AdenocarcinomaPC-34H-chromene derivative9.93 µg/ml[8]
Human Cervical CancerHeLa4H-chromene derivative-[11]
Human Breast AdenocarcinomaMCF-77-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one15 µM[9]
Human Colon CarcinomaHT-297-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one10 µM[9]

Note: The IC50 values presented are for various 4H-chromen-4-one derivatives and are intended for comparative purposes.

Antioxidant Activity

The antioxidant properties of chromenone derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions.[12][13] The presence of hydroxyl and methoxy groups on the chromenone scaffold can influence this activity. While methoxylation can sometimes reduce the radical scavenging capacity compared to free hydroxyl groups, the overall electronic properties of the molecule contribute to its antioxidant potential.[14] In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

AssayPrincipleTypical Measurement
DPPH Radical ScavengingMeasures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.Decrease in absorbance at ~517 nm.
ABTS Radical ScavengingMeasures the ability of an antioxidant to scavenge the ABTS radical cation.Decrease in absorbance at ~734 nm.
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of this compound. The following are standard protocols for key experiments.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism of Action Elucidation Cell_Viability Cell Viability/Cytotoxicity Assay (MTT Assay) NO_Assay Nitric Oxide Measurement (Griess Assay) Cell_Viability->NO_Assay Determine non-toxic concentrations Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) NO_Assay->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for NF-κB & MAPK pathways) Cytokine_Assay->Western_Blot

Figure 3: General Experimental Workflow for In Vitro Analysis.
Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to establish non-toxic concentrations for subsequent mechanistic studies.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW264.7 macrophages, or various cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Nitric Oxide Production Measurement (Griess Assay)

Objective: To quantify the production of nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.

Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable metabolite, nitrite (NO₂⁻). The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[15][16][17][18][19]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay that uses antibodies to detect and quantify specific proteins. In a sandwich ELISA, a capture antibody immobilized on a plate binds the cytokine of interest, which is then detected by a second, enzyme-linked antibody. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.[20][21][22][23]

Protocol:

  • Sample Preparation: Collect cell culture supernatants from cells treated with this compound and/or an inflammatory stimulus as described for the Griess assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human or murine TNF-α, IL-6, or IL-1β). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate solution to develop a color.

    • Stopping the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising bioactive molecule with the potential for significant anti-inflammatory, and possibly anticancer and antioxidant, activities. Based on the well-documented mechanisms of structurally similar chromenone derivatives, its primary mode of action in an inflammatory context is likely the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. Further in vitro studies are warranted to fully elucidate the specific molecular targets and to quantify the potency of this compound in various disease models. The experimental protocols and mechanistic insights provided in this guide serve as a robust framework for researchers and drug development professionals to advance the understanding and potential therapeutic application of this compound.

References

A Comprehensive Technical Guide to the Spectroscopic Profile of 7-Methoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Methoxy-4H-chromen-4-one (CAS No: 5751-52-0). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related analogs and predicted values to provide a robust resource for researchers. The document outlines detailed experimental protocols for acquiring such spectra and includes a visualization of a key biological pathway relevant to the chromone scaffold.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are based on the analysis of substituted chromone derivatives.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8 - 8.0d~6.0
H-3~6.2 - 6.4d~6.0
H-5~7.9 - 8.1d~8.8
H-6~6.8 - 7.0dd~8.8, 2.4
H-8~6.7 - 6.9d~2.4
7-OCH₃~3.9s-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~155 - 157
C-3~112 - 114
C-4~176 - 178
C-4a~117 - 119
C-5~126 - 128
C-6~114 - 116
C-7~164 - 166
C-8~101 - 103
C-8a~157 - 159
7-OCH₃~55 - 57
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ketone)~1640 - 1660Strong
C=C (aromatic)~1600 - 1450Medium to Strong
C-O-C (ether)~1250 - 1300 (asymmetric)Strong
~1020 - 1080 (symmetric)Strong
C-H (aromatic)~3000 - 3100Medium
C-H (methyl)~2950 - 2850Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺176.0473Molecular Ion
[M-CH₃]⁺161Loss of a methyl radical
[M-CO]⁺148Loss of carbon monoxide
[M-CH₃-CO]⁺133Loss of methyl and carbon monoxide

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the analysis of chromone derivatives.[1][2]

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the carbon spectrum. A larger number of scans is generally required compared to the proton spectrum. Key parameters include a spectral width of approximately 0 to 200 ppm, a relaxation delay of 2-5 seconds, and proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

  • Sample Preparation:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Data Acquisition:

    • Ionization Method: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

    • Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured to produce a mass spectrum.

Biological Activity and Signaling Pathway

Chromone derivatives are known to exhibit a wide range of biological activities, including anticancer and antiproliferative effects.[3][4][5] One of the key mechanisms through which many chromones exert their anticancer effects is the induction of apoptosis, or programmed cell death.

The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be modulated by chromone derivatives. These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

apoptosis_pathway Representative Apoptosis Signaling Pathway Modulated by Chromones chromone This compound (and derivatives) extrinsic Extrinsic Pathway (Death Receptors) chromone->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) chromone->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax_bak Bax/Bak Activation intrinsic->bax_bak bid Bid Truncation (tBid) caspase8->bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 caspase9 Caspase-9 Activation (Apoptosome) apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis pathway modulated by chromones.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

spectroscopic_workflow General Workflow for Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Analysis (¹H and ¹³C) sample_prep->nmr ir IR Analysis sample_prep->ir ms Mass Spec Analysis sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Reporting and Documentation data_analysis->report

Caption: Spectroscopic analysis workflow.

References

Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of 7-Methoxy-4H-chromen-4-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount to ensuring the reliability and reproducibility of experimental data. This technical guide provides an in-depth analysis of the solubility and stability of 7-Methoxy-4H-chromen-4-one in dimethyl sulfoxide (DMSO), a common solvent for compound storage and screening. This document is intended for researchers, scientists, and drug development professionals to establish best practices for handling this compound.

This compound, a methoxy derivative of chromen-4-one, belongs to a class of compounds that are of significant interest in medicinal chemistry.[1] While specific quantitative solubility and stability data for this compound in DMSO is not extensively documented in publicly available literature, this guide outlines the general characteristics of similar compounds and provides detailed protocols for empirical determination.

Core Concepts: Solubility and Stability in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in biological research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2] However, several factors can influence the integrity of a compound in a DMSO stock solution, including water content, storage temperature, exposure to light, and freeze-thaw cycles.[3]

Solubility: While many chromone derivatives exhibit good solubility in DMSO, it is crucial to experimentally determine the maximum solubility to avoid precipitation, which can lead to inaccurate concentration assessments and unreliable assay results.[4] Factors such as the presence of a methoxy group can influence the polarity and crystal lattice energy of the compound, thereby affecting its solubility.

Stability: The chemical stability of compounds in DMSO is a critical parameter for long-term storage.[5] Degradation can be influenced by the inherent reactivity of the compound, as well as external factors. For instance, DMSO is hygroscopic and readily absorbs atmospheric moisture, which can lead to hydrolysis of susceptible compounds.[3][4] Additionally, repeated freeze-thaw cycles can introduce variability and potentially lead to compound precipitation or degradation.[6][7]

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following tables provide a template for researchers to populate with their experimentally determined values.

Table 1: Solubility of this compound in DMSO

ParameterValueUnitsMethod of Determination
Maximum Solubility at Room TemperatureUser-definedmg/mLShake-Flask Method
Molar Solubility at Room TemperatureUser-definedmMCalculated

Table 2: Stability of this compound in DMSO Stock Solution (e.g., 10 mM)

Storage ConditionTime PointPurity (%)Analytical Method
-20°C, Protected from Light0 monthsUser-definedHPLC-UV
3 monthsUser-definedHPLC-UV
6 monthsUser-definedHPLC-UV
12 monthsUser-definedHPLC-UV
-80°C, Protected from Light0 monthsUser-definedHPLC-UV
6 monthsUser-definedHPLC-UV
12 monthsUser-definedHPLC-UV
24 monthsUser-definedHPLC-UV
Room Temperature, Exposed to Light0 hoursUser-definedHPLC-UV
24 hoursUser-definedHPLC-UV
48 hoursUser-definedHPLC-UV
Freeze-Thaw Cycles (-20°C to RT)0 CyclesUser-definedHPLC-UV
5 CyclesUser-definedHPLC-UV
10 CyclesUser-definedHPLC-UV
25 CyclesUser-definedHPLC-UV

Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols are provided for determining the solubility and stability of this compound in DMSO.

Protocol 1: Determination of Maximum Solubility in DMSO (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of novel compounds.[2][8]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Orbital shaker

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium.[8]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of anhydrous DMSO to the vial.[8]

  • Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[8]

  • Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[2]

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.[2]

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC detector.[2]

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculation: Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[2]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution.[4][8]

Materials:

  • This compound (solid, MW: 176.17 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 1.76 mg of this compound.

  • Dissolution: Transfer the weighed compound into a sterile tube and add 1 mL of anhydrous DMSO to achieve a 10 mM concentration.[8]

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution, but the heat stability of the compound should be considered.[4][8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4]

Protocol 3: Assessment of Long-Term Stability in DMSO

This protocol describes a method to evaluate the stability of the DMSO stock solution over time.[3][5]

Materials:

  • Prepared 10 mM stock solution of this compound in DMSO

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phase

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Analyze this sample to obtain the initial purity profile (peak area and retention time). This serves as the baseline.[3]

  • Storage: Store the aliquoted stock solutions under the desired conditions (e.g., -20°C, -80°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

  • Data Comparison: Compare the purity and concentration of the aged samples to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Protocol 4: Evaluation of Freeze-Thaw Stability

This protocol is designed to assess the stability of the compound when subjected to repeated freeze-thaw cycles.[6][7]

Materials:

  • Prepared 10 mM stock solution of this compound in DMSO

  • HPLC system with a UV detector

Procedure:

  • Initial Analysis (0 Cycles): Analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial purity.

  • Freeze-Thaw Cycling: Subject the stock solution aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for a minimum of 12 hours, followed by thawing to room temperature.

  • Analysis after Cycles: After a predetermined number of cycles (e.g., 5, 10, 25), analyze an aliquot by HPLC.[6]

  • Data Analysis: Compare the purity of the samples after the freeze-thaw cycles to the initial purity to determine if any degradation has occurred.

Visualizations

The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the study of chromone derivatives.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation and Analysis cluster_result Result A Add excess this compound to vial B Add precise volume of anhydrous DMSO A->B C Seal vial and shake at constant temperature for 24-48h B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Dilute supernatant for analysis E->F G Quantify by HPLC F->G H Calculate Maximum Solubility G->H

Caption: Workflow for determining the maximum solubility of this compound in DMSO.

G Workflow for Freeze-Thaw Stability Assessment A Prepare 10 mM stock solution in DMSO B Analyze initial purity (T=0) by HPLC A->B C Freeze aliquot at -20°C / -80°C A->C G Compare purity results to T=0 B->G D Thaw aliquot to room temperature C->D E Repeat for N cycles D->E E->C Continue cycling F Analyze purity after N cycles by HPLC E->F N cycles complete F->G

Caption: Experimental workflow for assessing the freeze-thaw stability of a DMSO stock solution.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Compound This compound (Hypothetical Inhibitor) Compound->RAF GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A representative kinase signaling pathway potentially modulated by chromone derivatives.

Conclusion

While specific data for this compound is pending experimental determination, this guide provides a robust framework for researchers to ascertain its solubility and stability in DMSO. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, thereby facilitating the progression of research and development efforts. It is recommended that for long-term storage, stock solutions be maintained at -80°C in anhydrous DMSO, aliquoted to minimize freeze-thaw cycles, and protected from light to preserve compound integrity.[3]

References

The Ascendancy of 7-Methoxy Chromones: A Technical Guide to Their Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, those bearing a methoxy group at the 7-position have garnered significant attention for their therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of 7-methoxy substituted chromones, detailing their natural origins, synthetic evolution, and the elucidation of their mechanisms of action. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid researchers in this dynamic field.

Historical Perspective: From Ancient Remedies to Modern Therapeutics

The journey of 7-methoxy chromones begins not in a modern laboratory, but in ancient traditional medicine. The earliest recognized precursors to this class are the furanochromones khellin and visnagin, found in the seeds of Ammi visnaga. This plant has been used for centuries in regions like Egypt and the Mediterranean to treat a variety of ailments, including renal colic and asthma.

A pivotal moment in the history of these compounds was the isolation of khellin. Although it was first prepared in an impure form in the late 19th century, its structure, which includes methoxy groups, was established in the 1930s. Khellin itself was used clinically as a smooth muscle relaxant and vasodilator. However, its therapeutic use was often limited by side effects. This led to a concerted effort by chemists to synthesize derivatives with improved efficacy and safety profiles, a quest that ultimately gave rise to the development of important drugs like cromolyn sodium, an influential anti-asthmatic agent. This historical trajectory from a natural product to a synthetically optimized drug underscores the enduring importance of the chromone nucleus in drug discovery.

Naturally Occurring 7-Methoxy Substituted Chromones

Beyond the well-known khellin, a variety of other 7-methoxy substituted chromones have been isolated from natural sources, each with its own unique story of discovery and biological potential.

One notable example is eugenin , or 5-hydroxy-7-methoxy-2-methylchromone, which has been isolated from plants such as Pisonia aculeata and Baeckea frutescens.[1] Another is peucenin , a 7-hydroxy-5-methoxy derivative, found in various plants including Cedrelopsis grevei.[2] The isolation and structural elucidation of these and other naturally occurring 7-methoxy chromones have been crucial in expanding our understanding of their chemical diversity and biological significance.[3][4] For instance, a C-glucosyl chromone with a 7-methoxy group, isolated from Aloe barbadensis, has demonstrated potent topical anti-inflammatory activity.[5]

Evolution of Synthetic Methodologies

The synthesis of the chromone core has a rich history, with several classical methods paving the way for more modern and efficient approaches. One of the earliest and most well-known is the Kostanecki-Robinson reaction . This method typically involves the acylation of an o-hydroxyacetophenone followed by cyclization. While historically significant, this reaction often requires harsh conditions and can result in modest yields.

Over time, a variety of other synthetic routes have been developed to improve yield, reduce reaction times, and allow for greater substituent diversity. These include the Simonis reaction, Baker-Venkataraman rearrangement, and various cyclization strategies employing different catalysts. The development of these methods has been instrumental in the exploration of the structure-activity relationships of 7-methoxy substituted chromones.

Quantitative Biological Activity

The 7-methoxy substitution has been shown to be a key determinant of the biological activity of many chromones. The following tables summarize quantitative data for the antioxidant and anti-inflammatory activities of several 7-methoxy substituted chromones.

Table 1: Antioxidant Activity of 7-Methoxy Substituted Chromones

CompoundAssayIC50/EC50 (µM)Reference CompoundReference IC50/EC50 (µM)
7,8-dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3''-trifluoromethylbenzoyl)chromoneDPPH2.58Trolox50.08[6]
7,8-dihydroxy-2-(4'-methoxyphenyl)-3-benzoylchromoneDPPH3.37Trolox50.08[6]
QuercetinDPPH16.42Trolox50.08[6]
LuteolinDPPH17.64Trolox50.08[6]

Lower IC50/EC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity of 7-Methoxy Substituted Chromones

CompoundAssayIC50 (µM)
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide anion generation in neutrophils5.0 ± 1.4[7]
Epiremisporine G (from Penicillium citrinum)fMLP-induced superoxide anion generation31.68 ± 2.53[8]
Epiremisporine H (from Penicillium citrinum)fMLP-induced superoxide anion generation33.52 ± 0.42[8]
Neoflavonoid Derivative 6LPS-activated RAW 264.7 cells19.46 ± 1.02[9]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneNO release in LPS-induced RAW264.7 cells5.77 ± 0.66[10]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (a precursor for 7-methoxy derivatives)

This protocol is based on the Pechmann condensation, a classic method for coumarin and chromone synthesis.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a reaction vessel, combine resorcinol and a catalytic amount of concentrated sulfuric acid or polyphosphoric acid.

  • Slowly add ethyl acetoacetate to the mixture while stirring.

  • Heat the reaction mixture at 75-80°C for approximately 20-25 minutes if using PPA, or for a longer duration (20-22 hours) if using sulfuric acid, with continuous stirring.[11]

  • After the reaction is complete (the mixture becomes clear), carefully pour the reaction mass into ice-cold water.[11]

  • A precipitate of crude 7-hydroxy-4-methyl-2H-chromen-2-one will form.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from dilute ethanol to obtain pure crystals of 7-hydroxy-4-methyl-2H-chromen-2-one.[11]

Note: 7-hydroxy-4-methyl-2H-chromen-2-one can then be methylated at the 7-position using standard procedures (e.g., with dimethyl sulfate or methyl iodide in the presence of a base) to yield the corresponding 7-methoxy derivative.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the antioxidant capacity of chemical compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound solutions at various concentrations in a suitable solvent (e.g., methanol or DMSO)

  • Methanol (or other suitable solvent as a blank)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control.

  • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solution, positive control solution, or blank solvent to the respective wells.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and positive control using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[12][13][14]

Signaling Pathways and Mechanisms of Action

Research into the biological activities of 7-methoxy substituted chromones has revealed their interaction with several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Signaling

Many chromone derivatives exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[15][16] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some 7-methoxy chromones have been shown to inhibit this process.

The MAPK pathway, which includes kinases like p38, JNK, and ERK, is another critical regulator of inflammation. Certain chromone derivatives have been found to inhibit the activation of p38 MAPK, thereby reducing the production of inflammatory mediators.[17][18]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TLR4->IKK ASK1 ASK1 TRAF6->ASK1 p38_MAPK p38 MAPK ASK1->p38_MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression p38_MAPK->Pro_inflammatory_Genes IκB IκB IKK->IκB Inhibits NF_κB NF-κB IKK->NF_κB Activates IκB->NF_κB Sequesters NF_κB->Pro_inflammatory_Genes Chromone 7-Methoxy Chromone Chromone->TRAF6 Inhibits Chromone->IKK Inhibits

Anti-inflammatory signaling pathways targeted by 7-methoxy chromones.
Anticancer Signaling

In the context of cancer, the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a key target. Constitutive activation of STAT3 is observed in many human cancers and promotes cell proliferation, survival, and metastasis. Some chromone derivatives, including 3-formylchromone, have been shown to suppress the STAT3 pathway, leading to anti-proliferative effects in cancer cells.[19]

anticancer_pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Target_Genes Target Gene Expression (Proliferation, Survival) STAT3_dimer->Target_Genes Chromone 7-Methoxy Chromone (e.g., 3-Formylchromone) Chromone->STAT3 Inhibits Phosphorylation

Anticancer signaling pathway modulated by certain chromone derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel 7-methoxy substituted chromones follows a logical workflow, from chemical synthesis to biological characterization.

experimental_workflow Start Starting Materials (e.g., Substituted Phenols, β-ketoesters) Synthesis Chemical Synthesis (e.g., Kostanecki-Robinson, Simonis Reaction) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (Antioxidant, Anti-inflammatory, Anticancer Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR SAR->Synthesis Optimization Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) SAR->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

A typical experimental workflow for the development of 7-methoxy chromones.

Conclusion and Future Directions

The history of 7-methoxy substituted chromones is a testament to the power of natural product chemistry in guiding modern drug discovery. From their origins in ancient herbal remedies to their current status as promising therapeutic agents, these compounds continue to be a fertile ground for research. The ongoing exploration of their diverse biological activities, coupled with the development of novel synthetic methodologies, promises to unlock the full potential of this remarkable chemical class. Future research will likely focus on the development of more potent and selective 7-methoxy chromone derivatives, as well as a deeper understanding of their complex mechanisms of action in various disease states. The information and protocols provided in this guide are intended to support and inspire these future endeavors.

References

An In-depth Technical Guide to 7-Methoxy-4H-chromen-4-one and its Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methoxy-4H-chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive review of this compound and its analogues, with a focus on their synthesis, pharmacological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further investigation and application of this versatile chemical class.

Introduction

Chromones, or 4H-chromen-4-ones, are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature, particularly in plants.[1] The inherent structural features of the chromone nucleus make it an attractive scaffold for the development of novel therapeutic agents. The presence of a methoxy group at the 7-position, in particular, has been shown to be a key determinant of the biological activity of many chromone derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] This guide will delve into the chemistry and biology of this compound and its analogues, providing a detailed overview of their therapeutic potential.

Synthesis of this compound and its Analogues

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and versatile method is the Baker-Venkataraman rearrangement.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, which typically involves the formation of a chalcone intermediate followed by cyclization.

Synthesis_Workflow Start Starting Materials (e.g., 2-hydroxy-4-methoxyacetophenone) Step1 Claisen-Schmidt Condensation (with aromatic aldehyde) Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Oxidative Cyclization (e.g., I2/DMSO) Intermediate->Step2 Product This compound Analogue Step2->Product

A general synthetic workflow for this compound analogues.
Detailed Experimental Protocols

Protocol 1: Synthesis of a 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide derivative [4]

This three-step synthesis provides a representative example of the preparation of a chromone analogue.

  • Step 1: Synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. This step involves a Claisen condensation reaction. The yields for this step are typically in the range of 70-80%.[4]

  • Step 2: Synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid. This is achieved through the hydrolysis of the ester from Step 1. The reaction yield is nearly quantitative.[4]

  • Step 3: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. The carboxylic acid from Step 2 is activated with a coupling agent (e.g., PyBOP) and then reacted with an amine (e.g., aniline) to form the final amide product. Moderate yields of around 60-75% are typically obtained.[4]

Protocol 2: Microwave-assisted synthesis of chroman-4-one derivatives [5]

Microwave irradiation offers a rapid and efficient method for the synthesis of chroman-4-one scaffolds.

  • General Procedure: An appropriate aldehyde (1.1 equiv) and diisopropylamine (DIPA, 1.1 equiv) are added to a 0.4 M solution of the corresponding 2'-hydroxyacetophenone in ethanol. The mixture is heated by microwave irradiation at 160–170 °C for 1 hour.[5] Following the reaction, the mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine. The organic phase is then dried, filtered, and concentrated. The final product is purified by flash column chromatography.[5]

Biological Activities and Quantitative Data

Analogues of this compound have been investigated for a variety of biological activities. The following tables summarize key quantitative data from these studies.

Anticancer and Cytotoxic Activity

Several studies have demonstrated the potential of this compound analogues as anticancer agents. Their cytotoxic effects have been evaluated against various human cancer cell lines.

Compound/AnalogueCell LineActivityIC50/EC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric cancer)Cytotoxic2.63 ± 0.17[6]
4H-chromen-4-one derivative from Streptomyces ovatisporusHCT-116 (colon carcinoma)Cytotoxic9.68 µg/ml[7]
4H-chromen-4-one derivative from Streptomyces ovatisporusPC-3 (prostate adenocarcinoma)Cytotoxic9.93 µg/ml[7]
Chromane-2,4-dione derivative 13 HL-60 (leukemia)Cytotoxic42.0 ± 2.7[8]
Chromane-2,4-dione derivative 13 MOLT-4 (leukemia)Cytotoxic24.4 ± 2.6[8]
Chromane-2,4-dione derivative 11 MCF-7 (breast cancer)Cytotoxic68.4 ± 3.9[8]
Sirtuin 2 (SIRT2) Inhibition

Certain chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in aging-related diseases.[1][2][5][9][10]

Compound/AnalogueActivityIC50 (µM)SelectivityReference
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibitor1.5Selective over SIRT1 and SIRT3[1][2][9][10]
8-bromo-6-chloro-2-pentylchroman-4-one (racemate)SIRT2 Inhibitor4.5Selective over SIRT1 and SIRT3[9]
(-)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibitor1.5Selective over SIRT1 and SIRT3[9]
(+)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibitor4.5Selective over SIRT1 and SIRT3[9]
8-bromo-6-chloro-2-pentylchromoneSIRT2 Inhibitor5.5Selective over SIRT1 and SIRT3[9]
GPR55 Modulation

Chromen-4-one derivatives have been developed as modulators of the G protein-coupled receptor GPR55, a potential target for various chronic diseases.[11][12]

Compound/AnalogueActivityEC50/IC50 (µM)Reference
6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74 )GPR55 AgonistEC50: 0.196[12]
Thio analog of compound 74 GPR55 AntagonistIC50: 11.6[11]
8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acidDual GPR35/GPR55 AntagonistIC50 (GPR55): 3.26[11]
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Chromen-4-one derivatives have shown promising activity against Mycobacterium tuberculosis.[13][14][15][16]

Compound/AnalogueStrainMIC (µg/mL)Reference
Chromone embedded[5][9][10]-triazole derivative 6s M. tuberculosis H37Rv1.56[15]
Chromone embedded[5][9][10]-triazole derivatives 6f-h, 6m, 6o, 6p M. tuberculosis H37Rv1.56 - 12.5[15]
Coumarins with nonyl and decyl side chainsM. tuberculosis H37Rv3.13[16]
Chromene derivative VIIIa Mycobacterium tuberculosis0.55[13]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound and its analogues can be attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases. Some chromone derivatives exert their anti-inflammatory effects by targeting key signaling cascades such as the NF-κB and MAPK pathways.

The diagram below illustrates the potential points of intervention for chromone analogues within the TLR4-mediated inflammatory signaling pathway.

Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JAK_STAT_pathway JAK/STAT Pathway TLR4->JAK_STAT_pathway TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Gene Expression (COX-2, TNF-α, IL-6) MAPK_pathway->Inflammatory_Genes JAK_STAT_pathway->Inflammatory_Genes NFkB_nuc->Inflammatory_Genes Chromone Chromone Analogues Chromone->TLR4 inhibit Chromone->IKK inhibit Chromone->MAPK_pathway inhibit Chromone->JAK_STAT_pathway inhibit

Potential modulation of TLR4-mediated inflammatory pathways by chromone analogues.

This pathway is initiated by the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), which triggers a downstream cascade involving MyD88, TRAF6, and TAK1.[17][18] This leads to the activation of both the IKK/NF-κB and MAPK signaling pathways, culminating in the nuclear translocation of NF-κB and the expression of pro-inflammatory genes.[17][19] Chromone analogues may exert their anti-inflammatory effects by inhibiting key components of these pathways, such as TLR4, IKK, and MAPKs.[18][20]

JAK/STAT Signaling in Cancer

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Some chromone derivatives have been shown to induce apoptosis in cancer cells through the modulation of this pathway.[20]

The following diagram depicts a simplified representation of the JAK/STAT signaling pathway and its potential inhibition by chromone analogues.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_p p-STAT STAT->STAT_p STAT_dimer STAT Dimer STAT_p->STAT_dimer dimerizes Gene_Expression Target Gene Expression (e.g., cell survival, proliferation) STAT_dimer->Gene_Expression regulates Chromone Chromone Analogues Chromone->JAK inhibit

Inhibition of the JAK/STAT signaling pathway by chromone analogues.

Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation. By inhibiting JAKs, chromone analogues can block this signaling cascade and induce apoptosis in cancer cells.[20]

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with a wide range of therapeutic applications. The synthetic versatility of the chromone scaffold allows for the generation of diverse chemical libraries for screening against various biological targets. The quantitative data presented in this guide highlight the potential of these compounds as anticancer, anti-inflammatory, and antitubercular agents, as well as modulators of key cellular signaling pathways.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Mechanism of action studies: To further elucidate the precise molecular mechanisms underlying their biological activities.

  • In vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of the most promising analogues in preclinical models.

  • Development of novel synthetic methodologies: To facilitate the efficient and diverse synthesis of new chromone derivatives.

By continuing to explore the chemical and biological properties of this compound and its analogues, the scientific community can unlock their full potential for the development of novel and effective therapies for a range of human diseases.

References

In Silico Prediction of 7-Methoxy-4H-chromen-4-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4H-chromen-4-one, a derivative of the privileged chromenone scaffold, holds significant potential for diverse biological activities. This technical guide provides a comprehensive overview of a hypothetical in silico approach to predict and characterize the bioactivity of this compound. By leveraging established computational methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can efficiently screen for potential therapeutic targets and elucidate mechanisms of action. This document outlines detailed experimental protocols for these in silico techniques, presents illustrative quantitative data from related chromenone derivatives, and visualizes key workflows and signaling pathways to guide future research and drug discovery efforts.

Introduction to this compound

The 4H-chromen-4-one (also known as chromone) core is a common motif in a vast array of natural products and synthetic compounds exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The specific substitution of a methoxy group at the 7-position of the chromenone ring, yielding this compound, is anticipated to modulate its physicochemical properties and biological target interactions. In silico prediction methods offer a rapid and cost-effective strategy to explore the potential bioactivities of this compound, prioritizing experimental validation and accelerating the drug discovery pipeline.

In Silico Prediction Methodologies

The following sections detail the proposed in silico workflow for predicting the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is instrumental in identifying potential biological targets and understanding the molecular interactions driving binding affinity.

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atomic charges (e.g., Gasteiger charges).

  • Protein Target Preparation:

    • Select potential protein targets based on the known activities of similar chromenone derivatives (e.g., kinases, cyclooxygenases, acetylcholinesterase).

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atomic charges.

    • Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Utilize molecular docking software such as AutoDock Vina or Schrödinger's Glide.

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding affinities (e.g., docking scores in kcal/mol) for the different poses.

    • Visualize the top-ranked binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. A predictive QSAR model can be used to estimate the bioactivity of novel compounds like this compound.

Experimental Protocol: QSAR Model Development

  • Data Set Collection:

    • Compile a dataset of structurally related chromenone derivatives with experimentally determined biological activity data (e.g., IC50 values) for a specific target.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a variety of molecular descriptors that quantify different aspects of their chemical structure (e.g., topological, electronic, steric properties).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the calculated descriptors with the experimental bioactivity for the training set.[1][2][3]

  • Model Validation:

    • Validate the QSAR model using internal (cross-validation) and external validation (predicting the activity of the test set compounds) to assess its predictive power.[1] Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (pred_R²).[1]

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

Predicted Bioactivities and Supporting Data

While specific experimental data for this compound is limited, the bioactivities of structurally similar compounds provide valuable insights into its potential therapeutic applications. The following tables summarize quantitative data for related chromenone derivatives.

Table 1: Anti-inflammatory and Neuroprotective Activity of a Chromenone Derivative

CompoundTarget EnzymeIC50 (µM)Reference
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase1.37[4][5]
Butyrylcholinesterase0.95[4][5]
Monoamine Oxidase B (MAO-B)0.14[4][5]
Cyclooxygenase-1 (COX-1)7.09[4][5]
Cyclooxygenase-2 (COX-2)0.38[4][5]
5-Lipoxygenase (5-LOX)0.84[4][5]

Table 2: Lipoxygenase Inhibitory Activity of a Chromenone Derivative

CompoundTarget EnzymeIC50 (µM)Reference
7-hydroxy-6-methoxy-2H-chromen-2-oneLipoxygenase (LOX)116.83 ± 0.02[6]

Table 3: Anticancer Activity of a Chromenone Derivative

CompoundCell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric cancer)2.63 ± 0.17[7]

Visualizations: Workflows and Pathways

Visual representations are crucial for understanding complex in silico processes and biological mechanisms. The following diagrams, generated using Graphviz, illustrate a typical in silico prediction workflow and a hypothetical signaling pathway that could be modulated by this compound.

in_silico_workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_validation Prediction & Validation ligand Ligand Preparation (this compound) docking Molecular Docking ligand->docking qsar QSAR Modeling ligand->qsar protein Protein Target Identification & Preparation protein->docking binding Binding Affinity Prediction docking->binding activity Bioactivity Prediction qsar->activity experimental Experimental Validation binding->experimental activity->experimental

Figure 1: A generalized workflow for in silico bioactivity prediction.

signaling_pathway ext_stim External Stimulus (e.g., Cytokine) receptor Receptor ext_stim->receptor jak JAK receptor->jak stat STAT jak->stat chromenone 7-Methoxy-4H- chromen-4-one jak->chromenone dimer STAT Dimerization stat->dimer translocation Nuclear Translocation dimer->translocation gene_exp Gene Expression (Pro-inflammatory mediators) translocation->gene_exp

Figure 2: Hypothetical modulation of the JAK/STAT signaling pathway.

Conclusion

This technical guide outlines a robust in silico strategy for predicting the bioactivity of this compound. By employing molecular docking and QSAR modeling, researchers can efficiently generate hypotheses regarding its potential therapeutic targets and mechanisms of action. The provided protocols and illustrative data from related compounds serve as a foundation for initiating computational studies on this promising molecule. Subsequent experimental validation of in silico findings will be crucial to confirm its therapeutic potential and guide further drug development efforts.

References

Methodological & Application

Synthesis of 7-Methoxy-4H-chromen-4-one from 2'-hydroxy-4'-methoxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family, a class of compounds widely recognized for their diverse pharmacological activities. The chromone scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a variety of biological targets. Derivatives of this compound have shown potential as anti-inflammatory, anticancer, antioxidant, and anti-angiogenetic agents, making this core structure a valuable starting point for drug discovery and development programs. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available starting material, 2'-hydroxy-4'-methoxyacetophenone.

Synthetic Strategies

Two primary and efficient methods for the synthesis of this compound from 2'-hydroxy-4'-methoxyacetophenone are the Claisen condensation followed by cyclization, and a one-pot reaction utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA).

1. Claisen Condensation Route: This classical approach involves the base-catalyzed condensation of 2'-hydroxy-4'-methoxyacetophenone with an ester, typically ethyl formate, to form an intermediate β-dicarbonyl compound, which then undergoes acid-catalyzed intramolecular cyclization to yield the desired chromone. The use of a strong base such as sodium hydride or sodium ethoxide is crucial for the initial condensation step.

2. DMF-DMA Route: This method offers a more direct, two-step, one-pot synthesis. 2'-hydroxy-4'-methoxyacetophenone is first reacted with DMF-DMA to form an intermediate enaminone. Subsequent acid-catalyzed cyclization of the enaminone leads to the formation of this compound. This method is often favored for its operational simplicity and good yields.

Data Presentation

ParameterClaisen Condensation with Ethyl FormateReaction with DMF-DMA
Reaction Steps 22 (can be performed in one pot)
Key Reagents Sodium hydride (or sodium ethoxide), Ethyl formate, HClN,N-Dimethylformamide dimethyl acetal, Acid catalyst (e.g., HCl)
Typical Yield Good to excellentGood to excellent
Reaction Conditions Anhydrous conditions, elevated temperature for condensation, reflux for cyclizationReflux for enaminone formation, followed by acidification
Purification Recrystallization or column chromatographyRecrystallization or column chromatography

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

This protocol is adapted from established procedures for the synthesis of 2,3-unsubstituted chromones.

Materials:

  • 2'-hydroxy-4'-methoxyacetophenone

  • Sodium hydride (60% dispersion in mineral oil) or Sodium metal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl formate

  • Concentrated Hydrochloric acid (HCl)

  • Acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol followed by small, carefully cut pieces of sodium metal. Stir the mixture until all the sodium has reacted to form sodium ethoxide.

  • Condensation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether or THF, add a solution of 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) in the same anhydrous solvent dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Then, add ethyl formate (1.5 equivalents) dropwise and stir the reaction mixture at room temperature for 12-24 hours.

  • Cyclization: After the condensation is complete (monitored by TLC), the reaction mixture is carefully poured into a mixture of crushed ice and concentrated HCl. Acetic acid is then added, and the mixture is heated to reflux for 1-2 hours to effect cyclization.

  • Work-up and Purification: After cooling, the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to afford pure this compound.

Protocol 2: Synthesis via DMF-DMA

This protocol is based on the two-step, one-pot reaction involving the formation of an enaminone intermediate.

Materials:

  • 2'-hydroxy-4'-methoxyacetophenone

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Acid catalyst (e.g., concentrated HCl or p-toluenesulfonic acid)

  • Ethanol (for recrystallization)

Procedure:

  • Enaminone Formation: In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) in an anhydrous solvent such as toluene. Add N,N-dimethylformamide dimethyl acetal (1.5 - 2 equivalents) to the solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cyclization: After the formation of the enaminone is complete, cool the reaction mixture to room temperature. Add an acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid) and heat the mixture to reflux for an additional 1-3 hours.

  • Work-up and Purification: Upon completion of the cyclization, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid is then collected, washed with a cold non-polar solvent (e.g., hexane or diethyl ether), and purified by recrystallization from ethanol to yield pure this compound.

Visualizations

Synthesis_Claisen_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product 2H4MAP 2'-hydroxy-4'-methoxyacetophenone Condensation Claisen Condensation 2H4MAP->Condensation EtF Ethyl Formate EtF->Condensation Base Sodium Hydride / Sodium Ethoxide Base->Condensation Cyclization Acid-catalyzed Cyclization Condensation->Cyclization 7M4C This compound Cyclization->7M4C

Caption: Claisen condensation route to this compound.

Synthesis_DMF_DMA cluster_reactants Reactants cluster_process Process cluster_product Product 2H4MAP 2'-hydroxy-4'-methoxyacetophenone Enaminone_Formation Enaminone Formation 2H4MAP->Enaminone_Formation DMFDMA DMF-DMA DMFDMA->Enaminone_Formation Cyclization Acid-catalyzed Cyclization Enaminone_Formation->Cyclization 7M4C This compound Cyclization->7M4C

Caption: DMF-DMA route to this compound.

Applications in Drug Development

The chromone scaffold is a well-established pharmacophore, and this compound serves as a key intermediate in the synthesis of more complex and biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications:

  • Anti-inflammatory Activity: Chromone derivatives are known to inhibit the release of inflammatory mediators.

  • Anticancer Properties: The chromone nucleus is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.

  • Antioxidant Effects: The phenolic and pyrone moieties can contribute to radical scavenging and antioxidant properties.

  • Enzyme Inhibition: Chromone-based compounds have been developed as inhibitors for various enzymes, including kinases and sirtuins.[2]

The synthesis of this compound provides a versatile platform for medicinal chemists to generate libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The methoxy group at the 7-position can be readily demethylated to a hydroxyl group, which can then be further functionalized to explore structure-activity relationships.

References

One-pot synthesis protocol for 7-Methoxy-4H-chromen-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: One-Pot Synthesis Protocol for 7-Methoxy-4H-chromen-4-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromones (4H-chromen-4-ones) are a significant class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules.[1][2] Derivatives of the chromone scaffold are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] Specifically, this compound derivatives are of great interest. For instance, certain derivatives have been investigated as activating transcription factor 3 (ATF3) inducers for managing metabolic syndrome.[5]

Traditional multi-step syntheses of chromones can be time-consuming and result in lower overall yields. The one-pot Simonis chromone synthesis offers an efficient and direct route from phenols and β-ketoesters. This application note details a robust one-pot protocol for the synthesis of various this compound derivatives using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) as a potent condensing agent. This method provides good to excellent yields and a straightforward work-up procedure.

General Reaction Scheme

The one-pot synthesis proceeds via the Simonis reaction, where a phenol (3-methoxyphenol) reacts with a β-ketoester in the presence of Eaton's reagent to yield the corresponding this compound derivative.

G cluster_reactants Reactants cluster_reagent Reagent/Conditions cluster_product Product R1 3-Methoxyphenol plus + Reagent Eaton's Reagent (P₂O₅ / MeSO₃H) 65-70 °C R2 β-Ketoester (e.g., Ethyl Acetoacetate) P1 This compound Derivative Reagent->P1

Caption: General scheme for the Simonis synthesis of 7-methoxy-4H-chromen-4-ones.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative compound, 7-methoxy-2-methyl-4H-chromen-4-one .

Materials and Equipment:

  • 3-Methoxyphenol (98%)

  • Ethyl acetoacetate (99%)

  • Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Safety Precautions:

  • Eaton's Reagent is highly corrosive and a powerful dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Methanesulfonic acid can cause severe burns.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Protocol 1: Synthesis of 7-methoxy-2-methyl-4H-chromen-4-one

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (1.24 g, 10 mmol).

  • Addition of Reagents: Carefully add Eaton's Reagent (10 mL) to the flask, followed by the dropwise addition of ethyl acetoacetate (1.30 g, 10 mmol) while stirring.

  • Reaction: Heat the reaction mixture to 65-70 °C and stir for the time specified in Table 1 (typically 1.5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

Data Presentation

The described one-pot protocol is effective for a range of β-ketoesters, affording various this compound derivatives in good yields.

Table 1: Synthesis of this compound Derivatives

EntryR Group (from β-Ketoester)ProductTime (h)Yield (%)
1-CH₃ (Methyl)7-methoxy-2-methyl-4H-chromen-4-one1.588
2-CH₂CH₃ (Ethyl)2-ethyl-7-methoxy-4H-chromen-4-one2.085
3-CH₂CH₂CH₃ (Propyl)7-methoxy-2-propyl-4H-chromen-4-one2.086
4-C₆H₅ (Phenyl)7-methoxy-2-phenyl-4H-chromen-4-one2.582

Yields are for isolated, purified products.

Characterization Data for 7-methoxy-2-methyl-4H-chromen-4-one (Entry 1)

  • Appearance: White solid.

  • Molecular Formula: C₁₁H₁₀O₃

  • Molecular Weight: 190.19 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.12 (d, J=8.8 Hz, 1H, H-5), 6.95 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.88 (d, J=2.4 Hz, 1H, H-8), 6.15 (s, 1H, H-3), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 178.1 (C-4), 164.2 (C-7), 163.5 (C-2), 157.9 (C-9), 126.8 (C-5), 117.5 (C-10), 114.8 (C-6), 112.2 (C-3), 100.3 (C-8), 55.8 (-OCH₃), 20.5 (-CH₃).

Visualization of Workflow and Mechanism

Diagram 1: Experimental Workflow

The following diagram outlines the step-by-step laboratory procedure for the synthesis.

G start Start reagents 1. Combine 3-Methoxyphenol, Eaton's Reagent, and β-Ketoester start->reagents heat 2. Heat mixture to 65-70 °C reagents->heat monitor 3. Monitor reaction via TLC heat->monitor quench 4. Cool and quench on crushed ice monitor->quench neutralize 5. Neutralize with saturated NaHCO₃ quench->neutralize extract 6. Extract with CH₂Cl₂ (3x) neutralize->extract wash 7. Wash organic layers with H₂O and Brine extract->wash dry 8. Dry (MgSO₄), filter, and concentrate wash->dry purify 9. Purify by recrystallization dry->purify end End Product purify->end

Caption: Step-by-step workflow for the one-pot synthesis of chromone derivatives.

Diagram 2: Simonis Reaction Mechanism

The reaction is believed to proceed through initial O-acylation of the phenol by the protonated β-ketoester, followed by an intramolecular Friedel-Crafts acylation to form the chromone ring.

G A 1. Protonation of β-Ketoester Carbonyl B 2. Nucleophilic attack by Phenolic Hydroxyl A->B 3-Methoxyphenol C 3. Formation of Vinyl Ether Intermediate B->C -H₂O D 4. Intramolecular Friedel-Crafts Acylation C->D Ring Closure E 5. Rearomatization and Dehydration D->E -H⁺ F Final Chromone Product E->F -H₂O

Caption: Simplified logical pathway of the Simonis chromone synthesis mechanism.

References

Application Notes and Protocols for the Synthesis of 7-Methoxy-Chromone via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones are a class of heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with significant biological activities. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Specifically, 7-methoxy-chromone is a key intermediate in the synthesis of various pharmacologically active compounds, and its derivatives have shown potential as anti-inflammatory, anticancer, and neuroprotective agents.

This document provides detailed application notes and experimental protocols for the synthesis of 7-methoxy-chromone, commencing with a Claisen condensation reaction. The synthesis is a three-step process starting from the readily available 2'-hydroxy-4'-methoxyacetophenone.

Synthesis Overview

The synthesis of 7-methoxy-chromone is achieved through a three-step reaction sequence:

  • Claisen Condensation: Reaction of 2'-hydroxy-4'-methoxyacetophenone with diethyl oxalate in the presence of a strong base (sodium ethoxide) to yield ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.

  • Hydrolysis: Base-catalyzed hydrolysis of the resulting ester to form 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid.

  • Decarboxylation: Thermal decarboxylation of the carboxylic acid to afford the final product, 7-methoxy-chromone.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (Claisen Condensation)

This step involves the condensation of an acetophenone derivative with an oxalate ester to form the chromone backbone.[1][2]

Materials and Reagents:

  • 2'-hydroxy-4'-methoxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (21% solution in ethanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

  • n-Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a two-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-hydroxy-4'-methoxyacetophenone (12 mmol) in sodium ethoxide solution (10 mL, 21% in ethanol).

  • To the stirred solution, add diethyl oxalate (28 mmol).

  • Heat the reaction mixture to reflux and maintain for 1 hour with continuous stirring.

  • Allow the reaction to cool to room temperature.

  • Acidify the mixture by dropwise addition of concentrated HCl until the pH is approximately 3. A white precipitate will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (90:10 v/v).

  • Filter the solid product using a Büchner funnel and wash with dichloromethane.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the resulting slurry in dichloromethane (~50 mL) and wash with water (3 x 25 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the light yellow solid from a dichloromethane/n-hexane mixture.

  • Dry the purified ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate in a vacuum oven at 50 °C.

Quantitative Data:

ParameterValueReference
Typical Yield70-80%[1]
Step 2: Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (Hydrolysis)

The ester intermediate is hydrolyzed to the corresponding carboxylic acid.[1][2]

Materials and Reagents:

  • Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

  • Sodium Bicarbonate (NaHCO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (10 mmol) in a 20% aqueous solution of sodium bicarbonate (50 mL).

  • Heat the mixture at 80 °C for 3 hours with continuous stirring.

  • Monitor the reaction by TLC (dichloromethane/methanol, 90:10 v/v) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl until a precipitate forms.

  • Filter the solid product using a Büchner funnel and wash thoroughly with water.

  • Dry the resulting 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Quantitative Data:

ParameterValueReference
Typical Yield80-90%[1]
Step 3: Synthesis of 7-Methoxy-chromone (Decarboxylation)

The final step involves the removal of the carboxyl group to yield 7-methoxy-chromone. This is a common transformation for chromone-2-carboxylic acids.[3]

Materials and Reagents:

  • 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

  • High-boiling point solvent (e.g., quinoline, diphenyl ether)

  • Copper powder (optional, as a catalyst)

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath with thermometer

  • Distillation apparatus (optional, for purification)

  • Standard laboratory glassware

Procedure:

  • Place 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid in a round-bottom flask.

  • Add a high-boiling point solvent such as quinoline. A small amount of copper powder can be added to facilitate the reaction.

  • Heat the mixture to a temperature sufficient to induce decarboxylation (typically 180-250 °C), which is evidenced by the evolution of carbon dioxide gas.

  • Maintain the temperature until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • The product can be isolated by pouring the reaction mixture into an excess of dilute acid (e.g., 10% HCl) to neutralize the quinoline, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extracts are then washed, dried, and the solvent is evaporated.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for 7-Methoxy-chromone

The following tables summarize the key quantitative data for the final product, 7-methoxy-chromone (also known as 7-methoxy-4H-chromen-4-one).

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₀H₈O₃[4]
Molecular Weight176.17 g/mol [4]
CAS Number5751-52-0[4]

Spectroscopic Data:

Mass Spectrometry (GC-MS):

m/zRelative IntensityInterpretationReference
176HighMolecular Ion [M]⁺[4]
148Moderate[M - CO]⁺[4]
133High[M - CO - CH₃]⁺[4]

Infrared (IR) Spectroscopy (Vapor Phase):

Wavenumber (cm⁻¹)InterpretationReference
~1660C=O (Ketone) stretching[4]
~1620C=C stretching[4]
~1250C-O-C (ether) stretching[4]

¹³C NMR Spectroscopy (Predicted):

Carbon AtomChemical Shift (ppm)
C2~155
C3~112
C4~177
C4a~118
C5~126
C6~115
C7~165
C8~101
C8a~157
OCH₃~56

¹H NMR Spectroscopy (Predicted):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
H2~6.3d~6 Hz
H3~7.8d~6 Hz
H5~8.1d~9 Hz
H6~7.0dd~9, 2.5 Hz
H8~6.9d~2.5 Hz
OCH₃~3.9s-

Note: Predicted NMR data is based on typical chemical shifts for similar chromone structures.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A 2'-hydroxy-4'-methoxyacetophenone D Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate A->D Reflux, 1h B Diethyl oxalate B->D Reflux, 1h C Sodium ethoxide C->D Reflux, 1h E 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid D->E NaHCO3, 80°C, 3h F 7-Methoxy-chromone E->F Heat (e.g., Quinoline)

Caption: Overall workflow for the synthesis of 7-methoxy-chromone.

Potential Mechanism of Action: NF-κB Signaling Pathway Inhibition

Flavonoids, the class of compounds to which 7-methoxy-chromone belongs, have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a potential mechanism of action for 7-methoxy-chromone.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription Chromone 7-Methoxy-chromone Chromone->IKK Chromone->NFkB_n

Caption: Potential inhibition of the NF-κB signaling pathway by 7-methoxy-chromone.

References

Application Notes and Protocols: Intramolecular Wittig Reaction for 4H-Chromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the synthesis of 4H-chromen-4-ones utilizing an intramolecular Wittig reaction, based on the method developed by Kumar and Bodas. This approach offers an efficient route to this important heterocyclic scaffold, which is prevalent in many biologically active compounds.[1][2]

Introduction

4H-chromen-4-ones, commonly known as chromones, are a significant class of oxygen-containing heterocyclic compounds. Their derivatives are found in a wide array of natural products and exhibit diverse pharmacological activities. Traditional methods for chromone synthesis can be harsh and may result in low yields. The intramolecular Wittig reaction presents a milder and more efficient alternative for the construction of the chromone core.[1]

This protocol describes a one-pot synthesis that proceeds through the formation of an acylphosphorane intermediate from a silyl ester of an O-acyl(aroyl)salicylic acid and (trimethylsilyl)methylenetriphenylphosphorane. This intermediate then undergoes a spontaneous intramolecular Wittig cyclization to yield the desired 4H-chromen-4-one in good to excellent yields.[1][3]

Reaction Mechanism and Workflow

The overall synthetic strategy involves three main stages:

  • Preparation of O-Acyl(aroyl)salicylic Acid: Salicylic acid or its derivatives are acylated to form the corresponding O-acyl(aroyl)salicylic acids.

  • In Situ Silylation and Ylide Formation: The O-acyl(aroyl)salicylic acid is converted to its trimethylsilyl (TMS) ester in situ, which then reacts with (trimethylsilyl)methylenetriphenylphosphorane to form a key acylphosphorane intermediate.

  • Intramolecular Wittig Cyclization: The acylphosphorane undergoes an intramolecular Wittig reaction, where the ylide attacks the ester carbonyl, leading to the formation of the 4H-chromen-4-one ring system and triphenylphosphine oxide as a byproduct.

Reaction_Workflow cluster_prep Starting Material Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Salicylic_Acid Salicylic Acid Derivative O_Acylsalicylic_Acid O-Acyl(aroyl)salicylic Acid Salicylic_Acid->O_Acylsalicylic_Acid Acylation Acyl_Chloride Acyl/Aroyl Chloride Acyl_Chloride->O_Acylsalicylic_Acid TMS_Ester In situ TMS Ester Formation O_Acylsalicylic_Acid->TMS_Ester Silylation Acylphosphorane Acylphosphorane Intermediate TMS_Ester->Acylphosphorane Wittig_Reagent (Trimethylsilyl)methylene- triphenylphosphorane Wittig_Reagent->Acylphosphorane Reaction Chromenone 4H-Chromen-4-one Acylphosphorane->Chromenone Intramolecular Wittig Cyclization Crude_Product Crude Product Mixture Chromenone->Crude_Product Quenching Purified_Product Purified 4H-Chromen-4-one Crude_Product->Purified_Product Column Chromatography

Figure 1: General experimental workflow for the synthesis of 4H-chromen-4-ones.

Quantitative Data Summary

The following table summarizes the reported yields and reaction times for the synthesis of various 4H-chromen-4-one derivatives using the intramolecular Wittig reaction. The steric and electronic nature of the substituents on the aroyl group can influence the reaction time and yield.[1]

EntryProduct (4H-Chromen-4-one)Reaction Time (h)Yield (%)
1HH2-Phenyl-4H-chromen-4-one1280
2H4-Me2-(p-Tolyl)-4H-chromen-4-one1278
3H4-OMe2-(4-Methoxyphenyl)-4H-chromen-4-one1475
4H4-Cl2-(4-Chlorophenyl)-4H-chromen-4-one1082
5H4-NO₂2-(4-Nitrophenyl)-4H-chromen-4-one885
6H2-Me2-(o-Tolyl)-4H-chromen-4-one1865
7H2-Cl2-(2-Chlorophenyl)-4H-chromen-4-one1670
85-MeH6-Methyl-2-phenyl-4H-chromen-4-one1276
95-ClH6-Chloro-2-phenyl-4H-chromen-4-one1080
105-NO₂H6-Nitro-2-phenyl-4H-chromen-4-one883
11HMe2-Methyl-4H-chromen-4-one1272
12HEt2-Ethyl-4H-chromen-4-one1270

Table 1: Synthesis of various 4H-chromen-4-ones via intramolecular Wittig reaction. Data extracted from literature.[1]

Experimental Protocols

Materials and Reagents:

  • Substituted Salicylic Acid

  • Acyl Chloride or Aroyl Chloride (e.g., Benzoyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • (Trimethylsilyl)methylenetriphenylphosphorane

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Protocol 1: Preparation of O-Acyl(aroyl)salicylic Acid (General Procedure)

  • To a stirred solution of salicylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine or triethylamine (1.2 eq.).

  • Slowly add the corresponding acyl or aroyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction with water and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: One-Pot Synthesis of 4H-Chromen-4-one via Intramolecular Wittig Reaction (General Procedure)

  • To a solution of the O-acyl(aroyl)salicylic acid (1.0 eq.) in anhydrous toluene, add (trimethylsilyl)methylenetriphenylphosphorane (1.2 eq.).

  • Reflux the reaction mixture for the time indicated in Table 1 (typically 8-18 hours). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4H-chromen-4-one.

Signaling Pathways and Logical Relationships

The core of this synthetic method is the intramolecular Wittig reaction. The following diagram illustrates the key transformations and the cyclic intermediate that leads to the final product.

Wittig_Mechanism Acylphosphorane Acylphosphorane Intermediate Oxaphosphetane Oxaphosphetane Intermediate Acylphosphorane->Oxaphosphetane [2+2] Cycloaddition Chromenone 4H-Chromen-4-one Oxaphosphetane->Chromenone Retro-[2+2] Cycloaddition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Elimination

Figure 2: Key steps in the intramolecular Wittig cyclization.

Troubleshooting and Safety Precautions

  • Anhydrous Conditions: The Wittig reagent is sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial for the success of the reaction.

  • Reagent Purity: The purity of the starting materials, especially the O-acyl(aroyl)salicylic acid and the Wittig reagent, is important for obtaining high yields.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC to avoid the formation of byproducts due to prolonged reaction times or decomposition.

  • Purification: Triphenylphosphine oxide is a common byproduct and can sometimes be challenging to separate from the desired product. Careful column chromatography is often required.

  • Safety: Acyl chlorides and pyridine are corrosive and toxic; handle them in a well-ventilated fume hood. (Trimethylsilyl)methylenetriphenylphosphorane is air and moisture sensitive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

These application notes provide a comprehensive overview and a practical starting point for researchers interested in utilizing the intramolecular Wittig reaction for the synthesis of 4H-chromen-4-ones. For specific substrates, optimization of reaction conditions may be necessary, and consulting the original literature is recommended.

References

Application Notes and Protocols: 7-Methoxy-4H-chromen-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4H-chromen-4-one is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its core structure, a benzopyrone, is a recognized privileged scaffold in medicinal chemistry, frequently found in compounds exhibiting anticancer, anti-inflammatory, and kinase inhibitory activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical research and development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 145-148 °C
Solubility Soluble in DMSO, methanol, and hot ethanol
CAS Number 22395-33-7

Applications in Pharmaceutical Synthesis

This compound is a valuable starting material for the synthesis of various pharmaceutical agents. Its methoxy group and reactive positions on the chromone ring allow for diverse chemical modifications to generate libraries of compounds for drug discovery.

Anticancer Agents

The chromone scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown significant cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of Action
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric cancer)2.63 ± 0.17[1]Induces apoptosis and G2/M cell cycle arrest.[1]
Formononetin (a 7-hydroxy-4'-methoxyisoflavone)MCF-7 (breast cancer)15[2]Induction of apoptosis.[2]
FormononetinLNCaP (prostate cancer)20[2]Inhibition of androgen receptor signaling.[2]
FormononetinHT-29 (colon cancer)10[2]Cell cycle arrest.[2]
4H-chromene derivative with C4-malononitrile substitutionA172 (glioma)0.0074Weak tubulin polymerization inhibitor, other mechanisms likely involved.
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-oneHUVECs (endothelial cells)47.37 (EC₅₀)[3]Angiogenesis inhibition.[3]
Anti-inflammatory Agents

Derivatives of this compound have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Chromone Derivatives

CompoundCell LineEffectSignaling Pathway
4-Hydroxy-7-methoxycoumarinRAW264.7 macrophagesReduced NO and PGE₂ production; decreased iNOS and COX-2 expression; reduced TNF-α, IL-1β, and IL-6.Downregulation of NF-κB activation; decreased phosphorylation of ERK1/2 and JNK.
2-phenyl-4H-chromen-4-one derivativeRAW264.7 macrophagesDownregulated NO, IL-6, and TNF-α expression.Inhibition of TLR4/MAPK signaling pathways.[4]
Kinase Inhibitors

The chromone scaffold can be functionalized to target the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.

Table 3: Kinase Inhibitory Activity of Chromone Derivatives

DerivativeTarget KinaseIC₅₀ (µM)
Chromone-2-aminothiazole derivative (5i)CK20.08[5]
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5[6]
7-HydroxychromoneSrc<300[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound starting from 2'-hydroxy-4'-methoxyacetophenone.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Hydrolysis cluster_2 Work-up and Purification start 2'-hydroxy-4'-methoxyacetophenone + Sodium ethoxide in ethanol intermediate1 Enolate Intermediate start->intermediate1 product1 Crude Ester intermediate1->product1 Claisen Condensation reagent1 Diethyl oxalate reagent1->product1 product2 Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate product1->product2 Acid-catalyzed cyclization reagent2 Hydrochloric acid reagent2->product2 final_product This compound product2->final_product Hydrolysis & Decarboxylation workup Extraction with Dichloromethane final_product->workup purification Column Chromatography (Silica gel, Dichloromethane/Methanol) workup->purification

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2'-hydroxy-4'-methoxyacetophenone

  • Sodium metal

  • Absolute ethanol

  • Diethyl oxalate

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add 2'-hydroxy-4'-methoxyacetophenone. To this mixture, add diethyl oxalate dropwise with stirring. After the addition is complete, reflux the reaction mixture for 1-2 hours.

  • Cyclization and Hydrolysis: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. This step facilitates the cyclization to form the chromone ring and subsequent hydrolysis of the ester and decarboxylation.

  • Work-up: The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by extraction with a suitable solvent like dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield this compound as a solid. The yield for this step is typically in the range of 70-80%.[8]

Synthesis of a 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide Derivative

This protocol outlines the conversion of this compound to a carboxamide derivative, a common structural motif in bioactive compounds.[9]

Workflow for Carboxamide Derivative Synthesis

G start This compound step1 Reaction with Diethyl Oxalate (Claisen Condensation) start->step1 intermediate1 Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate step1->intermediate1 step2 Base-catalyzed Hydrolysis intermediate1->step2 intermediate2 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid step2->intermediate2 step3 Amidation with Aniline (PyBOP, DIPEA) intermediate2->step3 final_product 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide step3->final_product

Caption: Synthesis of a carboxamide derivative from this compound.

Materials:

  • Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (synthesized from this compound)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Aniline

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Hydrolysis of the Ester: Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification with hydrochloric acid. The yield for this step is typically 80-90%.[8]

  • Amidation: The resulting 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid is dissolved in a suitable solvent like dichloromethane. To this solution, the coupling agent PyBOP and a base such as DIPEA are added.[9] Finally, aniline is added, and the reaction is stirred at room temperature until completion.

  • Purification: The final product is purified by flash column chromatography using a mixture of dichloromethane and methanol as the eluent.[8]

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

Several chromone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Signal Transduction IκBα IκBα IKK->IκBα Phosphorylation IκBα_NFκB IκBα-NF-κB Complex NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus Translocation IκBα_NFκB->NFκB IκBα Degradation Chromone Chromone Derivative Chromone->IKK Inhibition DNA DNA NFκB_nucleus->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB pathway by chromone derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Chromone derivatives can modulate this pathway, leading to their therapeutic effects.

MAPK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor MAPKKK MAPKKK (e.g., MEKK) receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactor Transcription Factor (e.g., AP-1) MAPK->TranscriptionFactor Translocation & Activation Chromone Chromone Derivative Chromone->MAPKK Inhibition GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression

Caption: Modulation of the MAPK pathway by chromone derivatives.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its accessible synthesis and the reactivity of its chromone core provide a robust platform for the development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

Protocol for N-phenyl-4H-chromene-2-carboxamide synthesis from 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-phenyl-7-methoxy-4-oxo-4H-chromene-2-carboxamide, a molecule of interest in medicinal chemistry due to the prevalence of the chromone scaffold in biologically active compounds. The primary synthesis route involves a three-step process commencing with 2'-hydroxy-4'-methoxyacetophenone, culminating in the amidation of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid with aniline. This final, crucial step is detailed with a primary protocol utilizing the phosphonium-based coupling reagent PyBOP, and an alternative method using the carbodiimide EDC is also presented. These protocols are designed to be straightforward and reproducible for researchers in organic and medicinal chemistry.

Introduction

The chromone (4H-chromen-4-one) framework is recognized as a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2] The synthesis of chromone carboxamides, in particular, has garnered attention as a strategy to generate chemical libraries for screening against various therapeutic targets, such as adenosine receptors, which have potential applications in treating cancer and neurodegenerative diseases.[3]

The formation of the amide bond is a critical transformation in this synthesis. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[4][5] This protocol focuses on the final amidation step to produce N-phenyl-7-methoxy-4-oxo-4H-chromene-2-carboxamide from its corresponding carboxylic acid.

Overall Synthesis Strategy

The synthesis of the target compound is typically achieved through a three-step process starting from 2'-hydroxy-4'-methoxyacetophenone.[3]

  • Step 1: Claisen Condensation: Reaction of 2'-hydroxy-4'-methoxyacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide, followed by acidic workup to yield ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.

  • Step 2: Hydrolysis: Base-catalyzed hydrolysis of the ethyl ester to afford 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid.

  • Step 3: Amidation: Coupling of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid with aniline using a suitable coupling reagent to form the final N-phenyl-7-methoxy-4-oxo-4H-chromene-2-carboxamide.

This document will provide detailed protocols for Step 3.

Experimental Protocols

Primary Protocol: Amidation using PyBOP

This protocol is adapted from established methods for the synthesis of chromone carboxamides.[1][3]

Materials:

  • 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

  • Aniline

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/Methanol or Ethyl acetate/Hexane (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add PyBOP (1.1 - 1.2 eq) and DIPEA (2.0 - 2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add aniline (1.1 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol 90:10 v/v).[1]

  • A final recrystallization from a solvent system like dichloromethane/n-hexane is recommended to obtain a pure product.[1]

Alternative Protocol: Amidation using EDC/HOBt

This protocol utilizes a common and cost-effective carbodiimide coupling system.[6]

Materials:

  • 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents as listed in the primary protocol.

Procedure:

  • To a stirred solution of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Perform an aqueous work-up and purification as described in the primary protocol.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

StepReactionStarting MaterialProductTypical Yield Range (%)
1Claisen Condensation2'-hydroxy-4'-methoxyacetophenoneEthyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate70-80%[1]
2Ester HydrolysisEthyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate7-methoxy-4-oxo-4H-chromene-2-carboxylic acid80-90%[1]
3Amidation7-methoxy-4-oxo-4H-chromene-2-carboxylic acidN-phenyl-7-methoxy-4-oxo-4H-chromene-2-carboxamide60-75%[1]

Table 2: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventAdvantagesCommon Side Products
PyBOP NoneDIPEADMF, DCMHigh efficiency, low racemization, rapid reactionPhosphonium by-products (water-soluble)
EDC HOBtDIPEADMF, DCM, WaterWater-soluble by-products, cost-effectiveDicyclohexylurea (if DCC is used), potential for racemization without additive
HATU NoneDIPEADMFHigh reactivity, suitable for hindered substratesGuanidinium by-products

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., PyBOP) and Base (DIPEA) start->add_reagents activation Stir for 15-30 min (Activation Step) add_reagents->activation add_amine Add Aniline activation->add_amine stir Stir at Room Temperature (2-6 hours) add_amine->stir monitor Monitor by TLC stir->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify recrystallize Recrystallization purify->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of N-phenyl-7-methoxy-4-oxo-4H-chromene-2-carboxamide.

Applications and Biological Relevance

N-phenyl-4-oxo-4H-chromene-2-carboxamides are of significant interest in medicinal chemistry. While some isomers have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, the 2-carboxamide derivatives have shown different activity profiles.[2][7] Structural analysis of these compounds has revealed that intramolecular hydrogen bonding can lead to a more planar conformation, which may influence their biological activity.[7] Furthermore, related chromone-2-carboxamide derivatives have been explored as potential anti-breast cancer agents and ligands for adenosine receptors.[2][3] The synthesis of libraries based on this scaffold is a valuable strategy in the search for novel therapeutic agents.

References

Application of 7-Methoxy-4H-chromen-4-one in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4H-chromen-4-one and its derivatives represent a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This class of compounds has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-angiogenic effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases. These application notes provide an overview of the therapeutic potential of this compound derivatives and detailed protocols for their evaluation.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been investigated for a multitude of therapeutic applications. The core chromone structure can be chemically modified at various positions to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of promising drug candidates.

Anticancer Activity: Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The anticancer effects are often attributed to the inhibition of critical cellular targets such as protein kinases and modulation of signaling pathways like the JAK/STAT pathway.

Neuroprotective Effects: Certain derivatives have shown promise in the context of neurodegenerative diseases. Their neuroprotective mechanisms are believed to involve the inhibition of enzymes like Sirtuin 2 (SIRT2), which plays a role in neuronal cell death and inflammation.

Anti-inflammatory Properties: The anti-inflammatory activity of these compounds is linked to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of signaling pathways such as the Rho/ROCK pathway, which is involved in inflammatory responses.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives from published studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50/EC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric cancer)MTT Assay2.63 ± 0.17
4H-chromen-4-one derivative from Streptomyces ovatisporusHuman colon carcinomaCytotoxicity Assay9.68 µg/ml[1]
4H-chromen-4-one derivative from Streptomyces ovatisporusHuman prostate adenocarcinomaCytotoxicity Assay9.93 µg/ml[1]
6,8-dibromo-2-pentylchroman-4-oneBreast Cancer (MCF-7) & Lung Carcinoma (A549)Antiproliferative Assay-[2]
Hexahydrobenzo[g]chromen-4-one derivative (7h)T-47D (Breast Cancer)Cytotoxicity Assay1.8 ± 0.6 µg/mL[3]
3-Methylidenechroman-4-one (14d)HL-60 (Leukemia)Cytotoxicity Assay1.46 ± 0.16[3]
3-Methylidenechroman-4-one (14d)NALM-6 (Leukemia)Cytotoxicity Assay0.50 ± 0.05[3]

Table 2: Neuroprotective and Enzyme Inhibition Activity of this compound Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[4][5]
Chroman-4-one derivative (S-7a)SIRT2 Inhibition1.5[6]
Chroman-4-one derivative (7b)SIRT2 Inhibition3.7[6]
Chroman-4-one derivative (7c)SIRT2 Inhibition12.2[6]

Table 3: Anti-Angiogenic Activity of this compound Derivatives

Compound/DerivativeCell LineAssay TypeEC50 (µmol/L)Reference
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-oneHuman Umbilical Vein Endothelial Cells (HUVECs)Anti-angiogenesis Assay47.37[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound Derivatives

Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_Rho_ROCK Rho/ROCK Pathway cluster_SIRT2 SIRT2-Mediated Deacetylation Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Chromone1 This compound Derivative Chromone1->JAK Inhibition Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA Activation ROCK ROCK RhoA->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylation Contraction Smooth Muscle Contraction MLC->Contraction Chromone2 This compound Derivative Chromone2->RhoA Inhibition SIRT2 SIRT2 Tubulin α-tubulin (acetylated) SIRT2->Tubulin Deacetylation Deacetylated_Tubulin α-tubulin (deacetylated) Tubulin->Deacetylated_Tubulin CellCycle Cell Cycle Progression Deacetylated_Tubulin->CellCycle Chromone3 This compound Derivative Chromone3->SIRT2 Inhibition

Caption: Key signaling pathways modulated by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow start Start: Synthesize/Acquire This compound Derivatives step1 Cell Culture: - Plate cancer cells - Treat with derivatives start->step1 step2 MTT Assay for Cytotoxicity (Determine IC50) step1->step2 step3 Cell Cycle Analysis (Flow Cytometry) step2->step3 If cytotoxic step4 Apoptosis Assay (e.g., Annexin V staining) step3->step4 step5 Target Engagement/ Enzyme Inhibition Assay (e.g., Kinase Assay) step4->step5 end End: Identify Lead Compound step5->end

Caption: General experimental workflow for evaluating the anticancer potential.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells by trypsinization or scraping.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound derivative

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

  • 96-well or 384-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in the kinase reaction buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and the inhibitor (or vehicle control) to the reaction buffer.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution or the detection reagent.

    • Follow the manufacturer's instructions for the specific detection kit to measure the kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. The provided application notes and protocols offer a framework for researchers to explore the potential of these compounds in drug discovery. Further optimization of this privileged structure may lead to the identification of potent and selective drug candidates with improved clinical outcomes.

References

Application Notes and Protocols for the Synthesis and Evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as an Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, a promising angiogenesis inhibitor. Detailed protocols for its synthesis and for key in vitro and in vivo angiogenesis assays are included to facilitate further research and development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, progression, and metastasis. The development of agents that can inhibit angiogenesis is a key strategy in cancer therapy. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their anti-angiogenic properties. Among these, the isoflavone 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one has demonstrated potent inhibitory effects on angiogenesis, making it a valuable candidate for further investigation as a potential therapeutic agent.

Chemical and Physical Properties

PropertyValue
IUPAC Name 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO and ethanol

Biological Activity

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one exhibits significant anti-angiogenic activity. Studies have shown that it can inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).

Table 1: In Vitro Anti-Angiogenic Activity

AssayCell LineParameterValueReference
HUVEC ProliferationHUVECEC₅₀47.37 µmol/L[1]
Therapeutic IndexHUVEC vs. ESCTI7.39[1]

Synthesis Protocol

The synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one can be achieved through a four-step process.[1] The following is a representative protocol based on established isoflavone synthesis methods.

Diagram 1: Synthesis Workflow

Synthesis_Workflow A Isovanillin B Oxidation A->B Oxidizing Agent C Hydrolysis B->C H₂O D Acylation C->D Acylating Agent E Cyclization D->E Base F 7-hydroxy-3-(4-hydroxyphenyl)- 6-methoxy-4H-chromen-4-one E->F

Caption: A four-step synthesis of the target compound.

Materials:

  • Isovanillin

  • Appropriate oxidizing agent (e.g., hydrogen peroxide)

  • Acid or base for hydrolysis

  • Appropriate acylating agent (e.g., acetic anhydride)

  • Base for cyclization (e.g., potassium carbonate)

  • Solvents (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Oxidation of Isovanillin:

    • Dissolve isovanillin in a suitable solvent.

    • Add the oxidizing agent dropwise at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Hydrolysis:

    • Treat the product from Step 1 with an acidic or basic solution.

    • Heat the reaction mixture under reflux until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product.

    • Dry the organic layer and evaporate the solvent.

  • Step 3: Acylation:

    • Dissolve the hydrolyzed product in a suitable solvent.

    • Add the acylating agent and a catalyst if necessary.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into cold water and collect the precipitate.

  • Step 4: Cyclization (Baker-Venkataraman Rearrangement followed by Cyclodehydration):

    • Dissolve the acylated product in a suitable solvent (e.g., pyridine).

    • Add a base (e.g., powdered potassium hydroxide) and stir at a specified temperature.

    • Monitor the rearrangement by TLC.

    • After the rearrangement is complete, acidify the reaction mixture to induce cyclodehydration.

    • Collect the crude product by filtration.

    • Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one.

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Angiogenesis Assays

Diagram 2: Experimental Workflow for Angiogenesis Assays

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay A HUVEC Culture B HUVEC Proliferation Assay A->B C Tube Formation Assay A->C E Data Analysis & Interpretation B->E Quantitative Analysis (IC50/EC50) C->E D Chick Chorioallantoic Membrane (CAM) Assay D->E Image Analysis & Quantification

Caption: Workflow for in vitro and in vivo angiogenesis assays.

HUVEC Proliferation Assay

Objective: To determine the effect of the test compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Test compound (7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one)

  • Vehicle control (e.g., DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 medium and incubate overnight.

  • The next day, replace the medium with fresh EGM-2 containing various concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition compared to the vehicle control and determine the EC₅₀ value.

In Vitro Tube Formation Assay

Objective: To assess the ability of the test compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well plates

  • Test compound

  • Vehicle control

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in EGM-2 medium containing different concentrations of the test compound or vehicle control.

  • Seed the HUVEC suspension onto the solidified gel at a density of 1.5 x 10⁴ cells/well.

  • Incubate the plate for 4-12 hours at 37°C in a 5% CO₂ incubator.

  • Visualize and capture images of the tube network using an inverted microscope.

  • For quantitative analysis, stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the in vivo anti-angiogenic activity of the test compound.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Egg incubator

  • Sterile PBS

  • Thermanox® coverslips or sterile filter paper discs

  • Test compound

  • Vehicle control

  • Stereomicroscope with a camera

  • Image analysis software

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare sterile discs loaded with the test compound or vehicle control.

  • Gently place the discs on the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

  • Capture images of the blood vessels around the disc.

  • Quantify the anti-angiogenic effect by measuring the avascular zone or by counting the number of blood vessel branch points.

Mechanism of Action: Inhibition of VEGF Signaling

The anti-angiogenic effect of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one is likely mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.

Diagram 3: Proposed VEGF Signaling Pathway Inhibition

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK/ERK VEGFR2->MAPK Activates VEGF VEGF VEGF->VEGFR2 Binds Compound 7-hydroxy-3-(4-hydroxyphenyl) -6-methoxy-4H-chromen-4-one Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Inhibition of the VEGF signaling pathway.

Upon binding of VEGF to its receptor, VEGFR2, on the surface of endothelial cells, a signaling cascade is initiated. This involves the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are all essential for angiogenesis. 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one is thought to exert its anti-angiogenic effects by interfering with this signaling cascade, potentially by inhibiting the phosphorylation of VEGFR2 or downstream kinases. This leads to a reduction in the key cellular processes that drive the formation of new blood vessels.

Conclusion

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one is a promising anti-angiogenic agent with a well-defined synthetic route and potent biological activity. The protocols and information provided herein serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further exploration of this compound's therapeutic potential. Future studies should focus on elucidating the precise molecular targets and further evaluating its efficacy and safety in preclinical and clinical settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 7-Methoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 7-Methoxy-4H-chromen-4-one, a key intermediate in medicinal chemistry. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique to quantify the purity of this compound and to identify potential impurities. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring accurate and consistent results.

Introduction

This compound is a heterocyclic compound belonging to the chromone family. Chromone derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Ensuring the purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development and manufacturing process to guarantee safety and efficacy.[1][2] High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it the gold standard for purity determination in the pharmaceutical industry.[1] This document outlines a specific HPLC method for the purity analysis of this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Appearance Solid
CAS Number 5751-52-0

Experimental Protocol

This protocol describes the necessary steps for preparing the sample and mobile phase, as well as the instrumental parameters for the HPLC analysis.

Materials and Reagents
  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • HPLC-grade methanol (for sample preparation)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes

  • Ultrasonic bath

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic acid in water. To prepare, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using an ultrasonic bath for 15 minutes before use.

HPLC Conditions

The following HPLC parameters are recommended for the purity assessment of this compound:

ParameterCondition
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.60.5Impurity 1
28.782985.498.5This compound
311.2327.30.9Impurity 2
414.6712.10.4Impurity 3
Total 3040.4 100.0
Purity Calculation

The purity of the compound is calculated using the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

In this hypothetical analysis, the purity of this compound is determined to be 98.5%.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLCSeparation MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) MobilePhasePrep->HPLCSeparation UVDetector UV Detection (254 nm) HPLCSeparation->UVDetector Chromatogram Chromatogram Generation UVDetector->Chromatogram DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Chromatogram->DataAnalysis

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of 7-Methoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acquisition and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 7-Methoxy-4H-chromen-4-one, a key scaffold in medicinal chemistry.

Introduction

This compound is a methoxy derivative of chromone, a core structure found in many natural products and synthetic compounds with a wide range of biological activities. Elucidation of its chemical structure is fundamental for quality control, reaction monitoring, and the design of new therapeutic agents. NMR spectroscopy is the most powerful technique for the unambiguous structural assignment of such organic molecules in solution. This document outlines the experimental procedure for acquiring high-quality 1D NMR spectra and provides a detailed assignment of the proton (¹H) and carbon-13 (¹³C) chemical shifts and coupling constants.

Data Presentation

The 1H and 13C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. The numbering of the atoms in the chromone ring is provided for clarity.

Structure of this compound:

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.11d9.2
H-27.78d6.0
H-66.97dd9.2, 2.4
H-86.84d2.4
H-36.28d6.0
7-OCH₃3.90s-

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-4177.5
C-7164.2
C-8a157.8
C-2155.6
C-5126.8
C-4a117.7
C-6114.6
C-3110.1
C-8100.2
7-OCH₃55.9

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation : The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent : CDCl₃

    • Temperature : 298 K

    • Spectral Width : Approximately 16 ppm (centered around 6 ppm).

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16 to 64, depending on the sample concentration.

    • Receiver Gain : Optimized automatically by the spectrometer.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent : CDCl₃

    • Temperature : 298 K

    • Spectral Width : Approximately 240 ppm (centered around 120 ppm).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 to 4096, due to the low natural abundance of ¹³C.

    • Receiver Gain : Optimized automatically by the spectrometer.

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in the ¹H NMR spectrum.

  • Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule based on chemical shifts, coupling patterns, and established knowledge of NMR spectral characteristics of similar compounds. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment if required.

Visualization of the NMR Assignment Workflow

The logical workflow for the assignment of NMR signals can be visualized as a flowchart.

NMR_Assignment_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis and Assignment prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Acquire 13C NMR Spectrum prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phasing and Referencing proc1->proc2 an1 Analyze Chemical Shifts proc2->an1 an2 Analyze Coupling Constants (1H) proc2->an2 an3 Analyze Integrals (1H) proc2->an3 an4 Assign 1H Signals an1->an4 an5 Assign 13C Signals an1->an5 an2->an4 an3->an4 an6 Final Structure Confirmation an4->an6 an5->an6

Caption: Workflow for NMR spectral assignment of this compound.

Application Notes and Protocols for Developing Chromen-4-one Derivatives as GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of chromen-4-one derivatives as selective antagonists for the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a promising therapeutic target for a range of pathological conditions, including chronic inflammation, neuropathic pain, and cancer. The chromen-4-one scaffold represents a versatile platform for the design of potent and selective GPR55 modulators.

Introduction to GPR55 and Chromen-4-one Antagonists

GPR55 is a lipid-sensing receptor that is activated by lysophosphatidylinositol (LPI) and certain cannabinoid ligands. Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 signaling is primarily mediated through Gαq and Gα12/13 proteins. This activation leads to downstream events including the mobilization of intracellular calcium and the activation of the RhoA/ROCK and ERK1/2 signaling pathways. The development of selective GPR55 antagonists is crucial for elucidating the physiological and pathophysiological roles of this receptor and for advancing novel therapeutic strategies.

Chromen-4-one derivatives have been identified as a promising class of GPR55 ligands with tunable efficacy, ranging from agonists to antagonists. Strategic modifications to the chromen-4-one core, particularly at the 8-position with substituted benzamido residues, have yielded compounds with potent and selective GPR55 antagonist activity.

GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a cascade of intracellular events. The primary signaling pathways are depicted below. Understanding these pathways is essential for designing relevant functional assays to screen for antagonists.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Arrestin β-Arrestin Recruitment GPR55->Arrestin PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER ROCK ROCK RhoA->ROCK ERK ERK1/2 Activation ROCK->ERK Ca2_release Ca²⁺ Release ER->Ca2_release Agonist Agonist (e.g., LPI) Agonist->GPR55 Antagonist Chromen-4-one Antagonist Antagonist->GPR55

GPR55 Signaling Cascade

Quantitative Data of Chromen-4-one GPR55 Antagonists

The following table summarizes the in vitro activities of selected chromen-4-one derivatives at the human GPR55 receptor. Potency is expressed as the half-maximal inhibitory concentration (IC50) from β-arrestin recruitment assays.

Compound IDR-Group at 8-position (Benzamido)IC50 (µM)[1][2]
PSB-18263 3-(Cyclohexylmethoxy)8.23[1]
PSB-18270 3-Phenethoxy3.96[1]
PSB-18177 4-(4-Cyclohexylbutoxy)3.26[1][2]
Compound 90 3-((5-Cyclohexylpentyl)oxy) (Thio-analog)11.6[1]

Experimental Protocols

Detailed protocols for the synthesis of the chromen-4-one scaffold and key functional assays for antagonist characterization are provided below.

Synthesis of 8-Benzamido-Chromen-4-one-2-Carboxylic Acid Derivatives

This protocol outlines the general synthesis of the chromen-4-one core structure followed by amide coupling to introduce the 8-benzamido moiety.

Synthesis_Workflow Start Substituted 2-Hydroxyacetophenone Step1 Claisen-Schmidt Condensation (with diethyl oxalate) Start->Step1 Intermediate1 Ethyl 4-oxo-4H-chromene-2-carboxylate Derivative Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 Ethyl 8-nitro-4-oxo-4H-chromene- 2-carboxylate Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 Ethyl 8-amino-4-oxo-4H-chromene- 2-carboxylate Step3->Intermediate3 Step4 Amide Coupling (with substituted benzoic acid) Intermediate3->Step4 FinalProduct 8-Benzamido-4-oxo-4H-chromene- 2-carboxylate Step4->FinalProduct Step5 Saponification FinalProduct->Step5 FinalAcid 8-Benzamido-4-oxo-4H-chromene- 2-carboxylic Acid Step5->FinalAcid

Synthetic Workflow

Protocol:

  • Synthesis of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate:

    • Start with the appropriate substituted 2-hydroxyacetophenone.

    • Perform a Claisen-Schmidt condensation with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the ethyl 4-oxo-4H-chromene-2-carboxylate derivative.

    • Introduce a nitro group at the 8-position using standard nitrating conditions (e.g., HNO₃/H₂SO₄).

    • Reduce the nitro group to an amine using a reducing agent such as SnCl₂·2H₂O or catalytic hydrogenation (H₂/Pd-C).

  • Amide Coupling:

    • To a solution of the substituted benzoic acid (1.2 eq) in an anhydrous solvent (e.g., DMF), add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and purify the crude product by column chromatography to yield the ethyl 8-benzamido-4-oxo-4H-chromene-2-carboxylate.

  • Saponification:

    • Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

    • Acidify the reaction mixture to precipitate the final 8-benzamido-4-oxo-4H-chromene-2-carboxylic acid derivative.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the ability of a compound to inhibit agonist-induced recruitment of β-arrestin to GPR55.

Materials:

  • CHO or HEK293 cells stably co-expressing GPR55 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger enzyme acceptor fragment (e.g., PathHunter® β-Arrestin cells).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • GPR55 agonist (e.g., LPI) at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Test compounds (chromen-4-one derivatives) at various concentrations.

  • Chemiluminescent substrate for the complemented enzyme.

  • White, opaque 384-well microplates.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the engineered cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Addition: Add the chromen-4-one derivatives (antagonists) at various concentrations to the cell plates and pre-incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist (LPI) at its EC₈₀ concentration to all wells except for the negative control.

  • Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

  • Detection: Add the chemiluminescent substrate according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control and determine the IC₅₀ value by non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the ability of antagonists to block agonist-induced increases in intracellular calcium.

Materials:

  • HEK293 cells transiently or stably expressing GPR55.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • GPR55 agonist (e.g., LPI) at its EC₈₀ concentration.

  • Test compounds (chromen-4-one derivatives).

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Plating: Seed GPR55-expressing cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Add the chromen-4-one antagonists to the cell plate and incubate for 15-30 minutes.

  • Calcium Flux Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Inject the GPR55 agonist (LPI) and immediately begin kinetic fluorescence readings.

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Determine IC₅₀ values from concentration-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the inhibition of GPR55-mediated ERK1/2 phosphorylation.

Materials:

  • GPR55-expressing cells.

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate for Western blotting.

  • SDS-PAGE and Western blotting equipment.

Protocol:

  • Cell Treatment:

    • Serum-starve the GPR55-expressing cells overnight.

    • Pre-incubate the cells with various concentrations of the chromen-4-one antagonist for 30 minutes.

    • Stimulate the cells with a GPR55 agonist (e.g., LPI) for 5-10 minutes.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Calculate the percent inhibition of agonist-induced phosphorylation and determine the IC₅₀.

Experimental Workflow for GPR55 Antagonist Development

The following diagram illustrates a typical workflow for the identification and characterization of novel chromen-4-one based GPR55 antagonists.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_characterization Hit Characterization & Lead Optimization Synthesis Synthesis of Chromen-4-one Derivative Library PrimaryAssay High-Throughput Screening (e.g., β-Arrestin Assay) Synthesis->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse SecondaryAssays Secondary Functional Assays (Calcium Mobilization, ERK) DoseResponse->SecondaryAssays Selectivity Selectivity Profiling (vs. CB1, CB2, etc.) SecondaryAssays->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

GPR55 Antagonist Development Workflow

References

Application Notes and Protocols for the Synthesis and Evaluation of Chromene-Thiazole Derivatives as SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of chromene-thiazole derivatives as potential inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). Mpro is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.

Introduction to SARS-CoV-2 Mpro and Inhibition Strategy

SARS-CoV-2, the causative agent of COVID-19, relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for its replication.[1][2] This cysteine protease is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins essential for the virus's life cycle.[1][3][4][5] Inhibition of Mpro activity can effectively block viral replication, a strategy that has been successfully employed in approved antiviral therapies.[1][3] The catalytic dyad of Mpro, composed of Cysteine-145 and Histidine-41, is located in the substrate-binding cleft and is the primary target for inhibitors.[1][4][6] Chromene and thiazole moieties have been identified as promising scaffolds for the design of noncovalent Mpro inhibitors.[1]

Synthesis of Chromene-Thiazole Derivatives

The synthesis of chromene-thiazole derivatives typically involves a multi-step process, beginning with the synthesis of the core chromene and thiazole building blocks, followed by their coupling.

General Synthetic Scheme

A representative synthetic route involves the preparation of a 2-aminothiazole derivative, which is then coupled with a chromene moiety. The synthesis of 2-aminothiazoles can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[7] Chromene scaffolds can be synthesized from salicylaldehyde derivatives through various condensation reactions.[8][9][10]

Diagram of Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for Chromene-Thiazole Derivatives cluster_thiazole Thiazole Synthesis cluster_chromene Chromene Synthesis cluster_coupling Coupling and Final Product A α-Haloketone C Hantzsch Reaction A->C B Thiourea Derivative B->C D 2-Aminothiazole Derivative C->D I Coupling Reaction D->I E Salicylaldehyde Derivative G Condensation/Cyclization E->G F Active Methylene Compound F->G H Chromene Moiety G->H H->I J Chromene-Thiazole Derivative I->J K Purification & Characterization J->K L Final Product K->L

Caption: General workflow for the synthesis of chromene-thiazole derivatives.

Experimental Protocol: Synthesis of a Representative 2-Aminothiazole Derivative

This protocol describes a general procedure for the synthesis of a 4-phenyl-2-aminothiazole.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Pyridine (catalytic amount)

Procedure:

  • In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol.

  • Add a catalytic amount of pyridine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[11]

Experimental Protocol: Synthesis of a Representative Chromene Derivative

This protocol outlines a general method for the synthesis of a 2-iminochromene derivative from salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Malononitrile

  • Sodium Carbonate (Na2CO3)

  • Water

Procedure:

  • Dissolve salicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in water.[10]

  • Add sodium carbonate as a base to catalyze the reaction.[10]

  • Stir the mixture at room temperature. The reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.[8][10]

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Physicochemical Characterization of Synthesized Compounds

The synthesized chromene-thiazole derivatives should be thoroughly characterized to confirm their structure and purity.

Standard Characterization Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[1]

  • Melting Point (Mp): To assess purity.

  • Thin Layer Chromatography (TLC) and Column Chromatography: For monitoring reaction progress and for purification.[7]

  • Elemental Analysis: To determine the percentage composition of elements.[7]

In Vitro Evaluation of SARS-CoV-2 Mpro Inhibition

A Fluorescence Resonance Energy Transfer (FRET)-based assay is a widely used method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.[1][6]

Principle of the FRET-based Mpro Inhibition Assay

The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a lower fluorescence signal.[1]

Diagram of Mpro FRET Assay Workflow

FRET_Assay_Workflow Workflow for FRET-based Mpro Inhibition Assay A Prepare Reagents: - Mpro Enzyme - FRET Substrate - Assay Buffer - Test Compounds - Controls (DMSO, Known Inhibitor) B Dispense Test Compounds and Controls into Microplate A->B C Add Mpro Enzyme Solution to Wells B->C D Pre-incubate to Allow Inhibitor Binding C->D E Initiate Reaction by Adding FRET Substrate D->E F Kinetic Fluorescence Measurement in Plate Reader E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 Values F->G Mpro_Inhibition Mechanism of SARS-CoV-2 Mpro Inhibition cluster_replication Viral Replication Cycle cluster_inhibition Inhibition Pathway A SARS-CoV-2 Entry & RNA Release B Translation of Polyproteins (pp1a, pp1ab) A->B C Polyprotein Cleavage by Mpro B->C D Formation of Viral Replication Complex C->D G Mpro Active Site (Cys145-His41 Catalytic Dyad) C->G Target E Viral RNA Replication & Transcription D->E F Assembly & Release of New Virions E->F I Binding of Inhibitor to Mpro Active Site G->I H Chromene-Thiazole Inhibitor H->I J Blockage of Substrate Binding I->J K Inhibition of Polyprotein Cleavage J->K K->C Inhibits L Disruption of Viral Replication K->L

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methoxy-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Claisen condensation of 2'-hydroxy-4'-methoxyacetophenone with a suitable ester, such as diethyl oxalate, followed by cyclization.[1] Alternative methods may involve different cyclization strategies or the use of various catalysts.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary depending on the specific protocol and reaction conditions. For the initial formation of the chromone ester intermediate via Claisen condensation, yields are typically in the range of 70-80%.[1][2] Subsequent hydrolysis to the carboxylic acid can be nearly quantitative, and further steps will have their own associated yields.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[1][2] By comparing the spots of the reaction mixture with the starting materials, you can determine if the reaction is complete.

Q4: What are the critical safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction may involve flammable solvents and strong acids or bases, so it should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time or gently increase the temperature. Monitor progress by TLC to determine the optimal reaction duration.
Purity of starting materials.Ensure the 2'-hydroxy-4'-methoxyacetophenone and other reagents are of high purity. Impurities can lead to side reactions and lower yields.[2]
Suboptimal reaction conditions.Vary the base, solvent, or temperature to find the optimal conditions for your specific setup.
Formation of Side Products Self-condensation of starting materials.This can occur, especially with complex starting materials. Purification by column chromatography is often necessary to remove byproducts.[1][2]
Incorrect stoichiometry.Ensure the molar ratios of the reactants are accurate as per the protocol.
Difficulty in Product Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system can also improve purity.[1]
Product is an oil instead of a solid.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also help.
Reaction Not Starting Inactive catalyst or base.Use fresh or properly stored catalysts and bases.
Low reaction temperature.Ensure the reaction is heated to the temperature specified in the protocol.

Data Presentation

Table 1: Expected Yields for a Multi-Step Synthesis of a this compound Derivative
Reaction Step Description Typical Yield
Step 1Formation of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate70-80%[1][2]
Step 2Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid80-90%[1][2]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[1]

Materials:

  • 2'-hydroxy-4'-methoxyacetophenone

  • Sodium ethoxide solution (21% in ethanol)

  • Diethyl oxalate

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone in a solution of sodium ethoxide.

  • Add diethyl oxalate to the solution and reflux the mixture with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and acidify with concentrated HCl.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_hydroxy_4_methoxyacetophenone 2'-hydroxy-4'-methoxyacetophenone Claisen_condensation Claisen Condensation & Cyclization 2_hydroxy_4_methoxyacetophenone->Claisen_condensation Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Claisen_condensation Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Claisen_condensation Acidification Acidification (HCl) Claisen_condensation->Acidification Extraction Extraction (DCM) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield Observed Check_TLC Check TLC for unreacted starting material Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Extend_Time Increase reaction time or temperature Incomplete_Reaction->Extend_Time Yes Check_Purity Check purity of starting materials Incomplete_Reaction->Check_Purity No Extend_Time->Check_TLC Impure_Materials Impure Materials Check_Purity->Impure_Materials Purify_Materials Purify starting materials Impure_Materials->Purify_Materials Yes Side_Products Side products observed? Impure_Materials->Side_Products No Purify_Materials->Start Optimize_Conditions Optimize reaction conditions (base, solvent, temp) Side_Products->Optimize_Conditions Purification_Issue Difficulty in purification Optimize_Conditions->Purification_Issue Optimize_Chromatography Optimize chromatography solvent system Purification_Issue->Optimize_Chromatography End Improved Yield Optimize_Chromatography->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of 7-Methoxy-4H-chromen-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 7-Methoxy-4H-chromen-4-one using column chromatography. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound with column chromatography?

A1: Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] For this compound, a polar stationary phase like silica gel is typically used.[1][3] The crude mixture is loaded onto the column, and a less polar mobile phase (eluent) is passed through it.[4] Compounds with lower polarity travel down the column faster, while more polar compounds, including impurities, are retained more strongly by the silica gel, thus achieving separation.[5]

Q2: How do I select the appropriate stationary and mobile phases?

A2:

  • Stationary Phase: Silica gel is the most common and effective stationary phase for the purification of chromone derivatives due to its polarity.[1][3] Alumina can also be used, but silica gel is generally preferred and is slightly acidic.[5]

  • Mobile Phase (Eluent): The choice of eluent is critical for successful separation.[2] A solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent or solvent mixture in which the this compound has a retention factor (Rf) of approximately 0.2-0.3.[1] Common solvent systems are mixtures of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate or dichloromethane.[1][6]

Q3: What are the key physical properties of this compound?

A3: Understanding the physical properties is essential for handling and characterization. The key properties are summarized in the table below.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈O₃[7]
Molecular Weight 176.17 g/mol N/A
Appearance Solid[7]
Melting Point 56-57 °C[7]
Boiling Point 305.9 ± 42.0 °C at 760 mmHg[7]
Purity (Typical) ≥98%[7]
InChI Key ZIPLCYUNFCYCCT-UHFFFAOYSA-N[7]

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (e.g., 230-400 mesh)Standard polar adsorbent for chromones.[1]
Silica to Crude Ratio 30:1 to 100:1 by weightEnsures sufficient surface area for effective separation.[8]
Mobile Phase Petroleum Ether / Ethyl Acetate GradientAllows for elution of the target compound while retaining more polar impurities.[6]
Sample Loading Dry LoadingProvides better resolution and avoids disrupting the column bed.[8]
Monitoring TLC with UV visualization (254 nm)Allows for identification of fractions containing the pure product.[8]

Detailed Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column with stopcock

  • Solvent reservoir

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp (254 nm)

  • Rotary evaporator

2. Method Development (TLC Analysis)

  • Dissolve a small amount of the crude material in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of petroleum ether and ethyl acetate (e.g., 10:1, 5:1, 2:1).

  • Identify the solvent system that provides an Rf value of ~0.2-0.3 for the target compound and good separation from impurities.

Table 3: Example Solvent Systems for TLC Analysis

Solvent System (Petroleum Ether:Ethyl Acetate)Expected Observation
10:1 Target compound may have a low Rf (<0.2). Good for separating non-polar impurities.[6]
5:1 Rf may be in the optimal range (0.2-0.3).
2:1 Target compound may have a high Rf (>0.4). Good for eluting more polar compounds.

3. Column Preparation (Wet Slurry Method)

  • Secure the column vertically. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.[9]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 petroleum ether:ethyl acetate).[5]

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[8]

  • Allow the silica to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[1]

4. Sample Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[8]

  • Carefully add this powder to the top of the prepared column, creating a uniform layer.

  • Gently add a thin protective layer of sand on top of the sample.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluent in fractions.

  • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound.

6. Monitoring and Isolation

  • Monitor the collected fractions by TLC to identify those containing the pure product.[8]

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

Problem: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, change the petroleum ether:ethyl acetate ratio from 10:1 to 5:1, and then to 2:1.[2] Ensure you are not using a solvent that is too non-polar for the compound.[5]

Problem: The separation between the target compound and impurities is poor (co-elution).

  • Cause 1: The mobile phase is too polar, causing all compounds to elute too quickly.

  • Solution 1: Use a less polar solvent system. Perform more detailed TLC analysis to find the optimal eluent.[2] A shallower solvent gradient during elution can also improve separation.

  • Cause 2: The column was improperly packed (e.g., air bubbles, channels).

  • Solution 2: Ensure the column is packed uniformly without any trapped air. The wet slurry method helps prevent this.[8]

  • Cause 3: The column was overloaded with the crude sample.

  • Solution 3: Reduce the amount of crude material relative to the amount of silica gel. A ratio of at least 30:1 (silica:sample) is recommended.[8]

Problem: The collected fractions are not pure, showing streaking on the TLC plate.

  • Cause: The compound may be slightly acidic or basic, interacting too strongly with the silica. The sample may be poorly soluble in the mobile phase or the column was overloaded.

  • Solution: Adding a very small amount of a modifier to the eluent, like acetic acid for acidic compounds or triethylamine for basic compounds, can sometimes improve peak shape. Ensure the sample is fully dissolved before loading and reduce the sample load.

Problem: The column flow rate is very slow or blocked.

  • Cause 1: The silica gel particles are too fine.

  • Solution 1: Use a silica gel with a larger mesh size.

  • Cause 2: The bottom frit or glass wool plug is clogged.

  • Solution 2: Ensure the plug is not too tightly packed.

  • Cause 3: A precipitate has formed at the top of the column.

  • Solution 3: This can happen if the crude sample is not fully soluble in the mobile phase. Use the dry loading method to prevent this issue.[8]

Problem: The silica gel bed has cracked or developed channels.

  • Cause: The column ran dry, or there was a significant change in solvent polarity that generated heat.

  • Solution: Always keep the solvent level above the top of the stationary phase.[1] When running a gradient, change the solvent composition gradually to avoid thermal stress on the silica bed. A cracked column will lead to very poor separation, and the column must be repacked.

G Start Poor Separation Observed CheckTLC Review TLC Analysis Start->CheckTLC RfIssue Rf too high/low or poor spot separation? CheckTLC->RfIssue CheckPacking Inspect Column Packing PackingIssue Cracks or Channels in silica bed? CheckPacking->PackingIssue CheckLoading Evaluate Sample Load LoadingIssue Sample band is too wide or overloaded? CheckLoading->LoadingIssue RfIssue->CheckPacking No AdjustSolvent Adjust Solvent Polarity or use shallower gradient RfIssue->AdjustSolvent Yes PackingIssue->CheckLoading No Repack Repack Column PackingIssue->Repack Yes ReduceSample Use less sample (e.g., >50:1 silica ratio) LoadingIssue->ReduceSample Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of 7-Methoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 7-Methoxy-4H-chromen-4-one. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. For this compound, a polar compound, polar solvents are a good starting point. Mixed solvent systems are often effective when a single solvent does not provide the desired solubility characteristics. Below is a table to guide the experimental determination of a suitable solvent system.

Solvent SystemSolubility at Room Temperature (20-25°C)Solubility at Elevated TemperatureCrystal Formation Upon CoolingObservations and Remarks
Single Solvents
EthanolA common solvent for flavonoids.
MethanolSimilar to ethanol, but lower boiling point.
Isopropanol
Acetone
Ethyl Acetate
WaterLikely a poor solvent on its own.[1]
HexaneLikely a poor solvent on its own.
Mixed Solvents
Ethanol/WaterA promising system for many flavonoids.[2]
Acetone/HexaneGood for inducing crystallization.
Dichloromethane/HexaneAnother potential mixed solvent system.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of the selected solvent and gently heat the mixture on a hot plate.

  • Saturation: Continue to add the solvent in small portions until the compound completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with a boiling chip.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of the two solvents for washing.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: This is the most frequent cause.[2][3] To resolve this, reheat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated.[3] Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[3]

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

  • Insufficient cooling: Ensure the solution has been cooled for a sufficient amount of time in an ice bath.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 56-57°C) or if the solution is cooled too quickly. To address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool more slowly.

  • Change the solvent system: Consider using a different solvent or a mixed solvent system with a lower boiling point.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary.

  • Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Using an ice bath after cooling to room temperature can increase the yield.

  • Washing with warm solvent: Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.

Q4: The recrystallized product is not pure. What went wrong?

A4: The goal of recrystallization is purification, so obtaining an impure product is frustrating. Here are some potential causes:

  • Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] Allow for slow, undisturbed cooling to room temperature.

  • Insoluble impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration.

  • Soluble impurities: If the impurities have similar solubility profiles to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method like column chromatography might be necessary.

Visualizations

The following diagrams illustrate the key workflows in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound add_solvent Add minimal hot solvent start->add_solvent dissolved Compound Dissolved add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End dry_crystals->end Pure Product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Forming cluster_oiling_out Compound Oiled Out cluster_low_yield Low Yield start Problem Encountered too_much_solvent Too much solvent? start->too_much_solvent No Crystals supersaturated Supersaturated solution? start->supersaturated No Crystals reheat_add_solvent Action: Reheat and add more 'good' solvent start->reheat_add_solvent Oiling Out check_solvent_volume Check: Used minimal solvent? start->check_solvent_volume Low Yield evaporate Action: Evaporate some solvent too_much_solvent->evaporate induce_crystallization Action: Scratch flask or seed supersaturated->induce_crystallization change_solvent Action: Change solvent system reheat_add_solvent->change_solvent check_washing Check: Washed with cold solvent? check_solvent_volume->check_washing

References

Technical Support Center: Synthesis of 7-Methoxy-Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-methoxy-isoflavones. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 7-methoxy-isoflavones?

A1: The two most common and versatile methods for the synthesis of 7-methoxy-isoflavones are the Baker-Venkataraman rearrangement and the oxidative cyclization of a 2'-hydroxychalcone intermediate. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final isoflavone.

Q2: I am experiencing low yields in my Baker-Venkataraman rearrangement. What are the potential causes?

A2: Low yields in the Baker-Venkataraman rearrangement are frequently attributed to moisture in the reaction. The base-catalyzed mechanism involves the formation of an enolate, and any water present can lead to the hydrolysis of the starting o-acyloxyacetophenone, preventing the desired intramolecular acyl migration.[1][2] Other factors include the use of an inappropriate base or solvent, and suboptimal reaction temperature.

Q3: During the synthesis of 7-methoxy-isoflavone from a chalcone, I obtained a significant amount of a yellow, insoluble byproduct. What is it likely to be?

A3: The yellow, often less soluble, byproduct is likely an aurone.[3][4] Aurones are structural isomers of flavones and can be formed as a major side product during the oxidative cyclization of 2'-hydroxychalcones, especially when certain oxidizing agents are used.[3][5]

Q4: How can I confirm the identity of the suspected aurone byproduct?

A4: Aurones can be distinguished from the desired isoflavone by spectroscopic methods. In ¹H NMR, the benzylic proton of the aurone typically appears at a different chemical shift compared to the C2-proton of the isoflavone. UV-Vis spectroscopy can also be useful, as aurones often exhibit a distinct absorption maximum at a longer wavelength (responsible for their yellow color) compared to the corresponding isoflavone. Mass spectrometry will show the same molecular weight as the isoflavone, confirming it is an isomer.

Troubleshooting Guides

Baker-Venkataraman Rearrangement Route

This route involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone, which then undergoes cyclization to the isoflavone.

Possible Cause Troubleshooting Solution Experimental Protocol Reference
Hydrolysis of Starting Material Ensure strictly anhydrous conditions. Use freshly dried solvents (e.g., THF, DMSO) and reagents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[2]See Protocol 1
Inefficient Base Use a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride. Ensure the base is not old or degraded. The stoichiometry of the base is also critical and should be optimized.[2]See Protocol 1
Suboptimal Temperature The reaction temperature can influence the rate of rearrangement versus side reactions. While some reactions proceed at room temperature, others may require heating. Monitor the reaction by TLC to determine the optimal temperature.[2]See Protocol 1
Incomplete Cyclization of the 1,3-Diketone After the rearrangement to the 1,3-diketone, cyclization is typically effected by treatment with an acid. Ensure sufficient acid is used and that the reaction goes to completion.See Protocol 1

Step 1: Rearrangement

  • To a solution of 2-acetoxy-4-methoxyacetophenone (1 eq.) in anhydrous pyridine, add powdered potassium hydroxide (3 eq.).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 3-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the 1,3-diketone intermediate.

  • Filter the precipitate, wash with water, and dry thoroughly.

Step 2: Cyclization

  • Reflux the dried 1,3-diketone intermediate in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated 7-methoxy-isoflavone by filtration, wash with water, and recrystallize from ethanol.

Baker_Venkataraman_Workflow start Start: 2-acetoxy-4-methoxyacetophenone rearrangement Baker-Venkataraman Rearrangement (KOH, Anhydrous Pyridine) start->rearrangement diketone 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione rearrangement->diketone hydrolysis Side Product: 2-hydroxy-4-methoxyacetophenone (Hydrolysis) rearrangement->hydrolysis cyclization Acid-Catalyzed Cyclization (H2SO4, Acetic Acid) diketone->cyclization product 7-Methoxy-isoflavone cyclization->product

Caption: Workflow for the Baker-Venkataraman synthesis of 7-methoxy-isoflavone.

Oxidative Cyclization of 2'-Hydroxychalcone Route

This pathway involves the initial synthesis of a 2'-hydroxy-4'-methoxychalcone, followed by an oxidative cyclization to form the isoflavone.

Possible Cause Troubleshooting Solution Experimental Protocol Reference
Choice of Oxidizing Agent The choice of oxidizing agent is critical. Reagents like thallium(III) nitrate (TTN) or mercuric acetate can favor aurone formation.[3] Use an iodine-based system (e.g., I₂ in DMSO) to promote the desired 1,2-aryl migration to form the isoflavone.[6]See Protocol 2
Reaction Conditions Reaction temperature and time can influence the product ratio. Aurone formation can sometimes be favored under harsher conditions. Monitor the reaction closely by TLC to optimize for the formation of the isoflavone.See Protocol 2
Structure of Chalcone The substitution pattern on the B-ring of the chalcone can influence the propensity for aurone formation. Electron-withdrawing groups on the B-ring may favor aurone formation in some systems.[5]N/A
Oxidizing SystemDesired Product (7-Methoxy-isoflavone) YieldSide Product (Aurone) Yield
I₂ / DMSOHighLow to negligible
Thallium(III) NitrateLow to moderateModerate to High
Hg(OAc)₂ / PyridineVery LowHigh
Note: Yields are qualitative and can vary based on specific reaction conditions.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • To a solution of 2'-hydroxy-4'-methoxyacetophenone (1 eq.) and benzaldehyde (1.1 eq.) in ethanol, add an aqueous solution of potassium hydroxide (50%) dropwise at 0°C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize from ethanol to obtain pure 2'-hydroxy-4'-methoxychalcone.

Step 2: Oxidative Cyclization

  • Dissolve the purified chalcone (1 eq.) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring the disappearance of the chalcone by TLC.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 7-methoxy-isoflavone.

Chalcone_Cyclization_Workflow cluster_conditions Reaction Conditions start Start: 2'-hydroxy-4'-methoxychalcone oxidation Oxidative Cyclization start->oxidation isoflavone 7-Methoxy-isoflavone oxidation->isoflavone Favored by I2/DMSO aurone Side Product: Aurone oxidation->aurone Favored by TTN I2_DMSO I2 / DMSO TTN Thallium(III) Nitrate

Caption: Chalcone cyclization pathways to 7-methoxy-isoflavone and aurone.

References

Technical Support Center: Chromone Synthesis via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the optimization of Claisen condensation for chromone synthesis.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chromones using the Claisen condensation and related methodologies.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in chromone synthesis can stem from several factors, including suboptimal reaction conditions, incomplete reactions, side product formation, and purification losses.[1] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical for success.

    • Base Selection: Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), NaOH, and KOH are commonly used to generate the necessary enolate.[2][3] However, strong bases can also promote side reactions.[2] Using milder bases or a stoichiometric amount can sometimes improve selectivity and yield.[2][4] The use of stronger bases like sodium amide or sodium hydride often increases the yield compared to sodium ethoxide.[5]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway.[1] A simple solvent switch, for instance from ethanol to tetrahydrofuran (THF), has been shown to shorten reaction times from 20 hours to 10 minutes and increase yield from 73% to 87%.[6]

    • Temperature Control: Lowering the reaction temperature can often favor the desired product and reduce the rate of side reactions.[2] Conversely, conducting the condensation at reflux can significantly reduce reaction time while increasing the yield.[3] Careful optimization is key.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Monitoring: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Reaction Time/Temperature: If starting material is still present after the expected time, consider extending the reaction duration or cautiously increasing the temperature.[1]

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure all starting materials are pure. Impurities in precursors, such as oxidized aldehydes, can inhibit the reaction.[7]

    • Stoichiometry: The reaction requires a stoichiometric amount of base because the thermodynamic driving force is the final deprotonation of the acidic β-dicarbonyl product.[4]

  • Purification Losses: Significant product loss can occur during workup and purification. Re-evaluate extraction and chromatography procedures to minimize these losses.[1]

A logical workflow for troubleshooting low yields in chromone synthesis.[1]

Issue 2: I am observing significant formation of side products. How can I identify and suppress them?

The formation of multiple byproducts is a common challenge that complicates purification and lowers the yield of the desired chromone.[2]

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation: The ketone or ester starting material can react with itself. This is especially problematic in base-catalyzed reactions where an enolate can attack another molecule of the unreacted ketone.[2]

    • Solution - Order of Addition: Instead of adding the base to a mixture of your reactants, try adding the electrophile (e.g., ester or aldehyde) slowly to a mixture of the nucleophile (e.g., o-hydroxyacetophenone) and the base. This ensures the enolate reacts with the desired electrophile.[2]

    • Solution - Use a Crossed Claisen Strategy: If possible, use a reaction partner that lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate) to prevent its self-condensation.[5][8]

  • Cannizzaro Reaction: If using an aromatic aldehyde without α-hydrogens in a Claisen-Schmidt variation, it can undergo disproportionation in the presence of a strong base to form the corresponding alcohol and carboxylic acid, consuming your starting material.[2]

    • Solution: Use a milder base or lower the reaction temperature to minimize this side reaction.[2]

  • Michael Addition: The newly formed α,β-unsaturated ketone (chalcone) can sometimes react with another enolate molecule, leading to more complex structures.[2]

    • Solution: Optimizing stoichiometry and reaction time can help. Once the desired product is formed, proceeding with workup can prevent subsequent reactions.

Logical relationship between desired and side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of different reaction parameters on product yield. This data can help in selecting optimal conditions to minimize side reactions and maximize the yield of the desired chromone precursor.

Table 1: Effect of Base, Temperature, and Solvent on Chalcone Yield (Claisen-Schmidt) [2]

TemperatureSolventBaseYield (%)
Room TemperatureEthanolNaOH40
RefluxEthanolNaOH93
150 °CSolvent-freeMgO98

Table 2: Optimization of Base and Solvent in 2-(2-phenylethyl)chromone Synthesis [3]

BaseSolventConditionTimeOverall Yield (%)
NaHTHFReflux1 h83
NaHTHFRoom Temp24 h52
NaHMethanolReflux45 min80

Experimental Protocols

Protocol 1: General Procedure for Claisen Condensation (Base-Catalyzed) [3]

This protocol describes the synthesis of 2-(2-phenylethyl)chromones and may require optimization for different substrates.

  • Reactant Preparation: To a solution of the substituted o-hydroxyacetophenone (1.0 equivalent) in anhydrous THF, add sodium hydride (NaH, 1.2 equivalents) under an inert atmosphere.

  • Reaction Initiation: Heat the mixture to reflux for 1 hour to ensure complete enolate formation.

  • Ester Addition: Cool the reaction to room temperature and slowly add the desired ester (1.0 equivalent) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor progress by TLC.

  • Cyclization & Workup: Upon completion, quench the reaction carefully. The crude intermediate is then cyclized in refluxing methanol with a catalytic amount of HCl for 45 minutes. After cooling, the product is isolated via standard purification techniques (e.g., filtration, chromatography).

Protocol 2: Microwave-Assisted Synthesis of 6-bromochromone-2-carboxylic acid [1]

This method can significantly reduce reaction times.

  • Reactant Preparation: In a microwave vial, combine 5'-bromo-2'-hydroxyacetophenone (1 equivalent), sodium methoxide (2 equivalents), and diethyl oxalate (3 equivalents) in ethanol.

  • First Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

  • Acidification: Cool the mixture to room temperature and add 4 M HCl.

  • Second Irradiation: Reseal the vial and irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

  • Workup: After cooling, the product will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen condensation for chromone synthesis?

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[4] For chromone synthesis, it typically involves the reaction of an o-hydroxyacetophenone with an ester. This forms a β-diketone intermediate, which then undergoes an intramolecular cyclization under acidic or basic conditions to form the chromone ring system.[9]

Q2: How does the choice of base affect the reaction outcome?

The base is critical. It must be strong enough to deprotonate the α-carbon of the ketone or ester to form a nucleophilic enolate.[8] Strong bases like NaOH, KOH, and NaH are effective but can also accelerate side reactions.[2] The base must not interfere with the reaction through nucleophilic substitution; therefore, using the sodium alkoxide corresponding to the alcohol that will be formed is common (e.g., sodium ethoxide for ethyl esters).[4]

Q3: Why do some Claisen condensations fail even with a strong base?

Several factors can cause failure. Steric hindrance near the reaction center can prevent the reaction.[3] Electron-withdrawing groups on the phenolic starting material can decrease its nucleophilicity, hindering the initial condensation.[1] Critically, the starting ester must have at least two α-hydrogens for the reaction to be driven to completion under standard conditions, as the final, irreversible step is the deprotonation of the newly formed β-dicarbonyl product.[10]

Q4: What are the advantages of using microwave irradiation?

Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields and fewer by-products.[1][11]

Q5: How critical is the purity of the intermediate for a successful chromone synthesis?

The purity of the chalcone or β-diketone intermediate is extremely important. Impurities from side reactions can interfere with the subsequent cyclization step, leading to a complex mixture of products, making isolation difficult, and significantly reducing the overall yield.[2]

References

Technical Support Center: Overcoming Solubility Issues of Chromone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies to address the common solubility challenges encountered with chromone derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many chromone derivatives have poor aqueous solubility?

A1: The limited aqueous solubility of many chromone derivatives stems from their chemical structure. The core of these molecules is a benzopyran-4-one system, which is largely hydrophobic.[1][2] The presence of various substituents can further influence solubility; for instance, the addition of lipophilic groups can decrease water solubility, while the introduction of polar or ionizable groups, such as hydroxyls or carboxylic acids, can enhance it.[3]

Q2: What are the initial signs of a solubility problem in my experiment?

A2: You may be encountering a solubility issue if you observe any of the following:

  • Precipitation: A visible precipitate or cloudiness forms when you dilute your stock solution (typically in an organic solvent like DMSO) into your aqueous assay buffer or cell culture medium.[4]

  • Inconsistent Results: High variability or poor reproducibility between replicate experiments can be an indicator of incomplete or inconsistent solubilization of the test compound.

  • Non-linear Dose-Response Curves: Atypical or non-sigmoidal dose-response curves may suggest that the compound is not fully dissolved at higher concentrations.

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly in light-scattering, fluorescence, or absorbance-based assays.

Q3: What is the recommended first step for dissolving a chromone derivative for a biological assay?

A3: The most common initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is widely used for this purpose due to its strong solubilizing power for a wide range of organic compounds.[5] From this stock solution, serial dilutions can be made into the aqueous assay buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or artifacts.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific solubility-related issues you might encounter during your experiments.

Issue 1: My chromone derivative precipitates out of solution upon dilution into aqueous buffer.
  • Question: I've prepared a stock solution of my chromone derivative in DMSO, but when I dilute it into my aqueous assay buffer, it immediately becomes cloudy. What should I do?

  • Answer: This is a common issue that occurs when the concentration of the chromone derivative exceeds its solubility limit in the final aqueous environment. Here are several strategies to address this:

    • Reduce the Final Concentration: The simplest approach is to lower the final concentration of your compound in the assay.

    • Optimize Co-solvent Concentration: You can try to slightly increase the final percentage of your co-solvent (e.g., DMSO) in the assay medium. However, be cautious as higher concentrations can be toxic to cells or interfere with the assay.

    • Use a Different Co-solvent: If DMSO is not effective or causes issues, you can explore other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or polyethylene glycol (PEG).[5]

    • pH Adjustment: The solubility of chromone derivatives with ionizable functional groups (e.g., carboxylic acids or amines) can be highly dependent on the pH of the buffer. Adjusting the pH to ionize the compound can significantly increase its aqueous solubility.[3]

    • Gentle Heating and Sonication: Briefly warming the solution or using a bath sonicator can help to dissolve the compound. However, prolonged heating should be avoided to prevent potential degradation of the compound.

Issue 2: My chromone derivative appears to be soluble initially but then precipitates over time in my cell-based assay.
  • Question: My compound solution is clear at the beginning of my cell culture experiment, but after several hours of incubation, I see a precipitate in the wells. What is happening and how can I prevent it?

  • Answer: This phenomenon, often referred to as "crashing out," can occur for several reasons:

    • Slow Precipitation Kinetics: The compound may be in a supersaturated state initially and slowly precipitates over time to reach its thermodynamic solubility limit.

    • Interaction with Media Components: The chromone derivative may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.

    • Compound Instability: The compound may be degrading over time into a less soluble metabolite.[4]

  • Troubleshooting Steps:

    • Pre-incubation Test: Incubate the chromone derivative in the complete cell culture medium (without cells) for the duration of your experiment to see if precipitation occurs. This can help distinguish between solubility issues and cell-mediated effects.

    • Reduce Serum Concentration: If the compound is suspected to be interacting with serum proteins, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.

    • Use of Solubilizing Excipients: Incorporating solubilizing agents like cyclodextrins can help to keep the compound in solution over a longer period.

    • Check Compound Stability: Assess the stability of your chromone derivative in the assay buffer or cell culture medium over time using an analytical method like HPLC.

Issue 3: I suspect my chromone derivative is interfering with my assay readout.
  • Question: I am using a fluorescence-based assay, and I am getting inconsistent or unexpected results. Could my chromone derivative be the cause?

  • Answer: Yes, chromone derivatives, due to their aromatic structure, can exhibit intrinsic fluorescence or act as quenchers of fluorescence, leading to assay interference.[6][7] Similarly, colored chromone derivatives can interfere with absorbance-based assays.

  • Troubleshooting Strategies:

    • Run Compound-Only Controls: Always include control wells containing your chromone derivative at the highest concentration used in your assay, but without the biological components (e.g., cells or enzymes). This will allow you to measure the background signal from the compound itself.

    • Spectral Scanning: If you have access to a spectrophotometer or spectrofluorometer, perform a spectral scan of your chromone derivative to determine its absorbance and emission spectra. This can help identify potential overlaps with the excitation and emission wavelengths of your assay's fluorophore.

    • Use a Different Assay Readout: If interference is significant and cannot be easily corrected, consider using an orthogonal assay with a different detection method (e.g., a luminescence-based assay if you were using fluorescence).

    • Counter-Screen for Luciferase Inhibition: If using a luciferase-based reporter assay, be aware that some small molecules can directly inhibit the luciferase enzyme.[8][9][10][11][12] It is advisable to perform a counter-screen with purified luciferase to rule out this possibility.

Data Presentation: Solubility of Chromone Derivatives

The following tables provide a summary of available quantitative data on the solubility of various chromone derivatives in different solvents. This information can serve as a starting point for selecting appropriate solvents and anticipating potential solubility challenges.

Table 1: Solubility of Selected Chromone Derivatives in Organic Solvents

Chromone DerivativeSolventTemperature (°C)SolubilityReference
6-MethylchromoneMethanolRoom TemperatureSoluble[13]
6-chloro-3-formyl-7-methylchromoneEthanolRoom TemperatureSoluble[5]
6-chloro-3-formyl-7-methylchromoneDimethyl sulfoxideRoom TemperatureSoluble[5]
6-chloro-3-formyl-7-methylchromoneDimethylformamideRoom TemperatureSoluble[5]

Table 2: Aqueous Solubility of a Chromone Derivative

Chromone DerivativepHAqueous Solubility (µg/mL)Reference
A specific BRD4 inhibitor with a chromone core712.8[14]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the solubility of chromone derivatives.

Protocol 1: Preparation of a Chromone Derivative Stock Solution

Objective: To prepare a concentrated stock solution of a chromone derivative in an appropriate organic solvent.

Materials:

  • Chromone derivative (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of the chromone derivative into a microcentrifuge tube or glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube or vial vigorously for 1-2 minutes, or until the solid is completely dissolved.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Avoid excessive heat to prevent compound degradation.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of Chromone Derivative-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility of a chromone derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Chromone derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for lyophilization method)

Method 1: Kneading

  • Place a known amount of HP-β-CD in a mortar.

  • Add a small amount of water to the HP-β-CD and knead to form a homogeneous paste.

  • Accurately weigh the chromone derivative and add it to the paste.

  • Knead the mixture for a specified time (e.g., 30-60 minutes).

  • Dry the resulting solid mass in an oven at a controlled temperature or under vacuum.

  • Pulverize the dried complex into a fine powder.

Method 2: Lyophilization (Freeze-Drying)

  • Dissolve a known amount of HP-β-CD in deionized water.

  • Add the chromone derivative to the cyclodextrin solution. The molar ratio of the chromone to cyclodextrin should be optimized (e.g., 1:1, 1:2).

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum until a dry powder is obtained.

Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Formulation of Chromone Derivative-Loaded PLGA Nanoparticles

Objective: To encapsulate a chromone derivative into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its solubility and provide sustained release.

Materials:

  • Chromone derivative

  • PLGA (select appropriate molecular weight and lactide:glycolide ratio)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure (Single Emulsion-Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve a known amount of PLGA and the chromone derivative in DCM.[15][16][17][18]

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters for homogenization/sonication (e.g., speed, time, amplitude) should be optimized.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. This can be done by resuspending the pellet in water and centrifuging again. Repeat this step 2-3 times.

  • Lyophilization (Optional): The final nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.

Mandatory Visualizations

Signaling Pathway Diagrams

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Chromone_Derivative Chromone Derivative Chromone_Derivative->p38_MAPK Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt PI3K->PIP2 mTOR mTOR Akt->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth Chromone_Derivative Chromone Derivative Chromone_Derivative->PI3K

Experimental Workflow Diagram

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Poor_Solubility Poor Aqueous Solubility of Chromone Derivative Co_solvency Co-solvency (e.g., DMSO, Ethanol) Poor_Solubility->Co_solvency pH_Adjustment pH Adjustment Poor_Solubility->pH_Adjustment Cyclodextrins Cyclodextrin Inclusion Complex Poor_Solubility->Cyclodextrins Nanoparticles Nanoparticle Formulation Poor_Solubility->Nanoparticles Solubility_Assay Aqueous Solubility Measurement Co_solvency->Solubility_Assay pH_Adjustment->Solubility_Assay Cyclodextrins->Solubility_Assay Nanoparticles->Solubility_Assay Biological_Assay Biological Assay (e.g., Cell Viability) Solubility_Assay->Biological_Assay

References

Technical Support Center: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the three-step synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in Step 1 (Claisen Condensation)

Potential CauseSuggested Solution
Incomplete Reaction - Ensure the use of a strong base like sodium ethoxide. - Verify the quality and dryness of reagents and solvents. - Extend the reflux time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Side Reactions - Avoid excessively high temperatures during reflux, which can lead to decarboxylation or transesterification.[1] - Ensure the dropwise addition of diethyl oxalate to the reaction mixture.
Work-up Losses - Carefully separate the aqueous and organic layers during extraction. - Ensure complete precipitation of the product before filtration.

Issue 2: Incomplete Hydrolysis in Step 2

Potential CauseSuggested Solution
Insufficient Base or Reaction Time - Ensure an adequate amount of sodium bicarbonate solution is used. - Increase the heating time at 80°C, monitoring for the disappearance of the starting ester by TLC.[2]
Precipitation Issues - Allow the reaction mixture to cool completely and stand for a sufficient time (1-24 hours) to ensure full precipitation of the carboxylic acid.[3]

Issue 3: Formation of By-products in Step 3 (Amidation)

Potential CauseSuggested Solution
Presence of Phosphoramide By-product from PyBOP - The primary by-product from PyBOP is a water-soluble phosphoramide, which can be challenging to remove from dichloromethane. - Perform several washes of the organic layer with a dilute acidic solution (e.g., 0.5-2N HCl or 10% citric acid) to hydrolyze and remove the phosphoramide.[4]
Unreacted Starting Materials - Ensure the use of stoichiometric amounts of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid and aniline. - Monitor the reaction to completion using TLC to ensure all starting materials are consumed.
Formation of N-unsubstituted Carboxamide - This can occur if the activated carboxylic acid reacts with residual water or if the coupling agent degrades. - Use anhydrous solvents and reagents. - This by-product can be separated by flash column chromatography.[5]

Issue 4: Difficulty in Final Product Purification

Potential CauseSuggested Solution
Ineffective Column Chromatography - Use the recommended eluent system: dichloromethane/methanol (90:10 v/v) for flash column chromatography.[3] - Ensure proper packing of the silica gel column to avoid channeling.
Poor Recrystallization - Use the recommended solvent system: dichloromethane/n-hexane for recrystallization.[3] - Allow the solution to cool slowly to form well-defined crystals. - If the product oils out, try adding a small amount of seed crystals or scratching the inside of the flask.

Frequently Asked Questions (FAQs)

Q1: What are the expected yields for each step of the synthesis?

A1: The typical yields for each step are as follows:

Step Reaction Typical Yield
1 Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate Synthesis 70-80%[3]
2 7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid Synthesis 80-90%[3]

| 3 | 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide Synthesis | 60-75%[3] |

Q2: How can I monitor the progress of each reaction?

A2: Thin Layer Chromatography (TLC) is the recommended method for monitoring the progress of each reaction. A suitable eluent system for TLC is dichloromethane/methanol (90:10 v/v).[2]

Q3: What is the role of PyBOP in the final amidation step, and what are its advantages?

A3: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a coupling agent used to activate the carboxylic acid for the amidation reaction. Its primary advantage over older reagents like BOP is that its by-products are less toxic.[2][6]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are necessary:

  • Handle strong bases (sodium ethoxide) and strong acids (hydrochloric acid) with extreme caution as they react violently with water.[2]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Work in a well-ventilated fume hood.

  • Keep ignition sources away from the experimental setup.[2]

Experimental Protocols

Step 3: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide (Amidation)

  • Dissolve 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid (1 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere.

  • Add PyBOP (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add aniline (1.2 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Upon completion, add 50 mL of dichloromethane and wash the organic phase with water (3 x 15 mL).[2]

  • To remove the phosphoramide by-product, wash the organic phase with 0.5N HCl (2 x 15 mL), followed by a saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol (90:10 v/v) eluent system.[3]

  • Further purify the product by recrystallization from a dichloromethane/n-hexane mixture.[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Amidation cluster_purification Purification start 2'-hydroxy-4'-methoxyacetophenone product1 Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate start->product1 Reflux reagent1 Diethyl oxalate, NaOEt reagent1->product1 product2 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid product1->product2 Heat (80°C) reagent2 NaHCO3, H2O reagent2->product2 final_product 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide product2->final_product Room Temp reagent3 Aniline, PyBOP, DIPEA reagent3->final_product purification1 Flash Column Chromatography final_product->purification1 purification2 Recrystallization purification1->purification2

Caption: Synthetic workflow for 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield byproduct By-product Formation? start->byproduct purification_issue Purification Difficulty? start->purification_issue low_yield->byproduct No check_reaction_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction_conditions Yes byproduct->purification_issue No identify_byproduct Identify By-product (TLC, NMR) byproduct->identify_byproduct Yes optimize_purification Optimize Purification (Solvent System, Technique) purification_issue->optimize_purification Yes identify_byproduct->optimize_purification Other adjust_workup Acidic Wash identify_byproduct->adjust_workup Phosphoramide

Caption: Logical workflow for troubleshooting synthesis and purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-4H-chromen-4-one for Library Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and library development of 7-Methoxy-4H-chromen-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for large-scale synthesis?

A1: The most prevalent methods for synthesizing the this compound core are the Baker-Venkataraman rearrangement and the Claisen condensation.[1] For large-scale synthesis, the choice often depends on the availability and cost of starting materials, as well as the desired purity of the final product. The Claisen condensation of 2'-hydroxy-4'-methoxyacetophenone with a suitable ester is often a direct and efficient route.[2]

Q2: I am seeing a significant amount of a coumarin isomer as a byproduct. How can I minimize its formation?

A2: The formation of the isomeric coumarin is a common issue, particularly under strongly acidic conditions. To favor the formation of the desired chromone, using phosphorus pentoxide (P₂O₅) as a cyclizing agent is often preferred over strong Brønsted acids like sulfuric acid.[1]

Q3: My yield dropped significantly when I scaled up the reaction from the gram to the kilogram scale. What are the likely causes?

A3: A drop in yield upon scale-up can be attributed to several factors, including inefficient heat transfer, poor mixing, and challenges with reagent addition. Inadequate temperature control in a large reactor can lead to the formation of side products. It is crucial to ensure that the reactor's heating and cooling systems can maintain a consistent temperature throughout the reaction mass.

Q4: What are the key considerations for developing a compound library based on the this compound scaffold?

A4: For library development, it is advantageous to use a synthetic route that allows for late-stage functionalization.[3] This enables the rapid generation of a diverse range of analogs from a common intermediate. Parallel synthesis techniques are also essential for efficiently producing a large number of compounds.[4] Automation can further streamline this process, from reaction setup to purification.[1][5]

Troubleshooting Guides

Issue 1: Low Yield in Large-Scale Claisen Condensation

Symptoms:

  • The isolated yield of this compound is significantly lower than in small-scale experiments.

  • TLC or LC-MS analysis of the crude product shows a complex mixture with multiple byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Mixing In a large reactor, ensure that the stirrer speed and design are adequate to create a homogenous mixture. Poor mixing can lead to localized high concentrations of reagents and the formation of byproducts.
Poor Temperature Control The Claisen condensation is often exothermic. Ensure the reactor's cooling system can effectively dissipate the heat generated. A slow, controlled addition of one of the reactants can help manage the exotherm.
Suboptimal Base The choice and amount of base are critical. For large-scale reactions, a solid base that can be easily filtered off may be advantageous. The stoichiometry of the base should be carefully optimized.
Side Reactions Self-condensation of the starting materials can be a significant issue. Consider adding one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
Issue 2: Difficulty with Product Isolation and Purification at Scale

Symptoms:

  • The product precipitates as a fine, difficult-to-filter solid.

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography is not a viable purification method at the desired scale.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Crystallization Experiment with different crystallization solvents and solvent mixtures. Seeding the solution with a small amount of pure product can induce crystallization. A controlled cooling rate is also crucial for obtaining well-formed crystals.
Product is an Oil If the product oils out, try to dissolve it in a suitable solvent and precipitate it by adding an anti-solvent. Trituration with a non-polar solvent can sometimes induce solidification.
Need for Chromatography-Free Purification Develop a purification strategy based on extraction and crystallization. Washing the crude product with appropriate solvents can remove many impurities. For acidic or basic impurities, an acid-base wash can be effective.[6][7]

Quantitative Data Summary

The following table summarizes typical yields for different synthetic steps in the preparation of 7-methoxy-chromone derivatives on a laboratory scale. Note that these yields can vary depending on the specific substrate and reaction conditions, and may be lower on a larger scale without optimization.

Synthetic Step Typical Yield Range (%) Reference
Formation of Chromone Ester (Step 1) 70-80[8]
Hydrolysis to Chromone Carboxylic Acid (Step 2) 80-90[8]
Amidation Reaction (Step 3) 60-75[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (Lab Scale)

This protocol describes a Claisen condensation approach.

Materials:

  • 2′-hydroxy-4′-methoxyacetophenone

  • Sodium ethoxide (21% in ethanol)

  • Diethyl oxalate

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Methanol

Procedure:

  • In a two-neck round-bottom flask, dissolve 2′-hydroxy-4′-methoxyacetophenone (12 mmol) in a 21% solution of sodium ethoxide in ethanol (10 mL).

  • Add diethyl oxalate (28 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • Allow the reaction to cool to room temperature.

  • Slowly add concentrated HCl dropwise until the solution is acidic (pH ~3), which will cause a white precipitate to form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (90:10 v/v).[2]

  • Isolate the product by filtration, wash with cold water, and dry.

Visualizations

Experimental Workflow for Scale-Up and Library Development

Workflow Workflow for Scaling Up this compound Synthesis and Library Development cluster_synthesis Initial Synthesis cluster_scaleup Scale-Up cluster_library Library Development start Start: 2'-hydroxy-4'-methoxyacetophenone claisen Claisen Condensation start->claisen workup Workup & Purification claisen->workup product This compound workup->product process_dev Process Development & Optimization product->process_dev pilot Pilot Scale Synthesis (kg scale) process_dev->pilot validation Process Validation pilot->validation functionalization Late-Stage Functionalization (e.g., at C3 position) validation->functionalization parallel_synthesis Parallel Synthesis functionalization->parallel_synthesis purification High-Throughput Purification parallel_synthesis->purification library Compound Library purification->library

Caption: A workflow diagram illustrating the key stages from initial synthesis to library development.

Troubleshooting Logic for Low Yield

Troubleshooting Troubleshooting Low Yield in Chromone Synthesis start Low Yield Observed check_purity Check Starting Material Purity start->check_purity monitor_reaction Monitor Reaction (TLC/LC-MS) check_purity->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->optimize_conditions Yes side_products->optimize_conditions Yes purification_loss High Loss During Purification? side_products->purification_loss No yield_improved Yield Improved optimize_conditions->yield_improved review_protocol Review Purification Protocol purification_loss->review_protocol Yes purification_loss->yield_improved No review_protocol->yield_improved

Caption: A logical workflow for troubleshooting low yields in chromone synthesis.

References

Technical Support Center: Refinement of Ester Hydrolysis for Chromone-2-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the ester hydrolysis step in the synthesis of chromone-2-carboxylic acid and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of chromone-2-carboxylate esters.

Issue 1: Low or No Yield of Chromone-2-Carboxylic Acid

  • Question: My reaction shows a very low yield, or no desired carboxylic acid product is formed. What are the potential causes and how can I fix this?

  • Answer: Low or no yield is a common issue that can stem from several factors.

    • Inadequate Reaction Conditions: The combination of base/acid, solvent, temperature, and reaction time may not be optimal for your specific substrate. Saponification is a chemical reaction that can be optimized by varying these parameters.[1][2] For instance, in microwave-assisted synthesis, both temperature and time significantly impact yield.[1][2] Increasing the hydrolysis time can substantially improve the yield.[3]

    • Poor Solubility: The starting ester or the intermediate salt may have low solubility in the chosen solvent system, preventing the reaction from proceeding efficiently. The presence of highly deactivating substituents on the chromone ring can lead to a compound with low solubility in the reaction media.[4] Consider using a co-solvent like THF or dioxane with water/methanol to create a monophasic solution.[5]

    • Base/Acid Instability: The chosen base or acid might be degrading under the reaction conditions or may not be strong enough to effect the hydrolysis. While sodium hydroxide is common, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used.[5]

    • Substrate-Specific Issues: The electronic properties of substituents on the chromone ring can significantly affect the reaction. For example, substrates with highly deactivating nitro groups may be resistant to hydrolysis under standard conditions.[3][4][6][7][8]

Issue 2: Incomplete Hydrolysis Reaction

  • Question: My analysis (TLC, LC-MS) shows a significant amount of starting ester remaining even after a prolonged reaction time. How can I drive the reaction to completion?

  • Answer: Incomplete hydrolysis indicates that the reaction has not reached completion or is at an unfavorable equilibrium.

    • Increase Reaction Time and/or Temperature: The most straightforward approach is to increase the reaction duration or temperature. For microwave-assisted methods, extending the hydrolysis time from a few minutes to 40-50 minutes has been shown to dramatically increase yields.[3] However, be cautious of potential degradation at excessively high temperatures (above 80°C).[1][2]

    • Increase Reagent Equivalents: The amount of base or acid can be critical. Increasing the equivalents of the hydrolyzing agent (e.g., NaOH, KOH) can help drive the reaction forward.

    • Use of Co-solvents: As mentioned, using co-solvents such as THF or dioxane can improve solubility and reaction kinetics.[5]

    • Switching Hydrolysis Conditions: If base-catalyzed hydrolysis is inefficient, an acid-catalyzed approach might be more effective, or vice-versa. Acid-catalyzed hydrolysis is a reversible process, so using a large excess of water is necessary to push the equilibrium toward the carboxylic acid product.[5][9]

Issue 3: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS, indicating side product formation. What are these and how can I prevent them?

  • Answer: Side product formation can complicate purification and reduce yields.

    • Ring Opening: Under harsh basic conditions, the γ-pyrone ring of the chromone scaffold can be susceptible to cleavage. Careful control of temperature and the concentration of the base is crucial.

    • Degradation: Chromone derivatives can be sensitive to high temperatures.[1][2] If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

    • Side Reactions from Substituents: Functional groups on the chromone ring may react under the hydrolysis conditions. For example, other ester groups elsewhere in the molecule will also be hydrolyzed. It is important to choose reaction conditions that are compatible with all functional groups present.

Issue 4: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate a pure sample of my chromone-2-carboxylic acid after the reaction. What is the best procedure?

  • Answer: Proper work-up and purification are essential.

    • Acidification: After basic hydrolysis, the product exists as a carboxylate salt in the aqueous solution. The solution must be carefully acidified (e.g., with dilute HCl) to a pH at least three units below the pKa of the acid to precipitate the neutral carboxylic acid.[10]

    • Extraction: If the carboxylic acid does not precipitate or if it is oily, it must be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

    • Purification: While many optimized protocols aim to produce high-purity products without column chromatography[3][6][7], recrystallization is often a necessary final step.[10] Suitable solvents for recrystallization include ethanol, aqueous ethanol, or toluene.[10] Washing the crude product with appropriate solvents can also remove impurities. A significant advantage of some modern synthetic routes is achieving high purity without requiring tedious column chromatography.[3][6]

Frequently Asked Questions (FAQs)

Q1: Should I use acid-catalyzed or base-catalyzed conditions for my ester hydrolysis?

  • A1: Base-catalyzed hydrolysis (saponification) is generally preferred because it is an irreversible process, which helps to drive the reaction to completion.[11][12] Acid-catalyzed hydrolysis is an equilibrium-controlled reaction, requiring a large excess of water to favor the formation of the carboxylic acid product.[5][13]

Q2: What are the typical starting materials and reagents for this synthesis and hydrolysis?

  • A2: The synthesis of chromone-2-carboxylic acid typically starts from a substituted 2'-hydroxyacetophenone, which is reacted with an oxalate ester (e.g., diethyl oxalate or ethyl oxalate) in the presence of a base like sodium ethoxide or sodium methoxide.[3][7] The subsequent step is the hydrolysis of the resulting ester, usually with an acid like HCl or a base like NaOH.[3][5]

Q3: What role does microwave irradiation play in this reaction?

  • A3: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase product yields, and enhance product purity.[7] For the synthesis and hydrolysis of chromone-2-carboxylic acids, microwave heating allows for rapid optimization of conditions like temperature and time, leading to high yields in minutes rather than hours.[3][6][7]

Q4: How can I monitor the progress of my hydrolysis reaction?

  • A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting ester spot and the appearance of the carboxylic acid spot.[7] For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.[14][15]

Q5: Are there any specific substituents that make the hydrolysis particularly difficult?

  • A5: Yes, strong electron-withdrawing groups, such as a nitro group, on the chromone aromatic ring can make the ester hydrolysis challenging.[4] In some reported cases, under optimized microwave conditions, the ester with a nitro substituent failed to hydrolyze, yielding only the ester product.[3][4][6][7][8] This is likely due to the deactivating effect of the substituent, which can stabilize the ester or reduce the compound's solubility.[4]

Data Presentation

Table 1: Optimization of Microwave-Assisted Synthesis for 6-bromochromone-2-carboxylic acid [7]

EntryBase (equiv.)SolventTemp (°C)Time (min)Acid (HCl)Yield (%)
1EtONa (1)EtOH12010 + 101 M14
6NaOMe (2)MeOH12010 + 101 M21
8NaOMe (2)MeOH12010 + 106 M30
13NaOMe (2)Dioxane15020 + 206 M68
15NaOMe (2)Dioxane15020 + 406 M87
16NaOMe (2)Dioxane15020 + 506 M87

Data adapted from a study on microwave-assisted optimization. "Time" refers to the duration of step 1 (condensation) + step 2 (hydrolysis).

Table 2: Yields of Various Substituted Chromone-2-Carboxylic Acids via Optimized Microwave-Assisted Synthesis [3][4]

CompoundSubstituent (R)Yield (%)
4BH54
5B6-Cl71
7B6-OH63
8B7-OH75
9B7-OMe93
10B6,7-(OMe)₂82
11B6-NO₂0*

*In the case of the 6-nitro substituent, only the corresponding ester was obtained; the carboxylic acid was not formed under these conditions.[3][4]

Experimental Protocols

Protocol: Microwave-Assisted Hydrolysis of Ethyl 6-bromochromone-2-carboxylate

This protocol is based on optimized conditions reported for the synthesis of 6-bromochromone-2-carboxylic acid.[3][6][7]

  • Reaction Setup: In a microwave process vial, combine 5'-bromo-2'-hydroxyacetophenone (1.0 equiv), diethyl oxalate (3.0 equiv), and sodium methoxide (2.0 equiv) in dioxane.

  • Step 1 (Condensation): Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 20 minutes.

  • Step 2 (Hydrolysis & Cyclization): After cooling the vial, add 6 M hydrochloric acid (HCl). Reseal the vial and irradiate the mixture again at 150°C for 40 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water and a cold organic solvent (e.g., diethyl ether or ethanol) to remove impurities.

  • Drying: Dry the purified solid under vacuum to yield the final chromone-2-carboxylic acid product.

  • Analysis: Confirm the identity and purity of the product using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point determination.

Visualizations

experimental_workflow cluster_synthesis Step 1: Condensation cluster_hydrolysis Step 2: Hydrolysis & Cyclization cluster_purification Step 3: Purification start 2'-Hydroxyacetophenone + Diethyl Oxalate reagents Base (e.g., NaOMe) Solvent (e.g., Dioxane) start->reagents mw1 Microwave Irradiation (e.g., 150°C, 20 min) reagents->mw1 intermediate Intermediate Ester mw1->intermediate acid Acid (e.g., 6M HCl) intermediate->acid mw2 Microwave Irradiation (e.g., 150°C, 40 min) acid->mw2 product Crude Chromone-2-Carboxylic Acid mw2->product purify Filtration & Washing product->purify final Pure Product purify->final

Caption: Workflow for microwave-assisted synthesis of chromone-2-carboxylic acid.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Carboxylic Acid cause1 Incomplete Reaction start->cause1 cause2 Poor Solubility start->cause2 cause3 Side Reactions/ Degradation start->cause3 cause4 Product Loss During Work-up start->cause4 sol1 Increase Time/ Temp/Reagents cause1->sol1 sol2 Use Co-Solvent (THF, Dioxane) cause2->sol2 sol3 Lower Temp/ Control Base Conc. cause3->sol3 sol4 Optimize pH for Precipitation/Extraction cause4->sol4 goal Improved Yield sol1->goal sol2->goal sol3->goal sol4->goal

Caption: Troubleshooting logic for low yield in ester hydrolysis.

References

Technical Support Center: Optimizing Chromone-2-Carboxamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chromone-2-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of coupling agents in this critical reaction.

Frequently Asked Questions (FAQs)

Q1: My chromone-2-carboxamide coupling reaction is resulting in a low yield. What are the common causes?

Low yields in chromone-2-carboxamide synthesis can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The first step in the coupling reaction is the activation of the chromone-2-carboxylic acid. If the coupling reagent is not potent enough or is used in insufficient quantities, the activation will be incomplete, leading to a low yield.

  • Amine Deactivation: Amines are nucleophiles, but they can be rendered non-nucleophilic if they are protonated by the carboxylic acid in an acid-base reaction. This is a common issue that can occur before the coupling reaction takes place.[1]

  • Steric Hindrance: Bulky substituents on either the chromone-2-carboxylic acid or the amine can physically impede the reaction, slowing it down or preventing it from going to completion.[1]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, which prevents the formation of the desired amide. It is crucial to use anhydrous solvents and reagents to avoid this.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the base used can significantly influence the outcome of the reaction.[1]

Q2: How do I select the appropriate coupling agent for my specific chromone-2-carboxamide synthesis?

The choice of coupling agent is critical and depends on the specific substrates and desired reaction conditions. Here is a general guide:

  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their effectiveness and relatively low cost. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred in solution-phase synthesis because its urea byproduct is water-soluble and easily removed.[2][3] DCC (dicyclohexylcarbodiimide) forms a urea byproduct that is largely insoluble in most organic solvents and can be removed by filtration, making it suitable for solution-phase reactions but not for solid-phase synthesis.[2] To minimize racemization, carbodiimides are often used with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure®.[1][2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and known for fast reaction times and minimal racemization.[1][2] They are particularly useful for challenging couplings, including those involving sterically hindered substrates.[2][4]

  • Phosphonium Salts (e.g., PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that offers rapid and efficient amide bond formation with low levels of racemization.[5]

Q3: I am observing significant side reactions in my coupling reaction. How can these be minimized?

Common side reactions include racemization and the formation of N-acylurea.

  • Racemization: This is a concern when coupling chiral amines or carboxylic acids. To suppress racemization, you can:

    • Use coupling additives like HOBt or HOAt.[6]

    • Employ coupling reagents known for low racemization rates, such as HATU or PyBOP.[2][5]

    • Run the reaction at a lower temperature.[5]

  • N-acylurea Formation: This can occur when using carbodiimide coupling agents, where the activated carboxylic acid undergoes an O-to-N acyl migration to form a stable N-acylurea that is unreactive.[6] To minimize this, it is recommended to carry out carbodiimide-mediated couplings at lower temperatures.[6]

Q4: What are the best practices for purifying chromone-2-carboxamides after the coupling reaction?

Purification strategies depend on the properties of the product and the byproducts of the coupling reaction.

  • Aqueous Work-up: If you use a water-soluble coupling reagent like EDC, the urea byproduct can be removed by washing the reaction mixture with water.[3]

  • Filtration: When using DCC, the dicyclohexylurea byproduct precipitates out of most organic solvents and can be removed by filtration.[2]

  • Column Chromatography: This is a general method for purifying the final product from any remaining starting materials, reagents, and byproducts. The choice of the stationary and mobile phases will depend on the polarity of your chromone-2-carboxamide.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incomplete Carboxylic Acid Activation - Increase the equivalents of the coupling reagent. - Switch to a more potent coupling reagent (e.g., from EDC to HATU). - Ensure the coupling reagent is not degraded; use a fresh batch.
Amine Deactivation (Protonation) - Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine), to the reaction mixture.[6] - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Steric Hindrance - Increase the reaction time and/or temperature. - Use a more reactive coupling reagent like HATU or PyBOP.[2]
Hydrolysis of Activated Intermediate - Use anhydrous solvents (e.g., dry DMF, DCM). - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Conditions - Optimize the solvent. Polar aprotic solvents like DMF or DCM are commonly used.[7] - Adjust the reaction temperature. While room temperature is often sufficient, some reactions may benefit from cooling or heating.
Issue 2: Presence of Impurities and Side Products
Potential Cause Troubleshooting Steps
Racemization - Add HOBt or HOAt as an additive when using carbodiimide coupling agents.[6] - Lower the reaction temperature.[5] - Use a coupling reagent known for low racemization, such as HATU or PyBOP.[2][5]
N-acylurea Byproduct (with carbodiimides) - Perform the reaction at a lower temperature (e.g., 0 °C).[6] - Use an additive like HOBt to trap the O-acylisourea intermediate.[4]
Unreacted Starting Materials - Use a slight excess of one of the reactants (typically the less expensive one). - Increase the reaction time.
Difficult to Remove Byproducts - For DCC, ensure complete precipitation of DCU and remove by filtration. A recrystallization from acetonitrile can also help remove residual DCU.[8] - For EDC, perform a thorough aqueous work-up to remove the water-soluble urea byproduct.[3]

Data Presentation

Table 1: Comparison of Coupling Agents for Retro Chromone-2-Carboxamide Formation

Reaction of 2-aminochromone with 4-bromobenzoic acid.

EntryCoupling AgentBaseSolventTime (h)Yield (%)
1PCl₅Et₃NCH₂Cl₂12E.P.N.I*
2HATUDIPEADMF1225
3EDC·HCl / HOBtDIPEADMF1215
4PyBOPDIPEADMF1230

* E.P.N.I = Expected product not isolated. Data adapted from a study on retro chromone carboxamides.[9][10]

Table 2: Effect of Coupling Reagent on the Synthesis of an Amide from an Electron Deficient Amine

Reaction of a functionalized carboxylic acid with an aniline derivative.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1HATU (1 equiv)DIPEA (5 equiv)DMF538
2BOPCl (1.5 equiv)Et₃N (3 equiv)CH₂Cl₂-28
3Isobutyl chloroformate (1.5 equiv)Et₃N (3 equiv)CH₂Cl₂-28
4DCC (2 equiv) / DMAP (1 equiv)-CH₂Cl₂428
5EDC (1 equiv) / DMAP (1 equiv) / HOBt (cat.)DIPEAAcetonitrile-Good to Excellent

Data compiled from a study on amide bond formation for electron deficient amines.[11]

Experimental Protocols

Protocol 1: General Procedure for Chromone-2-Carboxamide Synthesis using EDC/DMAP
  • To a solution of chromone-2-carboxylic acid (1.05 mmol, 1.1 eq) in anhydrous DCM, add EDC·HCl (1.1 eq) and DMAP (0.2 eq).[12]

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[12]

  • Add the desired amine (1 eq) to the mixture.[12]

  • Continue stirring the mixture overnight at room temperature.[12]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, partition the mixture between DCM and a 5% NaHCO₃ solution.[12]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.[12]

Protocol 2: General Procedure for Chromone-2-Carboxamide Synthesis using HATU
  • Dissolve the chromone-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]

  • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, quench it with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Chromone-2-Carboxamide Synthesis using PyBOP
  • Dissolve the N-protected amino acid (if applicable, 1.05 eq) and PyBOP (1.05 eq) in an anhydrous solvent like DMF.

  • Add a non-nucleophilic base such as DIPEA (2.5 eq) to the solution and stir for a few minutes.

  • Add the C-protected amino acid or amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.

  • Once complete, dilute the mixture with an organic solvent like ethyl acetate.[5]

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[5]

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Step Chromone_Acid Chromone-2- Carboxylic Acid Activated_Intermediate Activated Intermediate Chromone_Acid->Activated_Intermediate Activation Amine Amine Product Chromone-2-Carboxamide Amine->Product Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Activated_Intermediate->Product Nucleophilic Attack EDC_HATU_Mechanism cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism EDC_start Carboxylic Acid + EDC O_acylisourea O-acylisourea (unstable) EDC_start->O_acylisourea HOBt_ester HOBt-ester (more stable) O_acylisourea->HOBt_ester + HOBt EDC_product Amide HOBt_ester->EDC_product + Amine HOBt HOBt HOBt->HOBt_ester Amine_EDC Amine Amine_EDC->EDC_product HATU_start Carboxylic Acid + Base Carboxylate Carboxylate HATU_start->Carboxylate OAt_ester OAt-ester (highly reactive) Carboxylate->OAt_ester + HATU HATU_product Amide OAt_ester->HATU_product + Amine HATU_reagent HATU HATU_reagent->OAt_ester Amine_HATU Amine Amine_HATU->HATU_product Troubleshooting_Logic Start Low Yield in Coupling Reaction Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Amine Check Amine Reactivity Start->Check_Amine Check_Conditions Check Reaction Conditions Start->Check_Conditions Sol_Activation Increase Equivalents of Coupling Agent or Use a More Potent One Check_Activation->Sol_Activation Incomplete? Sol_Amine Add a Non-nucleophilic Base (e.g., DIPEA) Check_Amine->Sol_Amine Deactivated? Sol_Conditions Use Anhydrous Solvents and Optimize Temperature Check_Conditions->Sol_Conditions Suboptimal? Success Improved Yield Sol_Activation->Success Sol_Amine->Success Sol_Conditions->Success

References

Preventing demethylation during chromone derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of demethylation during the synthesis of chromone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is demethylation and why is it a problem in chromone synthesis?

A: Demethylation is the removal of a methyl group (–CH₃) from a methoxy group (–OCH₃), converting it into a hydroxyl group (–OH). In the synthesis of methoxy-substituted chromone derivatives, this is a frequent and undesirable side reaction. It leads to the formation of unintended hydroxylated byproducts, which reduces the yield of the target compound and complicates the purification process. The electronic properties of the chromone ring can be significantly altered by this change, potentially affecting the biological activity of the molecule.

Q2: Which steps in chromone synthesis are most susceptible to demethylation?

A: Demethylation is most likely to occur during steps that involve acidic conditions, particularly with strong Brønsted or Lewis acids. Key stages include:

  • Cyclization of β-diketones: The acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-1,3-diketones (a common intermediate in the Baker-Venkataraman synthesis) to form the chromone ring is a primary step where demethylation can occur, especially when harsh acids like H₂SO₄ or HBr are used.[1][2]

  • Vilsmeier-Haack Reaction: The formylation of activated phenols to introduce a formyl group, a precursor for the chromone-3-carbaldehyde, can sometimes lead to demethylation if the reaction conditions are not carefully controlled.[3]

  • Use of certain Lewis acids: Lewis acids like BBr₃ and AlCl₃ are potent demethylating agents and should be used with caution, if at all, in synthetic steps where methoxy groups are present and need to be retained.[4][5]

Q3: Are there any general strategies to minimize demethylation?

A: Yes, several general strategies can be employed:

  • Use of Milder Catalysts: Opt for milder acidic catalysts for cyclization, such as p-toluenesulfonic acid (PTSA) or oxalic acid, instead of strong mineral acids.[3][6]

  • Temperature Control: Running reactions at lower temperatures can often reduce the rate of the demethylation side reaction more than the desired reaction.

  • Protecting Groups: In cases where a phenolic hydroxyl group is desired at a specific position while retaining other methoxy groups, a protecting group strategy can be employed. The hydroxyl group can be protected, the synthesis carried out, and then the protecting group can be selectively removed.[7][8]

  • Alternative Synthetic Routes: Consider synthetic pathways that avoid harsh acidic conditions altogether, such as palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones.[9]

Troubleshooting Guides

Problem 1: Unwanted demethylation during acid-catalyzed cyclization.

You are synthesizing a methoxy-substituted chromone via the Baker-Venkataraman route. After the final acid-catalyzed cyclization step, you observe a significant amount of the corresponding hydroxy-chromone as a byproduct.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Demethylation in Cyclization start Demethylation Observed cause Likely Cause: Harsh Acidic Conditions (e.g., H₂SO₄, HBr, AlCl₃) start->cause solution1 Strategy 1: Use Milder Acid Catalyst cause->solution1 solution2 Strategy 2: Modify Reaction Conditions cause->solution2 solution3 Strategy 3: Alternative Cyclization cause->solution3 catalyst1 p-Toluenesulfonic Acid (PTSA) in Toluene/Benzene solution1->catalyst1 catalyst2 Oxalic Acid in Ethanol solution1->catalyst2 catalyst3 Acetic Acid (AcOH) solution1->catalyst3 conditions1 Lower Reaction Temperature solution2->conditions1 conditions2 Reduce Reaction Time solution2->conditions2 alternative1 Iodine/DMSO Oxidative Cyclization of Chalcone Intermediate solution3->alternative1 alternative2 Pd(II)-catalyzed Oxidative Cyclization solution3->alternative2

Caption: Troubleshooting workflow for demethylation during cyclization.

Quantitative Data on Catalyst Choice:

The choice of catalyst for the cyclization of the 1,3-diketone intermediate can significantly impact the yield of the desired methoxy-chromone versus the demethylated byproduct.

Catalyst SystemSubstrate ExampleDesired Product YieldDemethylated ByproductReference
H₂SO₄ in Acetic Acid2-hydroxy-4,6-dimethoxyacetophenone derived diketoneLow to moderateSignificant formation[2] (Implied)
p-Toluenesulfonic Acid (PTSA) in Toluene2-hydroxy-4,6-dimethoxyacetophenone derived diketoneGood to highMinimal to none[3]
Oxalic Acid in Ethanol2'-hydroxy-4'-methoxychalcone~95% (Flavone)Not reported (implies minimal)[6]
Iodine in DMSO2'-hydroxy-4'-methoxychalconeHighNot reported (implies minimal)[6]

Experimental Protocol: Mild Cyclization using p-Toluenesulfonic Acid (PTSA)

This protocol describes a milder alternative to strong acids for the cyclization step.

  • Reactants:

    • 1-(2-hydroxy-methoxyphenyl)-1,3-dicarbonyl compound (1 equivalent)

    • p-Toluenesulfonic acid (PTSA) (0.1-0.2 equivalents)

    • Toluene or Benzene (as solvent)

  • Procedure: a. Dissolve the 1,3-dicarbonyl compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus. b. Add PTSA to the solution. c. Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours. d. Once the starting material is consumed, cool the reaction mixture to room temperature. e. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain the desired methoxy-chromone.[3]

Problem 2: Protecting a labile methoxy group during a necessary harsh reaction step.

You need to perform a reaction on a different part of the molecule that requires conditions known to cause demethylation of a specific, sensitive methoxy group.

Troubleshooting Workflow:

G cluster_1 Protecting Group Strategy start Need to protect a specific methoxy group step1 Step 1: Selective Demethylation (if starting with all methoxy) start->step1 step2 Step 2: Protection of the resulting hydroxyl group step1->step2 reagent1 Use a mild demethylating agent (e.g., AlCl₃ in ether for selective 5-position demethylation in flavanones) step1->reagent1 How? step3 Step 3: Perform desired synthesis steps step2->step3 protecting_group Choose a stable protecting group (e.g., Benzyl (Bn), Silyl (TBDMS)) step2->protecting_group With what? step4 Step 4: Deprotection step3->step4 outcome Target molecule with desired hydroxy/methoxy pattern step4->outcome deprotection_reagent Select orthogonal deprotection conditions (e.g., H₂/Pd-C for Bn) step4->deprotection_reagent How?

Caption: Workflow for using a protecting group strategy.

Comparison of Common Protecting Groups for Phenols:

Protecting GroupProtection ReagentStabilityDeprotection ConditionsNotes
Benzyl (Bn) Benzyl bromide (BnBr), Base (e.g., K₂CO₃)Stable to most acids, bases, and redox agents.H₂/Pd-C (Hydrogenolysis)Orthogonal to many other protecting groups.
Silyl (e.g., TBDMS) TBDMS-Cl, ImidazoleStable to bases, mild acids. Labile to strong acids and fluoride ions.Tetrabutylammonium fluoride (TBAF)Good for mild conditions, but may not survive strong acid-catalyzed steps.
Methyl (Me) Methyl iodide (MeI), Base (e.g., K₂CO₃)Very stable.Harsh conditions (BBr₃, HBr).Generally not used as a protecting group due to difficulty of removal.[8]

Experimental Protocol: Benzyl Protection of a Phenolic Hydroxyl Group

This protocol is for protecting a hydroxyl group as a benzyl ether, which is stable to many synthetic conditions.

  • Reactants:

    • Hydroxy-methoxy-chromone (1 equivalent)

    • Benzyl bromide (BnBr) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2-3 equivalents)

    • Acetone or DMF (as solvent)

  • Procedure: a. To a solution of the hydroxy-chromone in acetone, add K₂CO₃ and BnBr. b. Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC). c. Filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. d. Dissolve the residue in an organic solvent like ethyl acetate and wash with water. e. Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Deprotection Procedure (Hydrogenolysis): a. Dissolve the benzylated chromone in a solvent like ethanol or ethyl acetate. b. Add a catalytic amount of Palladium on carbon (10% Pd/C). c. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitor by TLC). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[7]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Methoxy-4H-chromen-4-one and 7-hydroxy-isoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two flavonoid compounds: 7-Methoxy-4H-chromen-4-one and 7-hydroxy-isoflavone (also known as Daidzein). The following sections detail their respective performance in anticancer, anti-inflammatory, and antioxidant assays, supported by experimental data and methodologies.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities. Among them, this compound and 7-hydroxy-isoflavone have attracted interest for their potential therapeutic applications. This compound belongs to the chromone class, while 7-hydroxy-isoflavone is a well-known isoflavone found abundantly in soy products. This guide aims to provide a comparative overview of their biological effects to aid researchers in drug discovery and development.

Anticancer Activity

The cytotoxic effects of both compounds have been evaluated against various cancer cell lines.

Quantitative Data
CompoundCell LineAssayIC50 ValueReference
This compound Data not available
7-hydroxy-isoflavone (Daidzein) MCF-7 (Breast Cancer)MTT50 µM[1][2]
BEL-7402 (Hepatocellular Carcinoma)MTT59.7 ± 8.1 µM
A-375 (Melanoma)MTT18 µM[3][4]

It is important to note that direct experimental data for the anticancer activity of this compound is limited in the reviewed literature. The broader class of chromen-4-one derivatives has shown cytotoxic activities against various cancer cell lines, including leukemia and breast cancer.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or 7-hydroxy-isoflavone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

7-hydroxy-isoflavone (Daidzein) has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the generation of reactive oxygen species (ROS), leading to an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent activation of caspases.[1][2]

daidzein_apoptosis_pathway Daidzein Daidzein ROS Reactive Oxygen Species (ROS) Daidzein->ROS Bax_Bcl2 Increased Bax/Bcl-2 ratio ROS->Bax_Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Bax_Bcl2->Mitochondria Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Daidzein-induced intrinsic apoptosis pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data
CompoundCell LineAssayIC50 ValueReference
This compound Data not available
7-hydroxy-isoflavone (Daidzein) RAW 264.7 (Murine Macrophages)Nitric Oxide Inhibition~50 µM[3][6]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a short period.

  • LPS Stimulation: The cells are then stimulated with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for a set time (e.g., 24 hours).

  • Griess Reaction: A sample of the cell culture supernatant is mixed with the Griess reagent.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Signaling Pathways in Anti-inflammatory Activity

7-hydroxy-isoflavone (Daidzein) has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8] Upon stimulation with LPS, these pathways are activated, leading to the production of pro-inflammatory cytokines and enzymes like iNOS (inducible nitric oxide synthase). Daidzein can suppress the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory response.[8]

daidzein_inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Daidzein Daidzein Daidzein->MAPK Inhibits Daidzein->NFkB Inhibits

Inhibition of inflammatory pathways by Daidzein.

Antioxidant Activity

The antioxidant potential of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data
CompoundAssayIC50 ValueReference
This compound Data not available
7-hydroxy-isoflavone (Daidzein) DPPH Radical Scavenging~110.25 µg/mL[2]

Direct quantitative data for the antioxidant activity of this compound is scarce. However, studies on related 4-hydroxy-chromene-2-one derivatives have shown DPPH radical scavenging activity.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm). The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Mechanism of Antioxidant Activity

The antioxidant activity of flavonoids like 7-hydroxy-isoflavone (Daidzein) is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence and position of hydroxyl groups on the flavonoid skeleton are crucial for this activity.[10]

antioxidant_mechanism cluster_0 Antioxidant Mechanism Daidzein Daidzein (Ar-OH) Neutralized_Radical Neutralized Radical (RH) Daidzein->Neutralized_Radical H• donation Daidzein_Radical Daidzein Radical (Ar-O•) Daidzein->Daidzein_Radical Radical Free Radical (R•) Radical->Neutralized_Radical

References

Comparative analysis of 7-methoxy-chromone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chromone scaffolds is a critical step in the creation of novel therapeutics. 7-methoxy-chromone, a key structural motif in various biologically active compounds, can be synthesized through several distinct routes. This guide provides a comparative analysis of the most common and effective methods, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of 7-Methoxy-Chromone Synthesis Routes

The following table summarizes the key quantitative data for the primary synthesis routes of 7-methoxy-chromone and its derivatives, allowing for a rapid comparison of their efficiency and reaction conditions.

Synthesis RouteStarting MaterialsKey IntermediatesReagents & ConditionsOverall Yield (%)PurityReaction Time
Claisen Condensation 2'-hydroxy-4'-methoxyacetophenone, Diethyl oxalateEthyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate1. NaOEt, EtOH, reflux; 2. HCl70-80% (for the ester)High after chromatography~2 hours
Baker-Venkataraman Rearrangement 2'-hydroxy-4'-methoxyacetophenone, Benzoyl chloride2-(Benzoyloxy)-4-methoxyacetophenone, 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione1. Pyridine; 2. KOH, Pyridine; 3. H₂SO₄, Acetic Acid, heatTypically highHigh after recrystallizationSeveral hours
Vilsmeier-Haack Reaction 2'-hydroxy-4'-methoxyacetophenone7-methoxy-3-formylchromonePOCl₃, DMF80-90% (for the 3-formyl derivative)High after recrystallization~3-4 hours
Simonis Chromone Cyclization 3-methoxyphenol, β-ketoester (e.g., ethyl benzoylacetate)-P₂O₅, heatVariableModerate to highSeveral hours

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis routes for 7-methoxy-chromone.

Claisen_Condensation start 2'-hydroxy-4'-methoxyacetophenone + Diethyl oxalate step1 Claisen Condensation (NaOEt, Reflux) start->step1 intermediate Ethyl 7-methoxy-4-oxo-4H- chromene-2-carboxylate step1->intermediate step2 Acidic Workup (HCl) intermediate->step2 product 7-Methoxy-chromone derivative step2->product

Caption: Claisen Condensation route to a 7-methoxy-chromone derivative.

Baker_Venkataraman start 2'-hydroxy-4'-methoxyacetophenone step1 Esterification (Benzoyl chloride, Pyridine) start->step1 intermediate1 2-(Benzoyloxy)-4-methoxyacetophenone step1->intermediate1 step2 Rearrangement (KOH, Pyridine) intermediate1->step2 intermediate2 1,3-Diketone step2->intermediate2 step3 Cyclodehydration (H₂SO₄, Acetic Acid) intermediate2->step3 product 7-Methoxy-flavone step3->product

Caption: Baker-Venkataraman rearrangement for 7-methoxy-flavone synthesis.

Vilsmeier_Haack start 2'-hydroxy-4'-methoxyacetophenone step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 product 7-Methoxy-3-formylchromone step1->product

Caption: Vilsmeier-Haack synthesis of 7-methoxy-3-formylchromone.

Detailed Experimental Protocols

Claisen Condensation Route

This route provides a reliable method for the synthesis of 7-methoxy-chromone-2-carboxylate derivatives. The following is a three-step procedure starting from 2'-hydroxy-4'-methoxyacetophenone.[1][2]

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate [1][2]

  • Procedure: In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone in a solution of sodium ethoxide in ethanol. To this solution, add diethyl oxalate and reflux the mixture for 1-2 hours. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Yield: 70-80%[1].

Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid [1]

  • Procedure: The ethyl ester from Step 1 is hydrolyzed by heating in an aqueous solution of sodium bicarbonate. Acidification of the reaction mixture yields the carboxylic acid.

  • Yield: 80-90%[1].

Step 3: Conversion to 7-methoxy-chromone (via decarboxylation - a potential subsequent step)

  • Note: The provided source details an amidation to a carboxamide.[1] To obtain the parent 7-methoxy-chromone, a decarboxylation step would be necessary, typically by heating the carboxylic acid, sometimes in the presence of a catalyst like copper powder in quinoline. The yield for this specific decarboxylation is not provided in the searched articles.

Baker-Venkataraman Rearrangement

This classical method involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.[3]

Step 1: Synthesis of 2-(Benzoyloxy)-4-methoxyacetophenone

  • Procedure: 2'-hydroxy-4'-methoxyacetophenone is esterified with benzoyl chloride in the presence of a base like pyridine.

Step 2: Rearrangement to 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione

  • Procedure: The 2-acyloxyacetophenone from Step 1 is treated with a base such as potassium hydroxide in pyridine to induce the rearrangement to the corresponding 1,3-diketone.

Step 3: Cyclodehydration to 7-Methoxy-flavone (2-phenyl-7-methoxy-chromone)

  • Procedure: The 1,3-diketone is cyclized by heating in the presence of an acid catalyst, such as sulfuric acid in acetic acid, to yield the flavone.

A microwave-assisted, one-step, solvent-free variation for the synthesis of the 1,3-diketone intermediate has been reported, which can significantly reduce reaction times.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient method for the synthesis of 3-formylchromones.[4]

  • Procedure: 2'-hydroxy-4'-methoxyacetophenone is reacted with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction mixture is typically stirred at a controlled temperature for a few hours. Upon completion, the mixture is poured into ice water to precipitate the 7-methoxy-3-formylchromone.

  • Yield: 80-90% for the 3-formyl derivative.[4]

  • Note: To obtain the unsubstituted 7-methoxy-chromone, a subsequent deformylation step would be required.

Simonis Chromone Cyclization

This reaction involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅).

  • Procedure: 3-methoxyphenol is reacted with a suitable β-ketoester (e.g., ethyl acetoacetate to yield 2-methyl-7-methoxy-chromone, or ethyl benzoylacetate for 2-phenyl-7-methoxy-chromone) in the presence of phosphorus pentoxide with heating. The reaction mixture is then poured onto ice to precipitate the product.

  • Yield: The yields for this reaction can be variable and are substrate-dependent.

Conclusion

The choice of the optimal synthesis route for 7-methoxy-chromone depends on the specific requirements of the research, including the desired substitution pattern, scalability, and available resources. The Claisen condensation offers a well-documented and high-yielding route to 7-methoxy-chromone-2-carboxylate derivatives, which can be further modified. The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones (2-aryl-chromones). The Vilsmeier-Haack reaction provides an efficient one-step synthesis of 3-formyl-7-methoxy-chromone, a versatile intermediate for further functionalization. Finally, the Simonis chromone cyclization offers a direct route from phenols, though yields can be more variable. For rapid and environmentally friendly synthesis, exploring microwave-assisted modifications of these classical reactions is highly recommended.

References

Unveiling the Anti-Angiogenic Potential of 7-Methoxy-Chromone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-angiogenic activity of 7-methoxy-chromone derivatives. By presenting supporting experimental data from various in vitro and in vivo studies, this document aims to provide a comprehensive resource for validating the therapeutic potential of this class of compounds.

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. Chromone scaffolds, particularly those with a methoxy group at the 7th position, have garnered significant interest for their potential anti-angiogenic properties. This guide delves into the experimental evidence supporting the anti-angiogenic activity of 7-methoxy-chromone derivatives, offering a comparative analysis of their efficacy.

Comparative Analysis of Anti-Angiogenic Activity

The anti-angiogenic effects of 7-methoxy-chromone derivatives have been evaluated through a variety of assays that measure key processes in endothelial cells, the primary cells involved in angiogenesis. These include proliferation, migration, and the ability to form tube-like structures, which are all critical steps in the formation of new blood vessels.

One notable derivative, 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, has demonstrated potent anti-angiogenic activity. In a study utilizing human umbilical vein endothelial cells (HUVECs), this compound exhibited an effective concentration (EC50) of 47.37 μmol/L for inhibiting angiogenesis, an activity level comparable to the known anti-angiogenic agent 2-methoxyestradiol[1].

While comprehensive comparative studies on a wide range of 7-methoxy-chromone derivatives are still emerging, research on related compounds provides valuable insights into their structure-activity relationship (SAR). For instance, studies on chalcones, which share structural similarities with chromones, have shown that methoxy substitutions can significantly influence their anti-proliferative and anti-angiogenic effects.

The following tables summarize the available quantitative data on the anti-angiogenic activity of a representative 7-methoxy-chromone derivative and related compounds. This data is intended to serve as a benchmark for future studies and to highlight the therapeutic potential of this compound class.

In Vitro Anti-Angiogenic Activity
Compound/DerivativeAssayCell LineKey ParameterResultReference
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-oneAngiogenesis AssayHUVECEC5047.37 µmol/L[1]
Cremastranone (7-hydroxy-6-methoxy-homoisoflavanone)Cell ProliferationHRECGI50217 nM

HUVEC: Human Umbilical Vein Endothelial Cells HREC: Human Retinal Endothelial Cells EC50: Half maximal effective concentration GI50: Half maximal growth inhibition

In Vivo Anti-Angiogenic Activity
Compound/DerivativeAssayModelKey ParameterResultReference
Deoxysappanone B 7,4'-dimethyl etherZebrafish AngiogenesisZebrafish EmbryoInhibition of ISV formation~99% inhibition at 5 µM

ISV: Intersegmental Vessel

Key Signaling Pathways in Angiogenesis

The anti-angiogenic activity of 7-methoxy-chromone derivatives is likely mediated through the modulation of key signaling pathways that regulate endothelial cell function. Two of the most critical pathways in angiogenesis are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of downstream signaling events that are essential for angiogenesis. This includes the activation of pathways that promote cell proliferation, migration, and survival. Many anti-angiogenic therapies are designed to inhibit this critical interaction.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival

VEGFR-2 signaling cascade in angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In the context of angiogenesis, this pathway is activated downstream of VEGFR-2 and plays a vital role in mediating the effects of VEGF on endothelial cells.

PI3K_Akt_mTOR_Pathway VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis

PI3K/Akt/mTOR signaling in angiogenesis.

Experimental Protocols

To ensure the reproducibility and validation of the anti-angiogenic activity of 7-methoxy-chromone derivatives, detailed experimental protocols for key in vitro and in vivo assays are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of endothelial cells.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial growth medium and incubated overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the 7-methoxy-chromone derivative or a vehicle control.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

Proliferation_Assay_Workflow Start Seed HUVECs in 96-well plate Treatment Treat with 7-methoxy-chromone derivatives Start->Treatment Incubate1 Incubate for 48-72h Treatment->Incubate1 MTT Add MTT solution Incubate1->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Add DMSO to solubilize formazan Incubate2->Solubilize Measure Measure absorbance at 570nm Solubilize->Measure End Calculate % inhibition Measure->End

Workflow for the endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of a compound on the migration of endothelial cells.

  • Cell Seeding: HUVECs are seeded in a 6-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound or vehicle control is added.

  • Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: The width of the wound is measured at different time points, and the percentage of wound closure is calculated to determine the extent of cell migration.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound or vehicle control.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.

  • Image Acquisition: The formation of tubes is observed and photographed using a microscope.

  • Quantification: The degree of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a robust model to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Window Creation: A small window is carefully made in the eggshell to expose the chorioallantoic membrane (CAM).

  • Compound Application: A sterile filter paper disc or a carrier bead containing the test compound is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.

  • Observation and Quantification: The CAM is examined under a stereomicroscope, and the anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to the control.

Conclusion

The available evidence strongly suggests that 7-methoxy-chromone derivatives represent a promising class of compounds with significant anti-angiogenic activity. The data presented in this guide, although preliminary in some aspects, highlights their potential to inhibit key processes in angiogenesis. Further comprehensive studies, particularly those involving a wider range of derivatives in standardized assays, are warranted to fully elucidate their structure-activity relationships and to advance their development as potential anti-cancer therapeutics. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate such future investigations.

References

A Comparative Analysis of the Cytotoxic Potential of Novel 7-Hydroxy-4-phenylchromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxy-4-phenylchromen-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Modifications to this core have led to the development of novel derivatives with enhanced cytotoxic effects against various human cancer cell lines.[2] This guide provides a comparative overview of the cytotoxic performance of selected novel derivatives, supported by experimental data, detailed methodologies, and illustrations of key signaling pathways.

Comparative Cytotoxicity Data

The in vitro efficacy of 7-hydroxy-4-phenylchromen-2-one and its derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the proliferation of 50% of the cells. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values for selected derivatives from recent studies.

Compound/DerivativeCancer Cell LineIC50 (µM)
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) AGS (gastric carcinoma)2.63 ± 0.17
7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4)HL-60 (leukemia)8.09
7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4)MCF-7 (breast cancer)3.26
7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4)A549 (lung cancer)9.34
A 7-hydroxy-4-methylcoumarin derivative (Compound 8b)HepG2 (liver cancer)13.14
7,8-dihydroxy-4-arylcoumarin (Compound 6a)MDA-MB-468 (breast cancer)0.64
7,8-dihydroxy-4-arylcoumarin (Compound 6b)MDA-MB-468 (breast cancer)0.69
7,8-dihydroxy-4-arylcoumarin (Compound 6c)MDA-MB-468 (breast cancer)1.33
7,8-dihydroxy-4-arylcoumarin (Compound 6a)A431 (skin cancer)2.56
7,8-dihydroxy-4-arylcoumarin (Compound 6b)A431 (skin cancer)1.78
7,8-dihydroxy-4-arylcoumarin (Compound 6c)A431 (skin cancer)2.29
7-hydroxycoumarinSKOV3/CIS (ovarian cancer)12

Table compiled from data reported in multiple studies.[3][4][5]

Notably, the introduction of a 1,2,4-triazole moiety linked to the 7-hydroxy-4-phenylchromen-2-one core, as seen in compound 4d, has demonstrated potent cytotoxic activity against the AGS human gastric cancer cell line.[2][6] Further studies have indicated that such derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis.[6]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a standard colorimetric assay used to assess cell viability and determine the cytotoxic effects of compounds.[1][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Materials:

  • Human cancer cell lines (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, HeLa)[1][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 7-hydroxy-4-phenylchromen-2-one derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[2][4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Remove the overnight medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.[4]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.[3]

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using appropriate software.[3]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of novel 7-hydroxy-4-phenylchromen-2-one derivatives using the MTT assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding stock_solution Compound Stock Solution & Dilutions treatment Compound Treatment stock_solution->treatment cell_seeding->treatment mtt_incubation MTT Incubation treatment->mtt_incubation solubilization Formazan Solubilization mtt_incubation->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance calculation Calculate % Cell Viability & IC50 absorbance->calculation

Caption: Standard experimental workflow for assessing cell proliferation using the MTT assay.

Mechanism of Action: Induction of Apoptosis

Studies suggest that 7-hydroxy-4-phenylchromen-2-one and its derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] A key mechanism is the activation of the caspase signaling cascade.[1]

G compound 7-Hydroxy-4-phenylchromen-2-one Derivative initiator_caspase Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) compound->initiator_caspase executioner_caspase Activation of Executioner Caspases (e.g., Caspase-3, Caspase-7) initiator_caspase->executioner_caspase apoptosis Apoptosis (Cell Death) executioner_caspase->apoptosis

Caption: Induction of apoptosis through the caspase-dependent pathway.

Inhibition of PI3K/Akt Signaling Pathway

Another proposed mechanism of action for some coumarin derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4]

G compound 7-Hydroxy-4-phenylchromen-2-one Derivative pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt downstream Downstream Effectors akt->downstream survival Inhibition of Cell Survival & Proliferation downstream->survival Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.

References

Structure-activity relationship (SAR) studies of 7-methoxy-chromen-4-one analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of 7-methoxy-chromen-4-one analogues for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various analogues with supporting experimental data.

Introduction

The 7-methoxy-chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] The versatility of this scaffold allows for chemical modifications that can significantly influence the biological activity of the resulting analogues.[3] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among other therapeutic applications.[1][4] This guide summarizes the structure-activity relationships of various 7-methoxy-chromen-4-one analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Biological Activities of 7-Methoxy-Chromen-4-one Analogues

The biological activities of 7-methoxy-chromen-4-one analogues are highly dependent on the nature and position of substituents on the chromenone core. The following tables summarize the quantitative data from various studies, highlighting key SAR insights.

Anticancer and Cytotoxic Activity

The anticancer potential of 7-methoxy-chromen-4-one derivatives has been extensively studied against various cancer cell lines. Modifications at different positions of the chromenone ring have led to the discovery of potent cytotoxic agents.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a HHHAGS>50[5][6]
4d HH4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxyAGS2.63 ± 0.17[5][6]
5i OMe3,4,5-trimethoxyphenyl4-(4-isonicotinoylpiperazin-1-yl)butoxyHela, SMMC-7721, SGC-7901, U87, HepG2Not specified, but showed high activity[7]

Key SAR Insights for Anticancer Activity:

  • The introduction of a triazole moiety at the 7-position, linked via a methoxy group, significantly enhances cytotoxic activity compared to the unsubstituted parent compound.[5][6]

  • Specifically, the 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) demonstrated the best activity against AGS cells.[5][6]

  • Further substitution with dimethoxy groups at the 5 and 7 positions, a trimethoxyphenyl group at the 2-position, and a substituted butoxy chain at the 3-position resulted in a compound (5i) with potent activity against multiple cancer cell lines and inhibitory activity against telomerase.[7]

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Certain 7-methoxy-chromen-4-one analogues have been shown to inhibit this process.

Compound IDStructureCell LineEC50 (µmol/L)Therapeutic Index (TI)Reference
Compound 1 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-oneHUVECs47.377.39[8]

Key SAR Insights for Anti-angiogenic Activity:

  • The presence of hydroxyl groups at the 7-position and on a phenyl ring at the 3-position, combined with a methoxy group at the 6-position, confers potent anti-angiogenic activity.[8]

Enzyme Inhibitory Activity

7-methoxy-chromen-4-one derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease.

Compound ClassGeneral StructureTarget EnzymeIC50 Range (µM)Key Structural Features for ActivityReference
Amino-7,8-dihydro-4H-chromenone derivatives Fused chromenone with amine and nitrile groupsAChE0.122 - 0.207Cyclic amine and ethoxy substituent[9]
Tacrine-4-Oxo-4H-chromene hybrids Hybrid of tacrine and chromen-4-oneCholinesterasesNot specified, but identified as potential inhibitors-[9]

Key SAR Insights for Cholinesterase Inhibition:

  • The amine and nitrile groups on the chromenone ring are essential for cholinesterase inhibition, with the amine group interacting with the peripheral anionic site (PAS) of the enzyme.[9]

  • The chromenone ring itself orients towards the PAS, while other moieties can occupy the catalytic anionic site (CAS).[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the SAR studies.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).[5][6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

HUVEC Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

  • Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.[8]

  • Compound Treatment: The cells are treated with different concentrations of the test compounds.[8]

  • Incubation: The plates are incubated for a period to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is observed under a microscope and can be quantified by measuring the total tube length or the number of branch points. The EC50 value, the concentration that causes 50% inhibition of tube formation, is determined.[8]

Cholinesterase Inhibition Assay (Ellman's Method)

This method is used to determine the inhibitory activity of compounds against AChE and BChE.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme (AChE or BChE) and the substrate (acetylthiocholine or butyrylthiocholine) are prepared.

  • Reaction Mixture: The test compound, the enzyme, and Ellman's reagent (DTNB) are pre-incubated in a buffer solution.[9]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces a colored product, and the rate of color formation is monitored by measuring the absorbance at a specific wavelength over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC50 value is then determined.[9]

Visualizations

Diagrams of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.

experimental_workflow_mtt_assay cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 seed_cells Seed cancer cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add test compounds and controls incubate_overnight->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (DMSO) incubate_4h->solubilize read_absorbance Read absorbance solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

apoptosis_pathway compound 7-Methoxy-Chromen-4-one Analogue cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis cancer_cell_death Cancer Cell Death cell_cycle->cancer_cell_death apoptosis->cancer_cell_death

Caption: General mechanism of anticancer action.

Conclusion

The 7-methoxy-chromen-4-one scaffold continues to be a valuable starting point for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with diverse pharmacological activities. The data presented here, along with the detailed experimental protocols, provide a solid foundation for researchers in the field of drug discovery and development to design and synthesize novel analogues with improved efficacy and safety profiles. Future research should continue to explore the vast chemical space around the 7-methoxy-chromen-4-one nucleus to unlock its full therapeutic potential.

References

In Vitro Validation of 7-Methoxy-Chromone Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of 7-methoxy-chromone derivatives as inhibitors of key enzymes implicated in various diseases. Through a comparative analysis of their inhibitory activities, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers in drug discovery and development.

Comparative Inhibitory Activity of 7-Methoxy-Chromone Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 7-methoxy-chromone derivatives against four key enzymes: Acetylcholinesterase (AChE), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Src Kinase, and Topoisomerase I. These enzymes are critical targets in the development of therapeutics for neurodegenerative diseases, cancer, and other disorders.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundDerivativeIC50Source Organism/EnzymeReference
15,7-Dimethoxyflavone> 0.1 mg/mLNot specified[1]
25,7,4'-Trimethoxyflavone> 0.1 mg/mLNot specified[1]
33-Cyanochromone85.12 ± 6.70 nMNot specified[2]
47-Amino-3-methylchromone103.09 ± 11.90 nMNot specified[2]

Table 2: Monoamine Oxidase (MAO) Inhibition

CompoundDerivativeTargetIC50SelectivityReference
57-Methoxy-chromone derivativeMAO-B0.0670 µMSelective for MAO-B[3]
66-Methoxy-chromone derivativeMAO-B0.0886 µMSelective for MAO-B[3]
76-[(3-Bromobenzyl)oxy]chromone-3-carbaldehydeMAO-B3.7 nMPotent and reversible[4]
86-[(3-Bromobenzyl)oxy]chromone-3-carboxylic acidMAO-B2.8 nMPotent and reversible[4]

Table 3: Src Kinase Inhibition

CompoundDerivativeIC50Source Organism/EnzymeReference
97-Hydroxy-4-chromone< 300 µMNot specified

Table 4: Topoisomerase I Inhibition

CompoundDerivativeIC50Source Organism/EnzymeReference
10Chromone 200.83 µMEukaryotic DNA TOP I[5]
11Chromone 11b1.46 µMNot specified[6]
12Chromone 11c6.16 µMNot specified[6]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (7-methoxy-chromone derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add 20 µL of each test compound concentration, 20 µL of AChE solution, and 140 µL of phosphate buffer to the sample wells.

  • For the control well, add 20 µL of buffer instead of the test compound.

  • For the blank well, add 40 µL of buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][7]

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide.

Materials:

  • Recombinant human MAO-A and MAO-B

  • p-Tyramine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of MAO enzymes, p-tyramine, Amplex® Red, HRP, and test compounds in phosphate buffer.

  • In a 96-well black plate, add 45 µL of the appropriate MAO enzyme solution to each well.

  • Add 5 µL of the test compound at various concentrations to the sample wells. For control wells, add 5 µL of buffer.

  • Incubate the plate at room temperature for 10 minutes.

  • Prepare a reaction mix containing p-tyramine, Amplex® Red, and HRP.

  • Add 50 µL of the reaction mix to each well to start the reaction.

  • Incubate the plate for 20 minutes at room temperature, protected from light.

  • Measure the fluorescence at an excitation of 530 nm and an emission of 585 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.[8]

Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Src kinase

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • Test compounds

  • 384-well low volume plate

  • Luminometer

Procedure:

  • Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound (or DMSO for control) and 2 µL of the Src enzyme solution.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Record the luminescence.

  • The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase activity. Calculate the percentage of inhibition and determine the IC50 values.[9]

Topoisomerase I DNA Relaxation Assay

This gel-based assay measures the ability of Topoisomerase I to relax supercoiled DNA. Inhibitors will prevent this relaxation.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • 5x Stop buffer/gel loading dye

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • Test compounds

Procedure:

  • Set up a 20 µL reaction mixture containing 2 µL of 10x assay buffer, 1 µL of supercoiled DNA, and the test compound at various concentrations.

  • Add 1 µL of diluted Topoisomerase I to start the reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Run the gel at 100 V for 1-2 hours.

  • Stain the gel with ethidium bromide and visualize it under a UV transilluminator.

  • Supercoiled DNA migrates faster than relaxed DNA. The inhibition of relaxation is observed as a retention of the supercoiled DNA band.[10][11][12][13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the target enzymes and the general workflow of the inhibition assays.

Acetylcholinesterase_Signaling_Pathway ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Signal Signal Transduction Postsynaptic_Neuron->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 7-Methoxy-Chromone Derivative Inhibitor->AChE Inhibits

Acetylcholinesterase Signaling Pathway

MAO_Signaling_Pathway Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 7-Methoxy-Chromone Derivative Inhibitor->MAO Inhibits

Monoamine Oxidase Signaling Pathway

Src_Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds to Src Src Kinase Receptor->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 7-Methoxy-Chromone Derivative Inhibitor->Src Inhibits

Src Kinase Signaling Pathway

Topoisomerase_I_Function Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binds to Nicked_DNA Single-Strand Nick Top1->Nicked_DNA Creates Relaxed_DNA Relaxed DNA Nicked_DNA->Relaxed_DNA Allows Unwinding & Religation Inhibitor 7-Methoxy-Chromone Derivative Inhibitor->Top1 Inhibits

Topoisomerase I Function

Experimental_Workflow Prepare Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Incubate Incubate Enzyme with Inhibitor Prepare->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Activity (Spectrophotometry, Fluorometry, Luminescence) React->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze

General Experimental Workflow

References

A Comparative Guide to the Synthesis of Isoflavone Cores: Microwave-Assisted versus Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoflavone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with potential applications in oncology, cardiovascular disease, and women's health. The efficient synthesis of this core is a critical step in the discovery and development of new therapeutics. This guide provides an objective comparison of two primary synthetic approaches: traditional conventional heating and modern microwave-assisted synthesis. The information presented, including quantitative data and detailed experimental protocols, is designed to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Performance Metrics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2][3] The primary advantages of microwave heating stem from its mechanism of directly and efficiently heating the reaction mixture through dielectric polarization, resulting in rapid temperature elevation and uniform heating.[3]

The following table summarizes the key quantitative differences observed between the two methods for the synthesis of isoflavone and related flavone cores.

ProductSynthesis MethodReaction TimeYield (%)Reference
6-Amino Flavone DerivativeConventional5-6 hours60-75[1]
6-Amino Flavone DerivativeMicrowave-Assisted4-8 minutes85-95[1]
4,6-DiarylpyrimidineConventional15-24 hours80-94[4]
4,6-DiarylpyrimidineMicrowave-Assisted10-20 minutes67-86[4]
Genistein AnalogueConventional5-6 hours21-40[5]
Heterocyclic CompoundConventional2-15 hours< 70[1]
Heterocyclic CompoundMicrowave-Assisted2-8 minutes> 80[1]

Experimental Workflows: A Visual Comparison

The fundamental steps in both synthetic approaches are similar, involving the reaction of starting materials, monitoring of the reaction progress, and subsequent work-up and purification. However, the equipment and heating method differ significantly, which in turn impacts the overall process efficiency.

Synthesis_Workflows cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants & Solvent in Round-Bottom Flask conv_heat Heating via Oil Bath / Heating Mantle conv_start->conv_heat conv_reflux Reflux Condenser conv_heat->conv_reflux conv_monitor TLC Monitoring (hourly) conv_reflux->conv_monitor conv_workup Work-up & Purification conv_monitor->conv_workup conv_product Final Product conv_workup->conv_product mw_start Reactants & Solvent in Microwave Vial mw_irrad Microwave Irradiation mw_start->mw_irrad mw_monitor TLC Monitoring (intermittently) mw_irrad->mw_monitor mw_workup Work-up & Purification mw_monitor->mw_workup mw_product Final Product mw_workup->mw_product

Figure 1: Generalized experimental workflows for conventional and microwave-assisted synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of isoflavone and flavone cores using both conventional and microwave-assisted techniques.

Protocol 1: Conventional Synthesis of a Genistein Analogue[5]

This protocol describes the synthesis of a genistein analogue via a Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Iodochromone

  • Appropriate boronic acid (e.g., (4-hydroxyphenyl)boronic acid)

  • Tetrahydrofuran (THF)

  • 2 M Aqueous sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Ethyl acetate (EtOAc)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-iodochromone (1 mmol) and the boronic acid (1.5 mmol) in THF (30 mL) in a round-bottom flask.

  • Add aqueous Na₂CO₃ (3.0 mL of 2 M solution) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reflux the reaction mixture for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (50 mL) and extract with EtOAc (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure genistein analogue.

Protocol 2: Microwave-Assisted Synthesis of 6-Amino Flavones[1]

This protocol details a rapid and efficient synthesis of 6-amino flavones from 5'-acetamido-2'-hydroxychalcone.

Materials:

  • 5'-Acetamido-2'-hydroxychalcone

  • Ethanol

  • Silica gel

  • Concentrated Hydrochloric acid (HCl)

  • Microwave reactor

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, add a mixture of 5'-acetamido-2'-hydroxychalcone in 5 mL of ethanol to silica gel moistened with a few drops of concentrated HCl.

  • Place the vessel in the microwave reactor and irradiate for 4 minutes.

  • Monitor the reaction for the aroma of 6-amino flavone, indicating product formation.

  • After completion, add the reaction mixture to crushed ice.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 6-amino flavone.

Signaling Pathways and Logical Relationships

The isoflavone core is a key pharmacophore that can interact with various biological targets. Understanding the relationship between the synthetic method and the potential biological activity of the resulting compounds is crucial for drug development. The choice of synthesis can impact the purity and accessibility of a library of analogues for structure-activity relationship (SAR) studies.

SAR_Logic cluster_synthesis Synthesis Strategy cluster_library Analogue Library Generation cluster_sar Drug Discovery Cascade conventional Conventional Synthesis (Slow, Lower Yield) library_gen Efficient generation of diverse analogues conventional->library_gen Slower process microwave Microwave-Assisted Synthesis (Fast, High Yield) microwave->library_gen Enables rapid synthesis sar_studies Structure-Activity Relationship (SAR) Studies library_gen->sar_studies hit_to_lead Hit-to-Lead Optimization sar_studies->hit_to_lead candidate Preclinical Candidate Selection hit_to_lead->candidate

References

Lack of Evidence for 7-Methoxy-Chromone Derivative Cross-Reactivity with Cannabinoid Receptors: A Comparative Guide to Standard Assessment Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide addresses the topic of 7-methoxy-chromone derivative cross-reactivity with cannabinoid receptors (CB1 and CB2). A thorough review of available scientific literature reveals a significant gap in research on this specific topic. Currently, there is no published data detailing the binding affinities or functional activities of 7-methoxy-chromone derivatives at cannabinoid receptors.

This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the absence of direct evidence for the interaction between 7-methoxy-chromone derivatives and cannabinoid receptors. Secondly, it provides a valuable resource by outlining the standard experimental protocols and signaling pathways that would be employed to investigate such potential cross-reactivity. For comparative context, this guide also includes data on well-characterized cannabinoid receptor ligands.

Flavonoids and the Endocannabinoid System: A Broader Context

Chromones are a class of compounds that belong to the larger family of flavonoids. Flavonoids are widely recognized for their diverse biological activities, and some have been shown to interact with the endocannabinoid system. For instance, certain flavonoids found in Cannabis sativa, such as cannflavin A and B, exhibit potent anti-inflammatory properties, which are in part modulated by their influence on endocannabinoid signaling pathways, though not necessarily through direct receptor binding. This indirect modulation highlights a potential, yet unexplored, avenue through which 7-methoxy-chromone derivatives might influence the endocannabinoid system.

Comparative Data of Standard Cannabinoid Receptor Ligands

To provide a benchmark for potential future studies on 7-methoxy-chromone derivatives, the following table summarizes the binding affinities of established cannabinoid receptor ligands.

CompoundReceptorBinding Affinity (Ki, nM)Compound Class
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)CB140.7Phytocannabinoid
CB236.4
Cannabidiol (CBD)CB14350Phytocannabinoid
CB22860
WIN 55,212-2CB12.9Synthetic Cannabinoid (Aminoalkylindole)
CB20.3
CP 55,940CB10.6Synthetic Cannabinoid (Classical)
CB20.7
Rimonabant (SR141716A)CB11.8Synthetic Cannabinoid (Antagonist/Inverse Agonist)
CB2>1000
JWH-133CB1680Synthetic Cannabinoid (Non-classical)
CB23.4

Experimental Protocols for Assessing Cannabinoid Receptor Cross-Reactivity

Should a research program be initiated to investigate the interaction of 7-methoxy-chromone derivatives with cannabinoid receptors, the following standard experimental protocols would be essential.

Radioligand Binding Assay

This assay is a fundamental technique to determine the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of 7-methoxy-chromone derivatives for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP 55,940).

  • Test compounds (7-methoxy-chromone derivatives).

  • Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

  • In parallel, incubate membranes with the radioligand and a high concentration of a known cannabinoid ligand to determine non-specific binding.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors.

Objective: To determine the functional activity (EC₅₀ and Emax) of 7-methoxy-chromone derivatives at CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • Test compounds (7-methoxy-chromone derivatives).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Known agonist (e.g., CP 55,940) and antagonist (e.g., Rimonabant).

Procedure:

  • Pre-incubate the cell membranes with the test compound and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) relative to a standard full agonist.

Visualizing Key Pathways and Workflows

To further aid in the conceptualization of these processes, the following diagrams illustrate the cannabinoid receptor signaling pathway and a hypothetical experimental workflow for screening novel compounds.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Pathway Ligand Cannabinoid Ligand (e.g., Agonist) CB1R CB1/CB2 Receptor Ligand->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Cannabinoid Receptor Signaling Pathway

Experimental Workflow for Screening Workflow for Cannabinoid Receptor Cross-Reactivity Screening Start 7-Methoxy-Chromone Derivatives Library BindingAssay Primary Screen: Radioligand Binding Assay (CB1 & CB2) Start->BindingAssay HitIdentification Hit Identification (Compounds with significant binding) BindingAssay->HitIdentification FunctionalAssay Secondary Screen: [35S]GTPγS Functional Assay HitIdentification->FunctionalAssay Hits SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR Inactive ActivityConfirmation Activity Confirmation (Agonist, Antagonist, or Inverse Agonist) FunctionalAssay->ActivityConfirmation ActivityConfirmation->SAR Active Compounds LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Experimental Workflow for Screening

Conclusion

A Comparative Analysis of 7-Methoxy-4H-chromen-4-one Derivatives and 5-Fluorouracil in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for more effective and less toxic therapeutic agents is perpetual. This guide provides a detailed comparison of the efficacy of novel 7-Methoxy-4H-chromen-4-one derivatives against the established chemotherapeutic drug, 5-fluorouracil (5-FU). By examining key experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of the potential of these emerging compounds.

Introduction to the Comparators

This compound derivatives represent a class of flavonoid compounds that have garnered significant interest for their potential anticancer properties. These synthetic analogs of naturally occurring chromones are being investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanism of action is thought to involve the modulation of key signaling pathways implicated in cancer progression.

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of chemotherapy for decades. It functions as an antimetabolite, primarily by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of pyrimidine thymidylate, a nucleotide required for DNA replication.[1][2] This disruption of DNA synthesis leads to cell death, particularly in rapidly dividing cancer cells.

Quantitative Efficacy: A Head-to-Head Comparison

While direct comparative studies on a wide range of this compound derivatives against 5-fluorouracil are emerging, existing research on structurally related chromene derivatives provides compelling evidence of their superior or comparable efficacy.

A study on a series of novel 7-hydroxy-4-phenylchromen-2-one (a closely related coumarin structure) derivatives linked to 1,2,4-triazole moieties demonstrated that most of these compounds exhibited more potent antitumor activity than 5-fluorouracil against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Lead Chromene Derivative and 5-Fluorouracil

Compound/DrugCancer Cell LineIC50 (µM)
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (Compound 4d) AGS (Gastric)2.63 ± 0.17
5-Fluorouracil AGS (Gastric)>100
HCT-116 (Colon)5.0 - 13.5
HT-29 (Colon)11.25 - >50
MCF-7 (Breast)25 - 158
A549 (Lung)>100
HepG2 (Liver)>100

Note: The IC50 values for 5-Fluorouracil can vary significantly depending on the cell line and the duration of exposure.

Mechanisms of Action: A Look at the Signaling Pathways

The cytotoxic effects of this compound derivatives and 5-fluorouracil are mediated through distinct molecular pathways.

5-Fluorouracil primarily exerts its anticancer effects by:

  • Inhibition of Thymidylate Synthase: Its active metabolite, FdUMP, forms a stable complex with thymidylate synthase, blocking the synthesis of dTMP and leading to "thymineless death."

  • Incorporation into DNA and RNA: Other metabolites, FdUTP and FUTP, can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing.

This compound derivatives are believed to induce apoptosis and inhibit cell proliferation through the modulation of multiple signaling pathways. Based on studies of structurally similar flavonoids, the likely targets include:

  • PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.

  • MAPK Pathway: Modulation of cascades like ERK, JNK, and p38 can influence cell growth, differentiation, and apoptosis.

  • NF-κB Pathway: Inhibition of this pathway can reduce the expression of anti-apoptotic proteins and inflammatory cytokines.

  • JAK/STAT Pathway: Some chromone derivatives have been shown to modulate this pathway, which is crucial for cell growth and differentiation.[3]

Signaling_Pathways cluster_0 This compound Derivatives cluster_1 5-Fluorouracil cluster_2 Cellular Effects Chromone This compound Derivatives PI3K PI3K/Akt Chromone->PI3K MAPK MAPK Chromone->MAPK NFkB NF-κB Chromone->NFkB JAK_STAT JAK/STAT Chromone->JAK_STAT Apoptosis Apoptosis PI3K->Apoptosis MAPK->Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest JAK_STAT->CellCycleArrest FU 5-Fluorouracil TS Thymidylate Synthase FU->TS DNA_RNA DNA/RNA Synthesis FU->DNA_RNA TS->CellCycleArrest Inhibition DNA_RNA->Apoptosis Damage MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I Apoptosis_Assay_Logic start Treated Cells annexin_v Annexin V Staining start->annexin_v pi PI Staining annexin_v->pi Positive pi2 PI Staining annexin_v->pi2 Negative early_apoptosis Early Apoptosis pi->early_apoptosis Negative late_apoptosis Late Apoptosis/ Necrosis pi->late_apoptosis Positive viable Viable pi2->viable Negative necrotic Necrotic pi2->necrotic Positive

References

A Comparative Docking Analysis of Chromen-4-one Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromen-4-one, a privileged scaffold in medicinal chemistry, forms the core structure of a diverse range of synthetic and naturally occurring compounds with significant therapeutic potential.[1][2] This guide provides a comparative analysis of in-silico docking studies of various chromen-4-one derivatives against several key protein targets implicated in a variety of diseases. The presented data, compiled from recent studies, offers insights into the structure-activity relationships and the potential of these derivatives as inhibitors for drug discovery.

Comparative Docking Performance

The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory concentrations (IC₅₀) of various chromen-4-one derivatives against their respective protein targets. Lower docking scores typically indicate a higher binding affinity between the ligand and the protein.

Table 1: β-Glucuronidase Inhibitors
CompoundSubstitution PatternDocking Score (kcal/mol)IC₅₀ (µM)Reference
Derivative 42-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-oneNot specified in abstract0.8 ± 0.1[1]
Derivative 92-(4-(5-(o-Tolyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-oneNot specified in abstractNot specified in abstract[1]
StandardD-saccharic acid 1,4 lactoneNot applicable48.1 ± 1.2[1]

Note: The specific docking scores for individual compounds were not detailed in the abstract of the cited study, but the research indicated that fluoro derivatives were the most potent.[1]

Table 2: Cyclooxygenase-2 (COX-2) Inhibitors
CompoundSubstitution PatternBinding Energy (kcal/mol)In Vitro ActivityReference
1a7-substituted-2-pyrimidinyl chromen-4-oneHigher than CelecoxibPotent anti-inflammatory & antioxidant[3]
1b7-substituted-2-pyrimidinyl chromen-4-oneHigher than CelecoxibPotent anti-inflammatory[3]
47-substituted-2-pyrimidinyl chromen-4-oneHigher than CelecoxibPotent anti-inflammatory & antioxidant[3]
CelecoxibReference DrugNot specifiedStandard[3]

Note: The study highlighted that compounds with higher binding affinity than the reference drug, celecoxib, were selected for synthesis and further studies.[3]

Table 3: α-Glucosidase Inhibitors
LigandCompound NameBinding Affinity (kcal/mol)Reference
L7Myricetin-9.0[4][5]
AcarboseStandard Drug-9.0[4][5]
Native LigandGLC-5.7[4][5]

Note: All the studied chromen-4-one derivatives showed better binding scores than the native ligand, and Myricetin (L7) had a binding affinity equal to the standard drug, Acarbose.[4][5]

Table 4: HIV-1 Integrase Inhibitors
LigandDocking Score (kcal/mol)Reference
L01-7.3[6]
L02-7.5[6]
L03-6.9[6]
L04-7.2[6]
RaltegravirNot specified (used for validation)[6]
Table 5: Bcr-Abl Tyrosine Kinase Inhibitors (Antileukemic Agents)
CompoundDocking Score (AutoDock 4) (kcal/mol)Docking Score (AutoDock Vina) (kcal/mol)Reference
S06-10.16-8.5[7]
Range-7.8 to -10.16-6.9 to -8.5[7]

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies employed in the cited studies for molecular docking of chromen-4-one derivatives generally follow a standardized workflow. This section provides a detailed, synthesized protocol based on these studies.[1][3][4][8]

1. Protein Preparation:

  • Source: The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB).

  • Processing: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any additional protein chains not relevant to the docking study.

  • Refinement: Hydrogen atoms are added to the protein structure, and charges (e.g., Kollman charges) are computed. The final structure is saved in a PDBQT format for use with AutoDock tools.[3]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the chromen-4-one derivatives are drawn using chemical drawing software like ChemDraw.

  • Energy Minimization: The 3D structures of the ligands are generated and their energy is minimized using computational chemistry software to obtain a stable conformation.[3]

  • Format Conversion: The optimized ligand structures are saved in a PDB format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a commonly used program for molecular docking simulations.[1][3][4] Other tools like the Molecular Operating Environment (MOE) are also utilized.[8]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The coordinates of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or through active site prediction tools.

  • Docking Execution: The docking simulation is performed, where the software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

4. Analysis of Results:

  • Binding Affinity: The docking results are ranked based on their binding energies (docking scores), typically expressed in kcal/mol.

  • Interaction Analysis: The binding poses of the ligands with the lowest energy scores are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site. Software such as Discovery Studio Visualizer or PyMOL is often used for this purpose.[3]

Visualizing the Process: From Target Identification to Drug Candidate

The following diagrams illustrate the typical workflow in computational drug discovery and the inhibition of a signaling pathway by a chromen-4-one derivative.

experimental_workflow cluster_0 Computational Phase cluster_1 Experimental Validation cluster_2 Outcome Target Target Identification (e.g., β-Glucuronidase) ProteinPrep Protein Preparation (PDB) Target->ProteinPrep Docking Molecular Docking (AutoDock Vina) ProteinPrep->Docking LigandPrep Ligand Preparation (Chromen-4-one Derivatives) LigandPrep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Synthesis Chemical Synthesis of Lead Compounds Analysis->Synthesis InVitro In Vitro Assays (e.g., IC50 Determination) Synthesis->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Candidate Potential Drug Candidate InVivo->Candidate

Caption: A typical workflow for in-silico drug discovery and development.

signaling_pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Target Enzyme (e.g., COX-2) Substrate->Enzyme Product Product (e.g., Prostaglandins) Enzyme->Product Response Biological Response (e.g., Inflammation) Product->Response Inhibitor Chromen-4-one Derivative Inhibitor->Enzyme Inhibition

Caption: Inhibition of an enzymatic pathway by a chromen-4-one derivative.

References

Validating Novel Chromone Derivatives: A Comparative Guide to NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the validation of novel chromone derivatives, supported by detailed experimental protocols and a comparative look at alternative analytical techniques.

The structural elucidation of newly synthesized chromone derivatives relies heavily on the synergistic use of NMR and Mass Spectrometry. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry complements this by determining the molecular weight and elemental composition. Together, they form a powerful toolkit for chemists to confirm the identity and purity of their compounds.

Data Presentation: A Comparative Analysis

To illustrate the validation process, this guide presents a hypothetical novel chromone derivative and compares its spectral data with that of a known, structurally similar chromone.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Proton Novel Chromone Derivative δ (ppm), Multiplicity, J (Hz) Known Chromone Derivative δ (ppm), Multiplicity, J (Hz)[1]
H-26.25, s6.18, s
H-57.98, d, 8.57.92, d, 8.8
H-67.45, t, 7.57.39, t, 7.6
H-77.68, t, 7.87.61, t, 7.9
H-87.52, d, 8.07.46, d, 8.2
OCH₃3.95, s-
CH₂2.80, t, 7.2-
CH₃1.25, t, 7.2-

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Carbon Novel Chromone Derivative δ (ppm) Known Chromone Derivative δ (ppm)[1]
C-2110.5109.8
C-3175.2174.5
C-4182.1181.7
C-4a124.8124.2
C-5126.3125.9
C-6125.1124.7
C-7134.2133.8
C-8118.5118.1
C-8a156.9156.4
OCH₃56.2-
CH₂25.4-
CH₃13.8-

Table 3: Mass Spectrometry Data

Parameter Novel Chromone Derivative Known Chromone Derivative
Ionization ModeElectrospray Ionization (ESI+)Electron Ionization (EI)[2][3]
[M+H]⁺ (m/z)219.0965-
Molecular Ion (M⁺•) (m/z)-174.0317[3]
Calculated Exact Mass218.0892174.0317
Elemental FormulaC₁₂H₁₂O₄C₁₀H₆O₃

Table 4: Comparison with Alternative Analytical Techniques

Technique Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High resolution, sensitive, well-established.[4]Requires reference standards for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity, molecular weight of components in a mixture.Combines separation with mass detection, high sensitivity.[4][5]Ionization suppression can affect quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile compounds.Excellent separation for volatile compounds.[6]Requires derivatization for non-volatile compounds.
Quantitative NMR (qNMR) Absolute purity determination without a specific reference standard.[7][8][9]High precision and accuracy, non-destructive.[7][10]Lower sensitivity compared to chromatographic methods.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified novel chromone derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

2. 1D NMR Data Acquisition (¹H and ¹³C):

  • The experiments are typically performed on a 400 or 500 MHz NMR spectrometer.[12]

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton.[14]

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the novel chromone derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For Electrospray Ionization (ESI), the solution is often infused directly into the mass spectrometer or introduced via an HPLC system.

2. Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • The analysis is performed on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • ESI: This soft ionization technique is suitable for polar molecules and provides the mass of the protonated molecule ([M+H]⁺) or other adducts.[5]

  • The instrument is calibrated using a known standard to ensure high mass accuracy.

Mandatory Visualizations

The following diagrams illustrate the workflows for data validation and structural elucidation.

experimental_workflow Experimental Workflow for Chromone Derivative Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_validation Data Validation & Elucidation Synthesis Novel Chromone Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Final_Purity Final_Purity Purity_Assessment->Final_Purity nmr_workflow NMR Data Analysis Workflow H1_NMR 1D ¹H NMR Proton_Types Proton Environments & Multiplicity H1_NMR->Proton_Types C13_NMR 1D ¹³C NMR Carbon_Types Carbon Environments C13_NMR->Carbon_Types DEPT DEPT CHn_Groups CH, CH₂, CH₃ Groups DEPT->CHn_Groups COSY 2D COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC 2D HSQC C_H_Direct_Bonds ¹H-¹³C Direct Bonds HSQC->C_H_Direct_Bonds HMBC 2D HMBC C_H_Long_Range ¹H-¹³C Long-Range Connectivity HMBC->C_H_Long_Range Proton_Types->COSY Proton_Types->HSQC Proton_Types->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Structure_Fragments Assemble Structural Fragments H_H_Connectivity->Structure_Fragments C_H_Direct_Bonds->Structure_Fragments C_H_Long_Range->Structure_Fragments Final_Structure Propose Final Structure Structure_Fragments->Final_Structure

References

Comparison of antioxidant activity between different substituted chromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and potent antioxidants is a cornerstone of research in medicinal chemistry and drug development. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Chromones, a class of heterocyclic compounds widely distributed in nature, have emerged as a promising scaffold for the development of new antioxidant agents. The antioxidant capacity of chromones is intricately linked to their substitution pattern, with the number and position of hydroxyl and other functional groups playing a pivotal role in their radical scavenging and metal-chelating properties. This guide provides a comparative analysis of the antioxidant activity of various substituted chromones, supported by experimental data from key in vitro assays, detailed experimental protocols, and a visualization of a key signaling pathway influenced by their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of substituted chromones is typically evaluated using a panel of in vitro assays that measure different aspects of their radical scavenging and reducing capabilities. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity, where a lower IC50 value indicates higher antioxidant activity.

The following table summarizes the antioxidant activity of a selection of substituted chromones from various studies.

Compound/SubstituentDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Trolox Equivalents/µM)Reference
Flavone Derivatives
Luteolin (5,7,3',4'-tetrahydroxyflavone)17.64--[1]
Quercetin (3,5,7,3',4'-pentahydroxyflavone)16.42--[1]
Fisetin (3,7,3',4'-tetrahydroxyflavone)21.53--[1]
Kaempferol (3,5,7,4'-tetrahydroxyflavone)32.02--[1]
Galangin (3,5,7-trihydroxyflavone)126.10--[1]
Apigenin (5,7,4'-trihydroxyflavone)>400--[1]
Other Chromone Derivatives
4-N,N-dimethylamino-flavon (DMAF)-Significant scavenging activitySignificantly increased activity[2][3]
Compound s19 (a novel chromone derivative)--ORAC = 3.62[4]
7,8-dihydroxy-3-formylchromoneActive--[No specific IC50 found]
7-hydroxy-3-formylchromoneActive--[No specific IC50 found]
6-hydroxy-3-formylchromoneInactive--[No specific IC50 found]

Note: A direct comparison of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions. The data clearly indicates that the antioxidant activity of chromones is highly dependent on the substitution pattern. Specifically, the presence of multiple hydroxyl groups, particularly the catechol moiety (3',4'-dihydroxy) in the B-ring and hydroxyl groups at positions 3, 5, and 7, significantly enhances the radical scavenging capacity.[5] Methylation of these hydroxyl groups generally leads to a decrease in antioxidant activity.[6]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the three key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[7][8][9]

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (analytical grade)

  • Test compounds (substituted chromones)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test samples: Dissolve the chromone derivatives in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add a specific volume of each sample dilution to a well of the microplate.

    • Add the DPPH working solution to each well.

    • Include a blank control (solvent + DPPH solution) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay[10][11][12]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the test sample to the ABTS•+ working solution.

    • Include a blank and a positive control.

  • Incubation: Incubate the mixture for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay[13][14][15][16]

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Positive control (e.g., Trolox, FeSO₄)

  • 96-well microplate or spectrophotometer cuvettes

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add a small volume of the test sample to the FRAP reagent.

    • Include a blank and a positive control.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., Trolox) and expressed as equivalents of that standard.

Signaling Pathway and Mechanism of Action

The primary antioxidant mechanism of substituted chromones involves direct radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The presence of phenolic hydroxyl groups is crucial for this activity. Beyond direct scavenging, some chromone derivatives can modulate intracellular signaling pathways involved in the cellular response to oxidative stress. One such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Oxidizes Keap1 Chromone Chromone Chromone->Keap1 Modulates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ub Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Degraded Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to nucleus ARE ARE Antioxidant Genes e.g., HO-1, NQO1 ARE->Antioxidant Genes Activates transcription Nrf2_n->ARE Binds to

Caption: The Nrf2-ARE signaling pathway modulated by chromones.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or certain bioactive compounds like some chromone derivatives, Keap1 is modified, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This leads to the increased expression of these protective enzymes, thereby enhancing the cell's antioxidant capacity. Some chromones may directly interact with Keap1 or scavenge ROS that would otherwise activate this pathway, thus contributing to cellular protection against oxidative damage.

Conclusion

Substituted chromones represent a versatile and promising class of antioxidant compounds. Their activity is profoundly influenced by the nature and position of substituents on the chromone scaffold, with hydroxyl groups being of paramount importance. The data presented in this guide highlights the structure-activity relationships that can inform the rational design of novel chromone derivatives with enhanced antioxidant potential. The detailed experimental protocols provide a foundation for the standardized evaluation of these compounds. Furthermore, understanding their ability to modulate key cellular defense mechanisms, such as the Nrf2-ARE pathway, opens new avenues for the development of therapeutic agents for a wide range of diseases associated with oxidative stress. Continued research in this area is crucial for unlocking the full therapeutic potential of this important class of natural and synthetic compounds.

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-4H-chromen-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-Methoxy-4H-chromen-4-one, as with any laboratory chemical, is crucial for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step plan for its disposal, emphasizing adherence to institutional and regulatory standards. While this document offers procedural guidance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Operational Disposal Plan

The disposal of this compound should be managed through your institution's hazardous waste program.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.[3][6][7]

Step 1: Waste Identification and Classification

All chemical waste must be properly identified.[4][8] Based on available safety data for similar compounds, this compound may be classified as an irritant and potentially harmful.[1][2][9] Therefore, it should be treated as hazardous waste.

Step 2: Waste Collection and Segregation

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[4]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) contaminated with this compound should be placed in a designated solid hazardous waste container.[4] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.[10] After decontamination, the glassware can be washed following standard laboratory procedures.

  • Liquid Waste: Solutions containing this compound and rinsate from cleaning contaminated glassware should be collected in a designated hazardous liquid waste container.[10][11] Ensure the waste container is compatible with the solvents used.

Step 3: Waste Container Labeling

Properly labeling hazardous waste containers is a critical regulatory requirement.[3][4] Use your institution's official hazardous waste tags. The label must include the information outlined in the table below.

Label Information Description Example
Generator Information Name, department, and contact number of the principal investigator or lab manager.[3]Dr. Jane Doe, Department of Chemistry, x5-1234
Accumulation Start Date The date the first drop of waste was added to the container.[3]2025-10-27
Chemical Contents Full chemical names of all components in the container.[3][4] Avoid abbreviations or chemical formulas.This compound, Acetone
Concentration/Quantity The approximate percentage or amount of each chemical constituent.[3]This compound (~5g), Acetone (500mL)
Hazard Pictograms Check the appropriate hazard symbols (e.g., irritant, harmful).[3]✓ Irritant, ✓ Harmful

Step 4: Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated, secondary containment area within the laboratory.[4][7] This area should be away from incompatible materials and general laboratory traffic. The container must be kept closed except when adding waste.[4][5]

Step 5: Scheduling Waste Pickup

Once the waste container is full or has been in storage for a period defined by your institutional policy (typically 90-180 days), schedule a pickup with your EHS department.[4] Do not transport hazardous waste outside of your laboratory.[5]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in designated solid hazardous waste container B->C Solid D Collect in designated liquid hazardous waste container B->D Liquid E Label container with: - Full Chemical Name(s) - Generator Information - Accumulation Start Date - Hazard Pictograms C->E D->E F Store sealed container in secondary containment E->F G Is container full or storage time limit reached? F->G G->F No H Contact EHS for waste pickup G->H Yes I End: Proper Disposal by EHS H->I

References

Personal protective equipment for handling 7-Methoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Methoxy-4H-chromen-4-one, including detailed operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound. The following table summarizes the recommended personal protective equipment based on GHS hazard classifications which indicate the substance may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3]

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and/or a face shield.To protect against potential splashes and airborne particles that could cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended when handling the powder outside of a fume hood to prevent the inhalation of airborne particles that may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes.To protect feet from accidental spills.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls : All work with this compound should be conducted in a well-ventilated laboratory. The use of a fume hood is highly recommended, especially when handling the solid compound, to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash fountain and safety shower.

  • Donning Personal Protective Equipment (PPE) : Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting : If weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to control dust.[4] Use appropriate tools, such as spatulas and weighing paper, to handle the powder. Avoid generating dust.[1]

  • Solution Preparation : When dissolving the compound, slowly add the solvent to the solid to prevent splashing. If using a volatile solvent, ensure work is performed in a fume hood.

  • Post-Handling Decontamination : After handling, wipe down the work area with an appropriate solvent to decontaminate surfaces. Wash hands thoroughly with soap and water.[1][5]

  • Doffing Personal Protective Equipment (PPE) : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated, sealed, and properly labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal company.[1]

  • Disposal : The final disposal of the chemical waste must be carried out by an approved waste disposal plant.[1][5] Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Well-Ventilated Area / Fume Hood don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weighing and Aliquoting in Enclosure don_ppe->weigh dissolve 4. Solution Preparation weigh->dissolve decontaminate 5. Decontaminate Work Area dissolve->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe dispose 7. Dispose of Waste in Labeled Container doff_ppe->dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.